molecular formula C4H6O6<br>C4H6O6<br>COOH(CHOH)2COOH B033080 D-Tartaric acid CAS No. 147-71-7

D-Tartaric acid

Cat. No.: B033080
CAS No.: 147-71-7
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-LWMBPPNESA-N
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Description

d-Tartaric acid is the enantiomer of the more common l-tartaric acid, distinguished by its specific rotation of plane-polarized light. This chiral dihydroxy acid is an indispensable tool in chemical and biochemical research, primarily valued for its role in the resolution of racemic mixtures of chiral amines and other basic compounds. Through the formation of diastereomeric salts, this compound allows for the separation and purification of single enantiomers, a critical process in pharmaceutical development and asymmetric synthesis. Its mechanism of action leverages the differential solubility and crystallization properties of these salt complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1
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InChI Key

FEWJPZIEWOKRBE-LWMBPPNESA-N
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Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
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Isomeric SMILES

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
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DSSTOX Substance ID

DTXSID4043775, DTXSID5046986
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Molecular Weight

150.09 g/mol
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Physical Description

White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER.
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Flash Point

210 °C c.c.
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Solubility

1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble)
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Density

Relative density (water = 1): 1.79
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CAS No.

133-37-9, 147-71-7
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Melting Point

169 - 170 °C, 206 °C
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Foundational & Exploratory

A Technical Guide to the Chemical and Physical Properties of D-(-)-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical and physical properties of D-(-)-tartaric acid, a vital chiral building block in pharmaceutical and chemical synthesis. The information is presented to support research, development, and quality control activities.

Chemical Identity and Structure

D-(-)-Tartaric acid, the unnatural isomer of tartaric acid, is a diprotic aldaric acid.[1][2] Its chemical structure is characterized by two stereocenters, both in the 'S' configuration.

  • IUPAC Name : (2S,3S)-2,3-dihydroxybutanedioic acid[3]

  • Synonyms : D-Threaric acid, (2S,3S)-(-)-Tartaric acid[4]

  • Molecular Formula : C₄H₆O₆[3]

  • Molecular Weight : 150.09 g/mol [3][4]

  • CAS Number : 147-71-7[3][5]

The stereochemistry of tartaric acid is fundamental to its applications, particularly in chiral separations.[6] D-(-)-tartaric acid is the enantiomer of the naturally occurring L-(+)-tartaric acid.[6][7]

Physicochemical Properties

The key physical and chemical properties of D-(-)-tartaric acid are summarized in the tables below. These parameters are critical for its handling, formulation, and application in various experimental and industrial settings.

Table 1: General Physicochemical Properties
PropertyValueReferences
Appearance White crystalline powder[3]
Melting Point 168 - 174 °C[3][4]
Density 1.7598 g/cm³ (at 20°C)[8]
pKa₁ 2.93[8]
pKa₂ 4.23[8]
Table 2: Optical Properties
PropertyValueConditionsReferences
Specific Rotation ([α]D²⁰) -12.0° to -13.5°c = 10-20 in H₂O[3][8][9]
Table 3: Solubility Data
SolventSolubilityTemperatureReferences
Water 139 g / 100 mL20 °C[8]
Boiling Water 1 g / 0.5 mL100 °C[8]
Methanol 1 g / 1.7 mLRoom Temperature[8]
Ethanol 1 g / 3 mLRoom Temperature[8]
Propanol 1 g / 0.5 mLRoom Temperature[8]
Ether 1 g / 250 mLRoom Temperature[8]
Chloroform InsolubleRoom Temperature[8]
Glycerol SolubleRoom Temperature[8]

Experimental Protocols

Determination of Specific Optical Rotation (Polarimetry)

This protocol outlines the general procedure for measuring the specific optical rotation of D-(-)-tartaric acid.

Principle: Chiral molecules, like D-(-)-tartaric acid, rotate the plane of polarized light.[10] The specific rotation is an intrinsic property of a chiral compound and is determined by the observed optical rotation, concentration, and path length of the sample cell.[9]

Apparatus and Reagents:

  • Polarimeter

  • Volumetric flask (100 mL)

  • Analytical balance

  • Sample cell (1 dm)

  • D-(-)-Tartaric acid

  • Distilled water

Procedure:

  • Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10 minutes.[11]

  • Sample Preparation:

    • Accurately weigh approximately 10.0 g of D-(-)-tartaric acid.

    • Transfer the weighed sample to a 100 mL volumetric flask.

    • Dissolve the sample in distilled water and dilute to the mark. Ensure the solution is thoroughly mixed.[12]

  • Calibration (Zeroing):

    • Fill the sample cell with distilled water (the blank).

    • Ensure there are no air bubbles in the cell.[11]

    • Place the blank cell in the polarimeter and perform a zero calibration according to the instrument's instructions.[11]

  • Measurement:

    • Rinse the sample cell multiple times with the prepared D-(-)-tartaric acid solution.[12]

    • Fill the cell with the D-(-)-tartaric acid solution, again ensuring no air bubbles are present.

    • Place the sample cell in the polarimeter and record the optical rotation reading.[11]

    • Repeat the measurement several times to ensure reproducibility.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) Where:

    • α = observed optical rotation in degrees

    • l = path length of the sample cell in decimeters (dm)

    • c = concentration of the solution in g/mL[9]

Determination of pKa Values (Potentiometric Titration)

This protocol describes the determination of the two dissociation constants (pKa₁ and pKa₂) of D-(-)-tartaric acid, a diprotic acid.

Principle: A potentiometric titration monitors the change in pH of a solution as a standardized titrant is added.[13] For a polyprotic acid, the titration curve will show multiple equivalence points, corresponding to the neutralization of each acidic proton.[3] The pKa values can be determined from the pH at the half-equivalence points.

Apparatus and Reagents:

  • pH meter with a combination pH electrode

  • Buret (50 mL)

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • D-(-)-Tartaric acid

  • Distilled water

Procedure:

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[14]

  • Sample Preparation:

    • Accurately weigh a sample of D-(-)-tartaric acid to prepare a solution of known concentration (e.g., 0.1 M).

    • Pipette a known volume (e.g., 25.0 mL) of the D-(-)-tartaric acid solution into a 250 mL beaker.

    • Add enough distilled water to cover the tip of the pH electrode.[3]

  • Titration Setup:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the pH electrode in the solution, ensuring it does not come into contact with the stir bar.

    • Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.[3]

  • Titration:

    • Begin adding the NaOH solution in small increments (e.g., 1.0 mL).

    • After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.[3]

    • As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence points.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the two equivalence points from the inflection points of the curve.

    • The volume of NaOH at the halfway points to each equivalence point corresponds to the pKa values (pH = pKa at half-equivalence).

Applications in Drug Development

D-(-)-Tartaric acid is a crucial raw material in the pharmaceutical industry. Its primary applications include:

  • Chiral Resolving Agent: Due to its chirality, D-(-)-tartaric acid is widely used to separate racemic mixtures of chiral drugs.[2][6] It forms diastereomeric salts with the enantiomers of a racemic base, which can then be separated by differences in their solubility.[6][15]

  • Excipient: It can be used as an excipient in drug formulations, acting as an acidulant to adjust the pH or as a stabilizer.[16]

  • Synthetic Intermediate: It serves as a chiral building block in the synthesis of optically active pharmaceutical ingredients.[16]

Visualizations

Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare D-(-)-Tartaric Acid Solution setup Setup Titration Apparatus prep_acid->setup prep_naoh Standardize NaOH Solution prep_naoh->setup calibrate Calibrate pH Meter calibrate->setup titrate Add NaOH in Increments setup->titrate record Record pH and Volume titrate->record After each increment record->titrate Continue until past final EP plot Plot Titration Curve (pH vs. Volume) record->plot find_ep Identify Equivalence Points plot->find_ep find_pk Determine pKa at Half-Equivalence Points find_ep->find_pk

Caption: Workflow for Determining pKa of D-(-)-Tartaric Acid.

Logical Workflow for Chiral Resolution

G racemic_mixture Racemic Mixture of a Chiral Base (R/S) salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent D-(-)-Tartaric Acid (S,S) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R-base, S,S-acid) & (S-base, S,S-acid) salt_formation->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation salt1 Less Soluble Diastereomer separation->salt1 salt2 More Soluble Diastereomer separation->salt2 release1 Release of Free Amine salt1->release1 release2 Release of Free Amine salt2->release2 enantiomer1 Pure Enantiomer 1 release1->enantiomer1 enantiomer2 Pure Enantiomer 2 release2->enantiomer2

Caption: Chiral Resolution Workflow Using D-(-)-Tartaric Acid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Stereochemistry of (2S,3S)-Tartaric Acid

This guide provides a comprehensive technical overview of (2S,3S)-tartaric acid, focusing on its unique molecular structure, stereochemical properties, and critical applications within the pharmaceutical industry. It details the physicochemical characteristics of tartaric acid isomers, outlines key experimental protocols for their analysis, and explores their role in the development of chiral active pharmaceutical ingredients (APIs) and advanced drug formulations.

Molecular Structure and Stereochemistry

Tartaric acid, with the IUPAC name 2,3-dihydroxybutanedioic acid, is a dihydroxy dicarboxylic acid that played a foundational role in the discovery of chemical chirality.[1][2] Its structure contains two chiral carbon atoms (C2 and C3), leading to the existence of multiple stereoisomers.[3][4]

The stereoisomers of tartaric acid are:

  • (2R,3R)-Tartaric Acid: Also known as L-(+)-tartaric acid, this is the naturally occurring enantiomer, most notably found in grapes.[1][2] It is dextrorotatory, meaning it rotates plane-polarized light to the right.[5][6]

  • (2S,3S)-Tartaric Acid: Also known as D-(-)-tartaric acid, this is the enantiomer (a non-superimposable mirror image) of the (2R,3R) form.[3][4] It is levorotatory, rotating plane-polarized light to the left by an equal magnitude to its enantiomer.[5][7]

  • Meso-Tartaric Acid: This isomer has a (2R,3S) or (2S,3R) configuration.[1] Despite possessing two chiral centers, it is an achiral molecule due to an internal plane of symmetry.[6][8] Consequently, it is optically inactive.[5] The meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.[4][9]

  • Racemic Acid: This is a 1:1 equimolar mixture of the (2R,3R) and (2S,3S) enantiomers.[3] The opposing optical rotations of the two enantiomers cancel each other out, resulting in no net optical activity.[5]

The work of Louis Pasteur in 1847, involving the manual separation of the chiral crystals of sodium ammonium (B1175870) tartrate, was a landmark achievement that first demonstrated molecular chirality and explained the concept of isomerism.[1][10]

stereoisomers cluster_enantiomers Enantiomers (Optical Isomers) cluster_meso Meso Compound (Achiral) A (2R,3R)-Tartaric Acid (+)-Tartaric Acid   OH   | H--C--COOH   | H--C--OH   |  COOH B (2S,3S)-Tartaric Acid (-)-Tartaric Acid  OH  | HOOC--C--H      |    HO--C--H        |       COOH A->B  Mirror Images   C meso-Tartaric Acid (2R,3S)-Tartaric Acid   OH   | H--C--COOH   | HO--C--H   |  COOH p1->C Diastereomers p2->C Diastereomers workflow cluster_active cluster_inactive start Tartaric Acid Sample polarimetry Measure Optical Rotation (Polarimetry) start->polarimetry xrd Determine 3D Structure (X-Ray Diffraction) start->xrd Definitive Analysis decision Optically Active? polarimetry->decision positive (+)-rotation (2R,3R)-isomer xrd->positive negative (-)-rotation (2S,3S)-isomer xrd->negative inactive Zero Rotation Meso or Racemic xrd->inactive decision->positive Yes decision->negative Yes decision->inactive No applications cluster_api API Development cluster_formulation Drug Formulation synthon Chiral Synthon (Starting Material) api_final Chiral API synthon->api_final resolver Chiral Resolving Agent resolver->api_final excipient Excipient ph_mod pH Modifier / Acidulant excipient->ph_mod effervescent Effervescent Agent excipient->effervescent taste Taste-Masking Agent excipient->taste formulation_final Final Drug Product excipient->formulation_final api_final->formulation_final

References

A Technical Guide to the Natural Sources and Extraction of D-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, extraction, and purification of D-(-)-tartaric acid. Given the scarcity of this isomer in nature, this document also details established biotechnological production methods that serve as the primary source for this chiral molecule in research and pharmaceutical applications.

Natural Occurrence of D-(-)-Tartaric Acid

D-(-)-tartaric acid, the levorotatory enantiomer of tartaric acid, is significantly less abundant in nature than its L-(+)-dextrorotatory counterpart. While L-(+)-tartaric acid is widespread in the plant kingdom, most notably in grapes (Vitis vinifera) and tamarinds (Tamarindus indica), documented natural sources of D-(-)-tartaric acid are exceptionally rare.[1][2]

Early literature alluded to the presence of D-(-)-tartaric acid in the fruits and leaves of Bauhinia purpurea (Purple Orchid Tree) and in loquat (Eriobotrya japonica). However, comprehensive phytochemical analyses of these plants have not consistently identified D-(-)-tartaric acid, and quantitative data remains largely unavailable.

Potential Natural Sources
  • Bauhinia purpurea : While mentioned as a potential source, contemporary studies on the chemical constituents of Bauhinia purpurea do not prominently feature tartaric acid, and there is a lack of specific data on the presence and concentration of the D-(-) isomer.

  • Eriobotrya japonica (Loquat) : Studies on the organic acid profile of loquat fruit have identified tartaric acid. However, these analyses have not distinguished between the L-(+) and D-(-) isomers. The reported concentrations of total tartaric acid in loquat are presented in Table 1.

Quantitative Data on Total Tartaric Acid in Potential Natural Sources

The following table summarizes the reported concentrations of total tartaric acid in loquat fruit. It is important to note that this data does not specify the isomeric form.

Plant SourcePlant PartConcentration of Total Tartaric AcidReference
Eriobotrya japonica (Loquat)Fruit Pulp0.42 - 3.02 mg/g fresh weight (depending on developmental stage)[3]
Eriobotrya japonica (Loquat)Fruit Juice73.17 mg/100g[4]

Extraction from Natural Sources: A Generalized Protocol

Due to the lack of specific, validated protocols for the extraction of D-(-)-tartaric acid from its putative natural sources, a generalized methodology for the extraction of organic acids from plant material is presented below. This protocol would require significant optimization and adaptation for a specific plant matrix.

Principle

The extraction is based on the principle of solid-liquid extraction of the acidic compounds from the plant material, followed by purification through precipitation of their sparingly soluble salts (e.g., calcium tartrate), and subsequent acidification to recover the free acid.

Experimental Protocol
  • Sample Preparation :

    • Collect fresh plant material (e.g., fruits or leaves).

    • Wash the material thoroughly with deionized water to remove surface contaminants.

    • Homogenize the plant material in a blender to create a fine pulp or slurry.

  • Solid-Liquid Extraction :

    • Suspend the homogenized pulp in deionized water (e.g., in a 1:3 solid-to-liquid ratio).

    • Heat the suspension to 60-80°C for 1-2 hours with continuous stirring to facilitate the dissolution of organic acids.

    • Cool the mixture and filter through cheesecloth or a coarse filter to remove bulk solids.

    • Centrifuge the resulting liquid at high speed (e.g., 5000 x g for 15 minutes) to remove finer suspended particles. The supernatant is the crude extract.

  • Purification by Precipitation :

    • Heat the crude extract to approximately 60°C.

    • Slowly add a saturated solution of calcium hydroxide (B78521) [Ca(OH)₂] or calcium chloride (CaCl₂) with constant stirring. The tartaric acid will precipitate as calcium tartrate.

    • Monitor the pH and adjust to a neutral or slightly alkaline pH to ensure complete precipitation.

    • Allow the mixture to cool to room temperature and then let it stand for several hours to allow the precipitate to settle.

    • Collect the calcium tartrate precipitate by filtration or centrifugation.

    • Wash the precipitate with cold deionized water to remove soluble impurities.

  • Recovery of Free D-(-)-Tartaric Acid :

    • Suspend the washed calcium tartrate precipitate in a minimal amount of deionized water.

    • Slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) with vigorous stirring. This will precipitate calcium sulfate (B86663) (CaSO₄) and release free tartaric acid into the solution.

    • CaC₄H₄O₆(s) + H₂SO₄(aq) → H₂C₄H₄O₆(aq) + CaSO₄(s)

    • Filter the mixture to remove the insoluble calcium sulfate. The filtrate is an aqueous solution of tartaric acid.

  • Concentration and Crystallization :

    • Concentrate the tartaric acid solution under reduced pressure using a rotary evaporator.

    • Cool the concentrated solution to induce crystallization of tartaric acid.

    • Collect the crystals by filtration and dry them under vacuum.

  • Chiral Analysis and Purification :

    • The resulting tartaric acid will be a mixture of isomers if both are present in the source.

    • Resolution of the D-(-) and L-(+) enantiomers would require chiral chromatography (e.g., HPLC with a chiral stationary phase) or diastereomeric salt crystallization.

Diagram of Generalized Extraction Workflow

Extraction_Workflow PlantMaterial Plant Material (e.g., Bauhinia purpurea) Homogenization Homogenization PlantMaterial->Homogenization SolidLiquidExtraction Solid-Liquid Extraction (Hot Water) Homogenization->SolidLiquidExtraction Filtration1 Filtration & Centrifugation SolidLiquidExtraction->Filtration1 CrudeExtract Crude Aqueous Extract Filtration1->CrudeExtract Precipitation Precipitation with Ca(OH)₂ / CaCl₂ CrudeExtract->Precipitation Filtration2 Filtration Precipitation->Filtration2 CalciumTartrate Calcium Tartrate Precipitate Filtration2->CalciumTartrate Acidification Acidification with H₂SO₄ CalciumTartrate->Acidification Filtration3 Filtration (to remove CaSO₄) Acidification->Filtration3 TartaricAcidSolution Aqueous Tartaric Acid Solution Filtration3->TartaricAcidSolution Concentration Concentration (Rotary Evaporation) TartaricAcidSolution->Concentration Crystallization Crystallization Concentration->Crystallization ChiralSeparation Chiral Separation (HPLC) Crystallization->ChiralSeparation DTartaricAcid Pure D-(-)-Tartaric Acid ChiralSeparation->DTartaricAcid

Generalized workflow for the extraction of D-tartaric acid from a hypothetical natural source.

Biotechnological Production of D-(-)-Tartaric Acid

Due to its rarity in nature, the majority of commercially available D-(-)-tartaric acid is produced via biotechnological methods. These methods offer high enantioselectivity and yield.

Microbial Resolution of DL-Tartaric Acid

This method involves the use of microorganisms that selectively consume L-(+)-tartaric acid from a racemic mixture of DL-tartaric acid, leaving the D-(-)-isomer in the culture broth.

Certain microorganisms, such as species from the genera Pseudomonas and Klebsiella, possess the enzymatic machinery to metabolize L-(+)-tartaric acid as a carbon source while being unable to utilize the D-(-)-enantiomer.[5] By cultivating these microorganisms in a medium containing racemic tartaric acid, the L-isomer is consumed, allowing for the subsequent recovery of the D-isomer.

  • Microorganism and Culture Medium :

    • Microorganism : Pseudomonas putida ATCC 17642 or Klebsiella pneumoniae ATCC 21316.

    • Culture Medium : A typical medium contains (per liter): 80 g DL-tartaric acid, 12 g ammonium (B1175870) chloride, 0.6 g magnesium sulfate heptahydrate, 0.6 g calcium chloride, 0.15 g ferric chloride hexahydrate, 10 g dipotassium (B57713) hydrogen phosphate, and 2.0 g yeast extract.

    • Adjust the pH to 7.0 with a sodium hydroxide solution before sterilization.

  • Fermentation :

    • Inoculate the sterilized medium with a seed culture of the selected microorganism.

    • Conduct the fermentation at 30°C with aeration (0.7-1.5 vvm) and agitation.

    • Monitor the consumption of L-(+)-tartaric acid using chiral HPLC.

    • The fermentation is complete when all the L-(+)-tartaric acid has been consumed (typically within 15-24 hours).

  • Downstream Processing :

    • Remove the microbial cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 10 minutes).

    • To the supernatant, add calcium chloride to precipitate the D-(-)-tartaric acid as calcium D-(-)-tartrate.

    • Collect the precipitate by filtration and wash with water.

    • Suspend the calcium D-(-)-tartrate in water and add sulfuric acid to precipitate calcium sulfate and release free D-(-)-tartaric acid.

    • Filter to remove calcium sulfate.

    • Concentrate the filtrate and crystallize to obtain crude D-(-)-tartaric acid.

    • Recrystallize from water to obtain high-purity D-(-)-tartaric acid.

Microbial_Resolution DL_Tartaric DL-Tartaric Acid Fermenter Fermentation with L-isomer consuming microbes (e.g., Pseudomonas putida) DL_Tartaric->Fermenter Broth Fermentation Broth (contains this compound & biomass) Fermenter->Broth Centrifugation Centrifugation Broth->Centrifugation Supernatant Supernatant (contains this compound) Centrifugation->Supernatant Precipitation Precipitation with CaCl₂ Supernatant->Precipitation Filtration1 Filtration Precipitation->Filtration1 Ca_DTartrate Calcium D-(-)-Tartrate Filtration1->Ca_DTartrate Acidification Acidification with H₂SO₄ Ca_DTartrate->Acidification Filtration2 Filtration (remove CaSO₄) Acidification->Filtration2 DTA_Solution Aqueous D-(-)-Tartaric Acid Filtration2->DTA_Solution Concentration Concentration & Crystallization DTA_Solution->Concentration Pure_DTA Pure D-(-)-Tartaric Acid Concentration->Pure_DTA Enzymatic_Synthesis Substrate cis-Epoxysuccinic Acid Bioreactor Enzymatic Hydrolysis (cis-Epoxysuccinate Hydrolase) Substrate->Bioreactor ReactionMixture Reaction Mixture (contains this compound) Bioreactor->ReactionMixture CellRemoval Cell Removal (if applicable) ReactionMixture->CellRemoval Precipitation Precipitation with CaCl₂ CellRemoval->Precipitation Filtration1 Filtration Precipitation->Filtration1 Ca_DTartrate Calcium D-(-)-Tartrate Filtration1->Ca_DTartrate Acidification Acidification with H₂SO₄ Ca_DTartrate->Acidification Filtration2 Filtration (remove CaSO₄) Acidification->Filtration2 DTA_Solution Aqueous D-(-)-Tartaric Acid Filtration2->DTA_Solution Concentration Concentration & Crystallization DTA_Solution->Concentration Pure_DTA Pure D-(-)-Tartaric Acid Concentration->Pure_DTA

References

Physical property differences between D- and L-tartaric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Property Differences Between D- and L-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physical properties of the enantiomeric pair, D-(-)-tartaric acid and L-(+)-tartaric acid. As stereoisomers that are non-superimposable mirror images, their properties are identical in an achiral environment but diverge in chiral environments, most notably in their interaction with plane-polarized light. This document details these properties, outlines the experimental protocols for their determination, and presents a comparative summary for practical application in research and development.

Core Physical Properties: A Comparative Overview

D-(-)-tartaric acid and L-(+)-tartaric acid, as enantiomers, exhibit identical physical properties such as melting point, solubility, and density. Their defining difference lies in their optical activity, where they rotate plane-polarized light to an equal magnitude but in opposite directions.[1][2] The racemic mixture (DL-tartaric acid), an equimolar combination of the two enantiomers, behaves as a distinct compound with different physical properties, including a higher melting point and lower water solubility compared to the pure enantiomers.[3][4]

Data Presentation: Physical Properties of Tartaric Acid Isomers

The table below summarizes the key quantitative physical properties of D-, L-, DL-, and meso-tartaric acid for direct comparison.

Physical PropertyL-(+)-Tartaric Acid (2R,3R)D-(-)-Tartaric Acid (2S,3S)DL-Tartaric Acid (Racemic)meso-Tartaric Acid (2R,3S)
CAS Number 87-69-4[3]147-71-7[3]133-37-9[3]147-73-9[3]
Molecular Formula C₄H₆O₆[5]C₄H₆O₆[6]C₄H₆O₆[5][6]C₄H₆O₆[3]
Molecular Weight 150.087 g/mol [6]150.087 g/mol [6]150.087 g/mol [6]150.087 g/mol
Melting Point 169–174 °C[3][7][8]169–172 °C[3]206 °C[3][7][9]165–166 °C[3]
Specific Rotation, [α]D20 +12° (c=20 in H₂O)-12° (c=20 in H₂O)0°[10]0° (achiral)[1]
Solubility in Water 133 g/100mL (20°C)[3][7]133 g/100mL (20°C)[3]20.6-21 g/100mL (20°C)[3][5]125 g/100mL (20°C)[3]
Density 1.737 g/cm³[3]1.737 g/cm³[3]1.79 g/cm³[3]1.886 g/cm³[3]
Crystal System Monoclinic[3]Monoclinic[3]Monoclinic or Triclinic[3]Triclinic or Orthorhombic[3]
Acidity (pKa at 25°C) pKa₁= 2.89, pKa₂= 4.40[3]pKa₁= 2.89, pKa₂= 4.40Not typically specifiedpKa₁= 3.22, pKa₂= 4.85[3]

Visualization of Stereoisomeric Relationships

The logical relationship between the tartaric acid stereoisomers can be visualized based on their molecular chirality. The presence of two chiral centers gives rise to the D and L enantiomers, which in turn can form a racemic mixture.

G cluster_0 Chiral Precursor cluster_1 Enantiomers cluster_2 Racemic Mixture C4H6O6 Tartaric Acid (2 chiral centers) L_acid L-(+)-Tartaric Acid (2R, 3R) C4H6O6->L_acid Configuration D_acid D-(-)-Tartaric Acid (2S, 3S) C4H6O6->D_acid Configuration DL_acid DL-Tartaric Acid (Racemate) L_acid->DL_acid 50% mixture D_acid->DL_acid 50% mixture

Caption: Logical flow from the chiral tartaric acid molecule to its enantiomers and racemic mixture.

Experimental Protocols

Accurate determination of physical properties is critical. The following sections detail the standard methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts and is a primary indicator of purity.[11] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[11]

  • Apparatus: Mel-Temp apparatus or similar calibrated heating block, capillary tubes (closed at one end).[12]

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, pulverize gently with a mortar and pestle.[13][14]

    • Loading: Invert an open-ended capillary tube and press it into the sample powder. Tap the closed end of the tube on a hard surface to compact the powder, repeating until a column of 2-3 mm of packed sample is at the bottom.[13][14]

    • Heating: Place the capillary tube into the heating block of the apparatus.[14]

    • Initial Determination: If the melting point is unknown, heat rapidly to find an approximate value.[11][14]

    • Accurate Determination: Allow the apparatus to cool. With a new sample, heat rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[14]

    • Observation: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁–T₂.[11]

Specific Rotation Measurement (Polarimetry)

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[1] The specific rotation is a standardized, characteristic property.

  • Apparatus: Polarimeter, volumetric flask (e.g., 100 mL), analytical balance, polarimeter cell (typically 1 or 2 dm in length).

  • Procedure:

    • Solution Preparation: Accurately weigh a precise amount of the tartaric acid sample (e.g., 10.0 g).[15] Dissolve it in a 100 mL volumetric flask using a suitable solvent (e.g., distilled water) and fill to the calibration mark.[15] This creates a known concentration (c) in g/mL.

    • Instrument Calibration: Calibrate the polarimeter to zero using a blank cell filled only with the solvent.[15]

    • Sample Measurement: Rinse the polarimeter cell with the prepared sample solution before filling it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α) in degrees.[15][16]

    • Calculation: Calculate the specific rotation [α] using the following formula:[10][16][17] [α] = α / (l × c) Where:

      • [α] is the specific rotation.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Solubility Determination

This protocol determines the mass of a substance that can dissolve in a given volume of solvent at a specified temperature to form a saturated solution.

  • Apparatus: Vials with screw caps, analytical balance, constant temperature bath or shaker, filtration apparatus, solvent.

  • Procedure:

    • Equilibration: Add an excess amount of the solid tartaric acid to a known volume of solvent (e.g., water) in a sealed vial.

    • Saturation: Place the vial in a constant temperature bath (e.g., 20°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

    • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant, filtering it to remove any suspended particles.

    • Quantification: Determine the concentration of the dissolved tartaric acid in the filtered aliquot. This can be done by evaporating the solvent and weighing the solid residue, or by a titration method (e.g., titrating the acidic solution with a standardized solution of NaOH).[9]

    • Calculation: Express the solubility in grams of solute per 100 mL of solvent (g/100mL).

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This powerful technique provides the precise three-dimensional arrangement of atoms within a crystal lattice, confirming the absolute configuration of chiral molecules.[18][19]

  • Principle: A crystalline sample is irradiated with a beam of X-rays. The regular arrangement of atoms in the crystal diffracts the X-rays into a unique pattern of spots. By analyzing the position and intensity of these spots, a 3D model of the electron density, and thus the atomic arrangement, can be calculated.[20][21]

  • Methodology Workflow:

    • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal (typically >0.1 mm in all dimensions) of the tartaric acid isomer.[20][22] This can be achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[23]

    • Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction data are collected on a detector.[21]

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and refined to create a final, accurate model of the crystal structure.[20] For chiral molecules like tartaric acid, anomalous scattering data can be used to determine the absolute configuration (e.g., distinguishing between R,R and S,S).[19]

Conclusion

The physical properties of D- and L-tartaric acid are identical in all achiral aspects, a fundamental tenet of enantiomeric chemistry. Their key distinguishing feature is their equal and opposite optical rotation. In contrast, the racemic mixture, DL-tartaric acid, functions as a separate crystalline compound with distinct properties, such as a significantly different melting point and solubility profile. A thorough understanding and precise measurement of these properties are essential for applications ranging from quality control in the food and beverage industry to the stereospecific synthesis and separation of chiral pharmaceuticals.

References

A Technical Guide to the Biological Function of L-Tartaric Acid in Plant Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the metabolism of L-(+)-tartaric acid, the predominant and biologically significant stereoisomer found in plants. The user's query specified D-tartaric acid; however, the vast majority of scientific literature on tartaric acid in plant biology pertains to the L-(+) enantiomer. It is the primary isomer synthesized and accumulated by plants such as Vitis vinifera (grapevine).

Introduction

L-tartaric acid, a C4-dicarboxylic acid, is classified as a "specialized primary metabolite."[1][2][3] While originating from primary carbohydrate metabolism, it has a limited distribution within the plant kingdom and its precise physiological functions remain largely enigmatic.[1][2] This organic acid is most famously associated with grapevine (Vitis vinifera), where it is a principal component of the fruit's acidity, contributing significantly to the taste, stability, and aging potential of wine.[4] Unlike other major fruit acids such as malic and citric acid, L-tartaric acid's biosynthetic pathway is uniquely derived from the catabolism of L-ascorbic acid (Vitamin C).[4] This guide provides a comprehensive overview of the biosynthesis, degradation, physiological roles, and quantitative analysis of L-tartaric acid in plants, with a focus on grapevine as the primary model species.

Biosynthesis of L-Tartaric Acid

The synthesis of L-tartaric acid in plants is thought to occur primarily in the cytosol, with the final product being stored in the vacuole.[5] Three main biosynthetic pathways have been proposed, all originating from sugar metabolism but differing in their precursors and cleavage sites.[2]

Proposed Biosynthetic Pathways
  • Ascorbic Acid C4/C5 Cleavage Pathway: This is considered the predominant pathway in grapevine.[2] It begins with L-ascorbic acid and involves the cleavage of a six-carbon intermediate between the fourth and fifth carbon atoms.

  • Ascorbic Acid C2/C3 Cleavage Pathway: In this pathway, L-ascorbic acid is cleaved between the second and third carbons, yielding L-threonic acid (a four-carbon precursor to L-tartaric acid) and oxalic acid.[2]

  • D-Gluconic Acid C4/C5 Cleavage Pathway: Identified in leguminous plants, this pathway involves the direct conversion of D-gluconic acid to 5-keto-D-gluconic acid, which then follows similar steps to the Asc C4/C5 pathway.[2]

biosynthetic_pathways cluster_asc Ascorbic Acid (Asc) Pathways cluster_glu D-Gluconic Acid Pathway Asc L-Ascorbic Acid C4C5 C4/C5 Cleavage Pathway (Vitis vinifera) Asc->C4C5 C2C3 C2/C3 Cleavage Pathway Asc->C2C3 TA1 L-Tartaric Acid C4C5->TA1 C2C3->TA1 OA Oxalic Acid C2C3->OA Gluconic D-Gluconic Acid Glu_path D-Gluconic Acid C4/C5 Pathway (Legumes) Gluconic->Glu_path TA2 L-Tartaric Acid Glu_path->TA2

Figure 1: Overview of the three proposed biosynthetic pathways for L-tartaric acid in higher plants.

The Ascorbic Acid C4/C5 Cleavage Pathway in Detail

This pathway, extensively studied in grapevine, represents a unique route for ascorbic acid degradation.[1]

  • Conversion to 2-keto-L-gulonic acid: L-ascorbic acid is converted through one or more uncharacterized steps into 2-keto-L-gulonic acid (2-KLG).

  • Reduction to L-idonic acid: 2-KLG is then reduced to L-idonic acid. This reaction is catalyzed by an aldo-keto reductase identified in Vitis vinifera as Vv2KGR, which exhibits 2-keto-L-gulonate reductase activity.[1] This enzyme prefers NADPH as a cofactor.[1]

  • Oxidation to 5-keto-D-gluconic acid: L-idonic acid is oxidized to 5-keto-D-gluconic acid by L-idonate dehydrogenase (L-IdnDH).[4] This NAD(P)+ dependent reaction is considered a rate-limiting step in the pathway.[4]

  • Cleavage and Final Oxidation: The six-carbon 5-keto-D-gluconic acid is cleaved between carbons 4 and 5 to yield a four-carbon intermediate, likely L-threo-tetruronate. This intermediate is subsequently oxidized to form L-tartaric acid. The enzymes responsible for these final steps have not yet been fully characterized.[1]

asc_c4c5_pathway Asc L-Ascorbic Acid two_KLG 2-keto-L-gulonic acid Asc->two_KLG Uncharacterized steps Vv2KGR Vv2KGR (2-keto-L-gulonate reductase) two_KLG->Vv2KGR Idonic L-Idonic Acid L_IdnDH L-IdnDH (L-idonate dehydrogenase) Idonic->L_IdnDH five_KDG 5-keto-D-gluconic acid Cleavage Cleavage (C4/C5) five_KDG->Cleavage Tetruronate L-threo-tetruronate (putative) Cleavage->Tetruronate Unknown_Enzymes Unknown Enzymes Tetruronate->Unknown_Enzymes TA L-Tartaric Acid Vv2KGR->Idonic NADPH -> NADP+ L_IdnDH->five_KDG NAD(P)+ -> NAD(P)H Unknown_Enzymes->TA Oxidation hplc_workflow start Start: Plant Tissue Sample (e.g., Grape Berries) homogenize 1. Homogenization Grind tissue to a fine powder in liquid nitrogen. start->homogenize extract 2. Extraction Extract with a solvent (e.g., 70% ethanol (B145695) or acidified water). homogenize->extract centrifuge 3. Clarification Centrifuge to pellet cell debris. extract->centrifuge filter 4. Filtration Filter supernatant through a 0.45 µm or 0.22 µm filter. centrifuge->filter hplc 5. HPLC Analysis Inject filtered sample into HPLC system. filter->hplc quantify 6. Quantification Calculate concentration based on peak area relative to a standard curve. hplc->quantify end End: Quantitative Data quantify->end

References

A Historical and Technical Account of Louis Pasteur's Seminal Separation of Tartaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational experiments conducted by Louis Pasteur in the mid-19th century, which led to the discovery of molecular chirality and the first successful resolution of enantiomers. Pasteur's meticulous work with tartaric acid laid the groundwork for modern stereochemistry, a field of critical importance in pharmacology and drug development. This document provides a detailed account of his three primary methods of separation: manual, biochemical, and chemical, complete with experimental protocols, quantitative data, and workflow visualizations to offer a comprehensive resource for today's scientists.

Introduction

In 1848, a young Louis Pasteur embarked on a series of investigations into the crystalline structure of tartaric acid salts that would forever change our understanding of molecular architecture.[1] At the time, it was known that tartaric acid derived from wine fermentation was optically active, meaning it could rotate the plane of polarized light.[1] However, a chemically synthesized form, known as racemic or paratartaric acid, which had the same elemental composition, was optically inactive.[1][2] This discrepancy puzzled the scientific community. Through his brilliant and painstaking experiments, Pasteur not only solved this puzzle but also introduced the concept of molecular asymmetry, now known as chirality.

Quantitative Data Summary

Pasteur's experiments were characterized by careful observation and measurement. The following tables summarize the key quantitative data associated with the different forms of tartaric acid he studied.

Property(+)-Tartaric Acid (dextrorotatory)(-)-Tartaric Acid (levorotatory)(±)-Tartaric Acid (racemic)meso-Tartaric Acid
Specific Rotation ([α]D) +12.4°-12.4°
Melting Point (°C) 169-172169-172206165-166
Crystal System MonoclinicMonoclinicMonoclinic and TriclinicTriclinic and Orthorhombic

Data sourced from multiple references, including modern accepted values that are consistent with Pasteur's findings.[3]

Experimental Protocols and Methodologies

Pasteur employed three distinct methods to separate the enantiomers of tartaric acid. Each method is detailed below with its corresponding experimental protocol.

Manual Separation (Mechanical Resolution)

This was Pasteur's first and most famous method of resolution, carried out in 1848. It relied on the macroscopic visual difference between the crystals of the two enantiomers of sodium ammonium (B1175870) tartrate.[1]

Experimental Protocol:

  • Preparation of Sodium Ammonium Tartrate Solution: A concentrated aqueous solution of racemic (paratartaric) acid was prepared. To this, solutions of sodium hydroxide (B78521) and ammonia (B1221849) were added to form the double salt, sodium ammonium tartrate.

  • Crystallization: The concentrated solution was allowed to evaporate slowly at a temperature below 28°C.[4] This temperature is critical, as above it, the enantiomers crystallize as a single, non-hemihedral form.

  • Crystal Observation and Separation: As the solution evaporated, two distinct types of crystals formed. These crystals were hemihedral, meaning they possessed facets that were asymmetrically arranged. Crucially, the hemihedral facets of the two crystal types were mirror images of each other.

  • Manual Sorting: Using a pair of tweezers and a magnifying glass, Pasteur painstakingly separated the "right-handed" and "left-handed" crystals into two separate groups.[5]

  • Analysis: Each group of crystals was then dissolved in water, and the optical activity of the solutions was measured using a polarimeter. The solution of the "right-handed" crystals rotated plane-polarized light to the right (dextrorotatory), while the solution of the "left-handed" crystals rotated it to the left (levorotatory) to the same degree.[6]

Manual_Separation cluster_prep Solution Preparation cluster_cryst Crystallization (< 28°C) cluster_sep Manual Separation cluster_analysis Analysis RacemicAcid Racemic Tartaric Acid Solution DoubleSalt Sodium Ammonium Tartrate Solution RacemicAcid->DoubleSalt Reagents NaOH + NH3 Reagents->DoubleSalt Crystallization Slow Evaporation DoubleSalt->Crystallization MixedCrystals Mixture of Right- and Left-Handed Crystals Crystallization->MixedCrystals Sorting Separation with Tweezers MixedCrystals->Sorting RightCrystals Right-Handed Crystals Sorting->RightCrystals LeftCrystals Left-Handed Crystals Sorting->LeftCrystals DissolveRight Dissolve in Water RightCrystals->DissolveRight DissolveLeft Dissolve in Water LeftCrystals->DissolveLeft PolarimetryRight Polarimetry DissolveRight->PolarimetryRight PolarimetryLeft Polarimetry DissolveLeft->PolarimetryLeft DextroSolution Dextrorotatory Solution PolarimetryRight->DextroSolution LevoSolution Levorotatory Solution PolarimetryLeft->LevoSolution

Workflow for the manual separation of tartaric acid isomers.
Biochemical Separation (Fermentation)

In 1857, Pasteur made another groundbreaking discovery: that living organisms could selectively metabolize one enantiomer over the other.[7][8]

Experimental Protocol:

  • Preparation of Fermentation Medium: A fermentation broth was prepared containing ammonium racemate (the ammonium salt of racemic tartaric acid) and nitrogenous "albuminoid" material from plant or animal sources to serve as a nutrient for the microorganisms.[7]

  • Inoculation: The medium was inoculated with a small amount of a previously active fermentation of tartrate, which would have contained a mixed population of microorganisms, or later, with a culture of the mold Penicillium glaucum.[7][8]

  • Fermentation: The mixture was allowed to ferment for several days. The progress of the fermentation was monitored using a polarimeter.

  • Observation of Optical Activity: Initially, the solution was optically inactive. As the fermentation proceeded, the solution began to show a levorotatory optical activity, which gradually increased and then reached a maximum.[7]

  • Isolation of the Remaining Enantiomer: Once the fermentation ceased, the dextrorotatory tartaric acid had been consumed by the microorganisms.[9] The remaining solution contained the levorotatory ammonium tartrate.

  • Purification: The levorotatory ammonium tartrate could then be isolated from the fermentation broth, for example, by evaporation and precipitation with alcohol.[7]

Biochemical_Separation cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis and Isolation RacemicAmmoniumTartrate Ammonium Racemate Solution Medium Fermentation Medium RacemicAmmoniumTartrate->Medium Nutrients Albuminoid Nutrients Nutrients->Medium Inoculation Inoculate with Penicillium glaucum Medium->Inoculation Fermentation Incubation Inoculation->Fermentation SelectiveMetabolism (+)-Tartrate Consumed Fermentation->SelectiveMetabolism Polarimetry Monitor with Polarimeter Fermentation->Polarimetry Isolation Isolate Remaining Tartrate SelectiveMetabolism->Isolation LevoSolution Levorotatory Solution Emerges Polarimetry->LevoSolution LeftTartrate (-)-Ammonium Tartrate Isolation->LeftTartrate Chemical_Separation cluster_reaction Diastereomer Formation cluster_separation Separation cluster_regeneration Enantiomer Regeneration RacemicTartaricAcid Racemic Tartaric Acid Diastereomers Mixture of Diastereomeric Salts RacemicTartaricAcid->Diastereomers ChiralBase Optically Active Alkaloid (e.g., Cinchonicine) ChiralBase->Diastereomers FractionalCrystallization Fractional Crystallization Diastereomers->FractionalCrystallization LessSolubleSalt Less Soluble Diastereomer (Crystals) FractionalCrystallization->LessSolubleSalt MoreSolubleSalt More Soluble Diastereomer (in Solution) FractionalCrystallization->MoreSolubleSalt Acidification1 Acidification LessSolubleSalt->Acidification1 Acidification2 Acidification MoreSolubleSalt->Acidification2 PlusTartaric (+)-Tartaric Acid Acidification1->PlusTartaric MinusTartaric (-)-Tartaric Acid Acidification2->MinusTartaric

References

An In-depth Technical Guide to D-Tartaric Acid (CAS 147-71-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-tartaric acid, with the CAS number 147-71-7, is the unnatural enantiomer of the naturally occurring L-(+)-tartaric acid.[1][2] It is a white, crystalline dicarboxylic acid that serves as an indispensable tool in the fields of organic chemistry and drug development.[1] Its unique stereochemistry makes it a valuable chiral resolving agent, a versatile starting material for the synthesis of complex chiral molecules, and a catalyst in asymmetric synthesis.[1][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, applications, and key experimental protocols involving D-tartaric acid, tailored for professionals in research and pharmaceutical development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in experimental settings. The following tables summarize its key physicochemical and spectroscopic data.

Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₄H₆O₆[5]
Molecular Weight 150.09 g/mol [5][6]
Appearance White crystalline powder[1][7]
Melting Point 172-174 °C[1][2][6]
Boiling Point ~191.59 °C (rough estimate)[2]
Density 1.8 g/cm³[2]
pKa₁ 2.93 - 3.0[2][8]
pKa₂ 4.23 - 4.4[2][8]
Specific Optical Rotation ([α]20/D) -12° to -13.5° (c=10-20 in H₂O)[2][6]
Water Solubility (20 °C) 1394 g/L[2]
Solubility in Ethanol (25 °C) 152.39 g/L[5]
Solubility in Methanol (B129727) (25 °C) 241.92 g/L[5]
Solubility in Isopropanol (25 °C) 77.16 g/L[5]
InChI Key FEWJPZIEWOKRBE-LWMBPPNESA-N[6]
Spectroscopic Data Summary

While detailed spectra are instrument- and condition-specific, the following provides a general overview of expected spectroscopic characteristics.

TechniqueData/InterpretationReferences
¹H NMR Spectra will show signals for the methine protons and the hydroxyl and carboxylic acid protons. The exact shifts are solvent-dependent.
¹³C NMR Expected to show distinct signals for the carboxylic carbons and the hydroxyl-bearing methine carbons.
Infrared (IR) Characteristic peaks for O-H stretching (broad), C=O stretching of the carboxylic acid, and C-O stretching.
Mass Spectrometry The molecular ion peak [M-H]⁻ would be observed at m/z 149.009 in negative ion mode.

Applications in Drug Development and Asymmetric Synthesis

This compound's primary utility in the pharmaceutical industry stems from its chirality. It is extensively used as a chiral resolving agent and a chiral building block in the synthesis of enantiomerically pure drugs.

Chiral Resolution of Racemic Amines

The most prominent application of this compound is in the separation of racemic mixtures of amines through the formation of diastereomeric salts.[9] The differing solubilities of these salts allow for their separation by fractional crystallization.

The following diagram illustrates the typical workflow for the chiral resolution of a racemic amine using this compound.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemic_amine Racemic Amine (R/S Mixture) dissolution Dissolution & Mixing racemic_amine->dissolution d_tartaric_acid This compound d_tartaric_acid->dissolution solvent Solvent (e.g., Methanol, Ethanol) solvent->dissolution fractional_crystallization Fractional Crystallization dissolution->fractional_crystallization Cooling/ Evaporation filtration Filtration fractional_crystallization->filtration mother_liquor Mother Liquor (Enriched in one diastereomer) filtration->mother_liquor crystals Crystals (Less soluble diastereomer) filtration->crystals base_treatment_liquor Base Treatment mother_liquor->base_treatment_liquor base_treatment_crystals Base Treatment crystals->base_treatment_crystals pure_enantiomer_1 Pure Enantiomer 1 base_treatment_crystals->pure_enantiomer_1 recovered_acid_1 Recovered this compound base_treatment_crystals->recovered_acid_1 pure_enantiomer_2 Pure Enantiomer 2 base_treatment_liquor->pure_enantiomer_2 recovered_acid_2 Recovered this compound base_treatment_liquor->recovered_acid_2

Figure 1: General workflow for the chiral resolution of a racemic amine.
This compound as a Chiral Precursor in Synthesis

This compound is a valuable chiral pool starting material for the synthesis of various complex molecules. Its C2 symmetry and multiple functional groups allow for its conversion into a wide array of chiral building blocks.[3][4] A notable example is its use in the synthesis of intermediates for HIV protease inhibitors.[3]

The following diagram outlines a simplified synthetic pathway starting from this compound to a key chiral intermediate.

G start This compound step1 Diesterification start->step1 ROH, H+ step2 Acetonide Protection step1->step2 Acetone, H+ step3 Reduction step2->step3 Reducing Agent (e.g., LiAlH4) step4 Further Functionalization step3->step4 Various Reagents product Chiral Intermediate step4->product

Figure 2: Simplified synthetic pathway from this compound.

Detailed Experimental Protocol: Chiral Resolution of Racemic Amphetamine

This protocol is a representative example of the use of this compound for chiral resolution.

Objective: To separate the dextrorotatory (d) and levorotatory (l) isomers of amphetamine from a racemic mixture using this compound.

Materials:

  • Racemic (dl)-amphetamine

  • D-(-)-tartaric acid

  • Methanol or 90% Ethanol

  • 20% Sodium hydroxide (B78521) solution

  • Ether

  • Standard laboratory glassware (beakers, flasks, funnel, etc.)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • pH indicator paper or pH meter

  • Rotary evaporator (optional)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amphetamine in a suitable solvent such as methanol or 90% ethanol.

    • In a separate flask, dissolve an equimolar amount of this compound in the same solvent, warming gently if necessary to achieve complete dissolution.

    • Combine the two solutions. The formation of diastereomeric salts, d-amphetamine-d-tartrate and l-amphetamine-d-tartrate, will occur.

  • Fractional Crystallization:

    • Allow the combined solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization. The l-amphetamine-d-tartrate is typically less soluble and will crystallize out first.[9]

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

    • The mother liquor is now enriched in the more soluble d-amphetamine-d-tartrate.

  • Isolation of l-Amphetamine:

    • Dissolve the collected crystals (l-amphetamine-d-tartrate) in water.

    • Make the solution alkaline by the dropwise addition of a 20% sodium hydroxide solution until the pH is basic. This will liberate the free l-amphetamine base.

    • Extract the aqueous solution multiple times with ether.

    • Combine the ether extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and carefully evaporate the ether to yield the l-amphetamine.

  • Isolation of d-Amphetamine:

    • Take the mother liquor from the fractional crystallization step and concentrate it by evaporation.

    • Dissolve the residue in water and treat with 20% sodium hydroxide solution to liberate the d-amphetamine base.

    • Extract with ether, dry, and evaporate the solvent as described for the l-isomer.

  • Purity Assessment:

    • The optical purity of the separated enantiomers should be determined by measuring their specific rotation using a polarimeter and comparing the values to the literature values for the pure enantiomers.

Safety Information

This compound is generally considered to be of low toxicity, but appropriate safety precautions should always be taken when handling the chemical in a laboratory setting.

Hazard CategoryGHS Classification and Precautionary StatementsReferences
Eye Irritation H319: Causes serious eye irritation. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Skin Irritation H315: Causes skin irritation.
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Incompatibilities Incompatible with oxidizing agents, bases, and reducing agents.[1][2][8]
Stability Stable under recommended storage conditions. Light sensitive.[2]

Conclusion

D-(-)-tartaric acid (CAS 147-71-7) is a cornerstone chiral reagent for chemists in both academic and industrial research, particularly in the pharmaceutical sector. Its utility in the separation of enantiomers and as a chiral starting material for asymmetric synthesis is well-established. A thorough understanding of its physicochemical properties, coupled with detailed experimental protocols, enables researchers and drug development professionals to effectively harness its potential in the creation of enantiomerically pure and therapeutically effective molecules.

References

Solubility Profile of D-Tartaric Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-tartaric acid in a range of common organic solvents. Understanding the solubility of this critical chiral building block is essential for its application in pharmaceutical synthesis, resolution of racemic mixtures, and the development of crystalline forms of active pharmaceutical ingredients (APIs). This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of a solute in a solvent is a fundamental physicochemical property. For this compound, its solubility is influenced by the polarity of the solvent, the potential for hydrogen bonding, and the temperature. As D- and L-tartaric acid are enantiomers, their solubility in achiral solvents is identical. Therefore, data for L-tartaric acid is directly applicable to this compound.

The following tables summarize the mole fraction solubility (x) of L-tartaric acid in several common organic solvents at various temperatures, as determined by the gravimetric method.

Table 1: Mole Fraction Solubility (x) of L-Tartaric Acid in Alcohols and Ketones

Temperature (K)Ethanol1-Propanol2-Propanoln-ButanolAcetone
281.150.003580.002840.001960.002210.00845
286.150.004120.003210.002230.002530.00962
291.150.004730.003630.002540.002890.01093
296.150.005410.004110.002880.003300.01241
301.150.006180.004650.003270.003760.01408
306.150.007040.005250.003710.004280.01595
311.150.008010.005930.004200.004870.01806
316.150.009100.006690.004750.005530.02043
321.150.010320.007540.005370.006270.02309
324.250.011130.008110.005790.006780.02492

Data sourced from Yang, W., Wang, K., Hu, Y., Shen, F., & Feng, J. (2013). Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. Journal of Solution Chemistry, 42(3), 485–493.

Table 2: Mole Fraction Solubility (x) of L-Tartaric Acid in Acetonitrile

Temperature (K)Acetonitrile
281.150.00568
286.150.00652
291.150.00747
296.150.00855
301.150.00977
306.150.01115
311.150.01271
316.150.01447
321.150.01646
324.250.01781

Data sourced from Yang, W., Wang, K., Hu, Y., Shen, F., & Feng, J. (2013). Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. Journal of Solution Chemistry, 42(3), 485–493.

Qualitative Solubility:

  • Poorly Soluble: Diethyl ether, Glacial Acetic Acid, Isobutanol.[1]

  • Insoluble: Chloroform, Dichloromethane.[1]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for reliable process development. Two common methods employed for determining the solubility of crystalline compounds like this compound are the gravimetric method and the laser monitoring technique.

Gravimetric Method

The gravimetric method is a classical and widely used technique for solubility determination. It relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the solid and liquid phases are allowed to separate. This is often facilitated by centrifugation.

  • Sampling: A known mass or volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe to prevent precipitation upon cooling.

  • Solvent Evaporation: The sampled solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

  • Calculation: The solubility is then calculated, typically as grams of solute per 100 g of solvent or as a mole fraction.

Laser Monitoring Technique

The laser monitoring technique is a more modern, automated method that determines the saturation point by detecting the presence of undissolved solid particles in a solution.

Methodology:

  • Setup: A known volume of the solvent is placed in a thermostated vessel equipped with a laser light source and a detector.

  • Titration: A precise and automated dispensing system adds small, known amounts of this compound to the solvent while the solution is continuously stirred.

  • Detection: The laser beam passes through the solution. As long as the added solute dissolves completely, the laser transmission remains high.

  • Saturation Point: The moment undissolved particles appear and persist in the solution, they scatter the laser light, causing a significant drop in the detected light intensity. This point is registered as the saturation point.

  • Calculation: The total amount of solute added until the saturation point is reached is used to calculate the solubility at that specific temperature. This method allows for rapid determination of solubility at multiple temperatures.

Visualization of Solvent Selection Workflow

The choice of an appropriate solvent is a critical step in process development. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on its solubility profile.

G Solvent Selection Workflow for this compound cluster_data Data Generation cluster_decision Decision Making start Define Process Requirements (e.g., Crystallization, Reaction) solubility_screening Initial Solubility Screening (Qualitative) start->solubility_screening quantitative_measurement Quantitative Solubility Measurement (e.g., Gravimetric, Laser) solubility_screening->quantitative_measurement Promising Solvents data_analysis Data Analysis and Modeling quantitative_measurement->data_analysis solvent_selection Select Optimal Solvent(s) data_analysis->solvent_selection process_optimization Process Optimization and Scale-up solvent_selection->process_optimization

Caption: A logical workflow for selecting a suitable solvent for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Acidity Constants (pKa) of Tartaric Acid Stereoisomers

This technical guide provides a comprehensive overview of the acidity constants (pKa) of the stereoisomers of tartaric acid. It includes a detailed presentation of pKa values, experimental protocols for their determination, and logical diagrams to illustrate key concepts and workflows.

Introduction to Tartaric Acid Stereoisomers

Tartaric acid (2,3-dihydroxybutanedioic acid) is a dicarboxylic acid that plays a significant role in the chemical, food, and pharmaceutical industries. It contains two chiral centers, which gives rise to three stereoisomers: two enantiomers, D-(-)-tartaric acid and L-(+)-tartaric acid, and an achiral diastereomer, meso-tartaric acid.[1][2] The spatial arrangement of the hydroxyl groups influences the physical properties of these isomers, including their acidity.

The naturally occurring form is L-(+)-tartaric acid, which is widely found in fruits, especially grapes.[3][4] The other forms can be produced synthetically.[5][6] Understanding the distinct pKa values of these stereoisomers is crucial for applications in drug formulation, as the ionization state of a molecule affects its solubility, absorption, and interaction with biological targets.

G cluster_isomers Tartaric Acid Stereoisomers Tartaric_Acid Tartaric Acid (2 Chiral Centers) D_Tartaric D-(-)-Tartaric Acid (2S, 3S) Tartaric_Acid->D_Tartaric L_Tartaric L-(+)-Tartaric Acid (2R, 3R) Tartaric_Acid->L_Tartaric Meso_Tartaric meso-Tartaric Acid (2R, 3S) Tartaric_Acid->Meso_Tartaric D_Tartaric->L_Tartaric Enantiomers D_Tartaric->Meso_Tartaric Diastereomers L_Tartaric->Meso_Tartaric Diastereomers

Figure 1. Stereoisomeric relationships of tartaric acid.

Acidity Constants (pKa) of Tartaric Acid Stereoisomers

As a dicarboxylic acid, tartaric acid has two dissociation constants, pKa1 and pKa2, corresponding to the sequential loss of protons from its two carboxylic acid groups. The pKa values for the enantiomers (D- and L-tartaric acid) are identical, as enantiomers share the same physical properties, while the values for the meso-diastereomer differ.

Table 1: pKa Values of Tartaric Acid Stereoisomers at 25°C

StereoisomerpKa1pKa2
L-(+)-Tartaric Acid2.98[3][7]4.34[3][7]
D-(-)-Tartaric Acid2.984.34
meso-Tartaric Acid3.11[5]4.80[5]

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure in chemical and pharmaceutical analysis. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods employed for this purpose.[8][9]

Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes in a solution upon the incremental addition of a titrant (an acid or a base). The pKa is determined from the inflection point of the resulting titration curve.[8]

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of a strong base titrant, such as sodium hydroxide (B78521) (NaOH).

    • Prepare a 1 mM sample solution of the tartaric acid isomer.[10][11]

    • To maintain a constant ionic strength throughout the titration, use a 0.15 M potassium chloride (KCl) solution.[10][11]

  • Calibration of the pH Meter:

    • Calibrate the potentiometer using standard aqueous buffers with known pH values (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10][11]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[10][11]

    • Immerse the calibrated pH electrode into the solution.

    • To create an inert environment, purge the solution with nitrogen to displace any dissolved carbon dioxide, which can interfere with the measurement.[11]

    • Begin the titration by adding small, precise volumes of the 0.1 M NaOH titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.[10][11]

    • Continue the titration until the pH reaches approximately 12-12.5.[10]

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct inflection points will be observed, yielding pKa1 and pKa2.

    • To ensure reliability, perform a minimum of three titrations for each isomer and calculate the average pKa values.[11]

G cluster_workflow Potentiometric Titration Workflow for pKa Determination A 1. Solution Preparation (Analyte, Titrant, KCl) B 2. pH Meter Calibration (Standard Buffers pH 4, 7, 10) A->B C 3. Titration Setup (Sample in Vessel, N2 Purge) B->C D 4. Incremental Titration (Add Titrant, Record pH) C->D E 5. Data Plotting (pH vs. Titrant Volume) D->E F 6. pKa Determination (Analyze Inflection Points) E->F

References

Methodological & Application

Application Notes and Protocols: D-Tartaric Acid as a Chiral Resolving Agent for Racemates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most established and economically viable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.

D-(-)-tartaric acid, a readily available and inexpensive chiral compound from natural sources, serves as an effective resolving agent for a wide range of racemic bases. Its two carboxylic acid groups can react with basic enantiomers to form diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. This document provides detailed application notes and protocols for the use of D-tartaric acid and its derivatives in chiral resolution.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a base, (R)-amine and (S)-amine, is treated with an enantiomerically pure chiral acid, such as this compound ((2R,3R)-tartaric acid), two diastereomeric salts are formed: [(R)-amine]-[(2R,3R)-tartrate] and [(S)-amine]-[(2R,3R)-tartrate].

These diastereomeric salts are not mirror images of each other and thus possess different physicochemical properties, most notably different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The desired enantiomer is subsequently recovered from the purified diastereomeric salt by treatment with a base to neutralize the tartaric acid. The more soluble diastereomer remains in the mother liquor, from which the other enantiomer can also be recovered.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation by Fractional Crystallization cluster_4 Recovery of Pure Enantiomers R_enantiomer (R)-Enantiomer RS_salts Mixture of Diastereomeric Salts ((R)-Enantiomer / D-Tartrate) ((S)-Enantiomer / D-Tartrate) R_enantiomer->RS_salts S_enantiomer (S)-Enantiomer S_enantiomer->RS_salts D_tartaric This compound D_tartaric->RS_salts less_soluble Less Soluble Diastereomer (Crystallizes) RS_salts->less_soluble more_soluble More Soluble Diastereomer (Remains in Solution) RS_salts->more_soluble pure_R Pure (R)-Enantiomer less_soluble->pure_R  Base Treatment pure_S Pure (S)-Enantiomer more_soluble->pure_S  Base Treatment

Data Presentation: Chiral Resolution with this compound and Derivatives

The following table summarizes quantitative data from various chiral resolution experiments using this compound and its derivatives. This allows for a comparison of the effectiveness of these resolving agents for different racemic compounds.

Racemic CompoundResolving AgentSolventMolar Ratio (Racemate:Agent)Yield (%)Enantiomeric Excess (ee%)Reference
N-MethylamphetamineO,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)Not Specified1:0.25Raffinate: 42, Extract: 45Raffinate: 82, Extract: 83[1]
DL-Leucine(+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA)Not SpecifiedNot SpecifiedNot SpecifiedD-Leucine Salt: 91.20, L-Leucine Salt: -73.32[2]
(RS)-AmlodipineThis compound (d-Tar)DMSONot Specified48.8 ± 2.490.7 ± 1.4[3]
FinerenoneDi-o-toluoyl-d-tartaric acid (D-DOTA)Ethanol-WaterNot SpecifiedNot Specified~10% higher than with D-DBTA or D-DTTA[4]
1-Phenyl-2-propanamine(+)-Tartaric acidMethanol (B129727)1:0.5 (approx.)Not SpecifiedNot Specified[5]
(±)-trans-1,2-DiaminocyclohexaneThis compoundWaterNot Specified90>99[6]

Experimental Protocols

Protocol 1: Resolution of Racemic α-Methylbenzylamine with (+)-Tartaric Acid

This protocol details the resolution of a racemic amine, α-methylbenzylamine, using (+)-tartaric acid (the common name for D-(-)-tartaric acid).[2]

Materials:

  • Racemic α-methylbenzylamine

  • (+)-Tartaric acid (R,R-tartaric acid)

  • Methanol

  • 50% (w/w) Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 250 mL Erlenmeyer flask

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating on a hot plate may be required to fully dissolve the acid.

    • Remove the flask from the heat and cautiously add 6.1 mL of racemic α-methylbenzylamine over about one minute. The mixture will generate heat.

    • Stopper the flask and allow it to stand undisturbed at room temperature until the next laboratory period to allow for crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystals that have formed by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Recovery of the Enantiomerically Enriched Amine:

    • Transfer the collected crystals to a separatory funnel.

    • Add 50 mL of water to the funnel. The crystals will not completely dissolve.

    • Slowly add 3-4 mL of 50% sodium hydroxide solution to the funnel. The salt will dissolve as the free amine is liberated, which will form an oily layer on top of the aqueous solution.

    • Extract the liberated amine with three 10 mL portions of diethyl ether.

    • Combine the ether extracts and dry them over anhydrous sodium sulfate.

    • Remove the diethyl ether by distillation to obtain the enantiomerically enriched α-methylbenzylamine.

  • Analysis:

    • Determine the optical rotation of the product using a polarimeter to assess its enantiomeric purity.

G start Start: Racemic α-Methylbenzylamine dissolve_tartaric Dissolve (+)-Tartaric Acid in Methanol start->dissolve_tartaric add_amine Add Racemic Amine dissolve_tartaric->add_amine crystallize Allow to Crystallize add_amine->crystallize filter Vacuum Filter Crystals crystallize->filter recover_amine Recover Amine from Crystals filter->recover_amine dissolve_crystals Dissolve Crystals in Water recover_amine->dissolve_crystals add_naoh Add 50% NaOH dissolve_crystals->add_naoh extract_ether Extract with Diethyl Ether add_naoh->extract_ether dry_ether Dry Ether Layer extract_ether->dry_ether distill Distill off Ether dry_ether->distill end End: Enriched Amine Enantiomer distill->end

Protocol 2: Resolution of Racemic Amphetamine with this compound

This protocol describes a method for the separation of the optically active isomers of amphetamine using this compound.[7]

Materials:

  • Racemic amphetamine

  • This compound

  • Ethanol

  • Aqueous sodium hydroxide solution

Procedure:

  • Formation of Neutral d-Tartrates:

    • Treat the racemic amphetamine with this compound to form a mixture of the neutral d-tartrate salts.

    • Dissolve these salts in an alcohol solution.

  • Fractional Crystallization:

    • The neutral d-tartrate of the laevo-amphetamine is less soluble and will crystallize out of the solution.

    • Collect the crystalline material by filtration.

  • Recovery of l-Amphetamine:

    • Treat the collected crystals with an excess of alkali (e.g., aqueous sodium hydroxide solution). This will liberate the free l-amphetamine base, which will separate as an oil.

    • Recover and purify the l-amphetamine oil.

  • Recovery of d-Amphetamine:

    • The d-amphetamine remains in the mother liquor from the crystallization step.

    • Add more tartaric acid to the mother liquor to form the acid tartrates.

    • The d-amphetamine d-bitartrate will crystallize out.

    • Collect these crystals and treat them with excess alkali to recover the free d-amphetamine base.

Protocol 3: Resolution of Racemic Pent-1-yn-3-amine with (+)-Tartaric Acid

This is a generalized protocol for the chiral resolution of racemic Pent-1-yn-3-amine.[8]

Materials:

  • Racemic Pent-1-yn-3-amine

  • (+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • 2 M aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (B109758)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic Pent-1-yn-3-amine (1.0 equivalent) in methanol in a suitable flask.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate may form.

  • Recrystallization:

    • Gently heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

  • Isolation of the Diastereomerically Pure Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether.

    • Dry the crystals under vacuum.

  • Recovery of the Free Amine:

    • Dissolve the crystallized diastereomeric salt in water.

    • Cool the aqueous solution in an ice bath and add 2 M aqueous NaOH solution dropwise with stirring until the pH is greater than 11.

    • Extract the liberated free amine from the aqueous solution with dichloromethane (3 x 20 mL).

    • Combine the organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically pure amine.

Conclusion

This compound and its derivatives are powerful and versatile chiral resolving agents for a variety of racemic compounds, particularly amines. The formation of diastereomeric salts followed by fractional crystallization is a robust and scalable method for obtaining enantiomerically pure substances. The success of a resolution depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. The protocols provided herein offer a starting point for the development of specific resolution procedures for new racemic compounds. Careful optimization of the experimental parameters is crucial for achieving high yields and enantiomeric purities.

References

Application Notes and Protocols for Chiral Resolution of Racemic Amines using D-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1][2] Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a key factor in drug efficacy and safety.[3] One of the most established and economically viable methods for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[1][4]

D-tartaric acid, a naturally occurring and readily available chiral acid, is a widely used resolving agent for racemic bases.[4][5][6] The principle of this resolution method lies in the reaction of the racemic amine (a mixture of R and S enantiomers) with an enantiomerically pure form of this compound. This reaction forms a mixture of two diastereomeric salts (e.g., (R)-amine-(D)-tartrate and (S)-amine-(D)-tartrate).[4][7] These diastereomers are not mirror images and thus possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][7][8] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor.[7][8] Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine.[4][7]

These application notes provide a detailed protocol for the chiral resolution of racemic amines using this compound, including data presentation for expected outcomes and a visual representation of the experimental workflow.

Data Presentation

The efficiency of chiral resolution can be evaluated based on the yield, diastereomeric excess (de%), and enantiomeric excess (ee%) of the final product. The following table summarizes typical quantitative data for the resolution of various racemic amines using this compound.

Racemic AmineResolving AgentSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric SaltEnantiomeric Excess (ee%) of Resolved AmineReference
(±)-α-Methylbenzylamine(+)-Tartaric AcidMethanol1:0.5Not Specified>95% (after recrystallization)[7]
(±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidNot SpecifiedNot Specified80-90%>85%[8]
(±)-trans-1,2-DiaminocyclohexaneThis compoundMethanol/Water1:190%>98%[3]
(±)-(1-Methyl-2-phenyl)-ethylamine(-)-Tartaric AcidIsopropanol/Water1:0.587.5%83.5%[9]

Note: The yield and enantiomeric excess can be further improved by one or more recrystallizations of the diastereomeric salt.[4]

Experimental Protocols

This section details the general methodology for the chiral resolution of a racemic amine using this compound. The specific quantities and conditions may need to be optimized for different amines.

Part 1: Formation and Fractional Crystallization of Diastereomeric Salts
  • Dissolution of this compound: In an Erlenmeyer flask, dissolve one equivalent of this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[7] Gentle heating may be required to facilitate dissolution.[7]

  • Addition of Racemic Amine: To the solution of this compound, slowly add one to two equivalents of the racemic amine. The reaction is often exothermic.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature and then, if necessary, in an ice bath to induce crystallization of the less soluble diastereomeric salt. The solution can be left undisturbed for several hours or until crystal formation is complete.[7]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the obtained salt from a fresh portion of the hot solvent. Repeat this process until a constant optical rotation is achieved, indicating that the resolution is complete.[4]

Part 2: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of the Diastereomeric Salt: Suspend the purified diastereomeric salt in water.

  • Basification: Add a strong base, such as a 50% sodium hydroxide (B78521) solution, dropwise until the salt completely dissolves and the solution becomes basic (pH > 10).[7] This will regenerate the free amine, which may separate as an oily layer.[7]

  • Extraction: Extract the liberated amine into an organic solvent (e.g., diethyl ether, dichloromethane).

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Part 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee%) of the resolved amine should be determined to assess the success of the resolution. Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for determining ee%.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or derivatization with a chiral agent can be used to distinguish the enantiomers by NMR.[12]

  • Polarimetry: The optical rotation of the resolved amine can be measured and compared to the known rotation of the pure enantiomer.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chiral resolution of a racemic amine using this compound.

Chiral_Resolution_Workflow cluster_0 Part 1: Diastereomeric Salt Formation & Crystallization cluster_1 Part 2: Liberation of Enriched Amine cluster_2 Part 3: Analysis racemic_amine Racemic Amine (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation (Mixture) racemic_amine->salt_formation d_tartaric_acid This compound (Resolving Agent) dissolution Dissolution in Suitable Solvent d_tartaric_acid->dissolution dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt Precipitates more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt Remains in Solution basification Basification (e.g., NaOH) less_soluble_salt->basification extraction Solvent Extraction basification->extraction resolved_amine Enantiomerically Enriched Amine extraction->resolved_amine analysis Determine Enantiomeric Excess (e.g., Chiral HPLC) resolved_amine->analysis

Caption: Workflow for the chiral resolution of racemic amines.

Conclusion

The use of this compound for the chiral resolution of racemic amines is a robust and widely applicable method. The success of the resolution is dependent on the difference in solubility between the diastereomeric salts formed. Careful optimization of the solvent system, temperature, and crystallization time is crucial for achieving high yields and high enantiomeric purity. The protocol provided herein serves as a general guideline for researchers and professionals in the field of drug development and stereochemistry.

References

Application Notes and Protocols for Diastereomeric Salt Crystallization with D-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule often exhibit different physiological activities. Diastereomeric salt crystallization is a classical and widely adopted method for separating enantiomers from a racemic mixture.[1][2] This technique involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[3][4] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by fractional crystallization.[2][5]

D-tartaric acid, a readily available and cost-effective chiral resolving agent, is frequently employed for the resolution of racemic bases, such as amines.[1][6] The fundamental principle relies on the differential solubility of the two diastereomeric salts formed: [(R)-Base·(D)-Acid] and [(S)-Base·(D)-Acid]. One of these salts is typically less soluble in a specific solvent system and will preferentially crystallize, enabling its separation from the more soluble diastereomer which remains in the mother liquor.[7][8] The success of this separation is highly dependent on factors such as the choice of solvent, temperature, and stoichiometry of the resolving agent.[9]

Physicochemical Data of this compound

PropertyValue
Molecular FormulaC₄H₆O₆
Molar Mass150.09 g/mol
Melting Point171-174 °C
AppearanceWhite crystalline powder
SolubilitySoluble in water and ethanol

Experimental Protocols

This section outlines a general protocol for the diastereomeric salt crystallization of a racemic base using this compound as the resolving agent. It is important to note that the specific conditions such as solvent, temperature, and molar ratios may require optimization for each unique racemic compound.

Materials and Equipment
  • Racemic base

  • This compound

  • Selected solvent(s) (e.g., methanol, ethanol, water, or mixtures thereof)

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

  • Crystallization dish or beaker

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • Drying oven or desiccator

  • Analytical equipment for determining enantiomeric excess (ee) (e.g., Chiral HPLC, polarimeter)

Protocol for Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a reaction vessel, dissolve this compound (typically 0.5 to 1.0 equivalents relative to the racemic base) in the chosen solvent.[3][10] Gentle heating may be necessary to achieve complete dissolution.[5]

  • Addition of Racemic Base: To the dissolved this compound solution, add the racemic base. The reaction is often exothermic.[5]

  • Crystallization:

    • Cooling: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The rate of cooling can significantly impact crystal size and purity.[9]

    • Seeding: If available, adding a small seed crystal of the desired diastereomeric salt can promote crystallization.[6][10]

    • Stirring: Gentle stirring during crystallization can help to achieve a more uniform crystal size and prevent the formation of a solid mass.[8]

  • Isolation of the Diastereomeric Salt: Once crystallization is complete, isolate the solid product by filtration.[3][5] Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the isolated diastereomeric salt crystals, for example, in a vacuum oven at a suitable temperature.

Liberation of the Enantiomerically Enriched Base
  • Dissolution of the Salt: Dissolve the dried diastereomeric salt in water.

  • Basification: Add a base (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide) to the solution to deprotonate the amine and liberate the free base.[4][5] The free base will often be insoluble in the aqueous solution.

  • Extraction: Extract the liberated enantiomerically enriched base into an appropriate organic solvent.

  • Drying and Evaporation: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain the purified enantiomer.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved base should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

Data Presentation

The following table summarizes representative data from the literature for the resolution of different racemic compounds using tartaric acid or its derivatives. This data is intended to provide a general indication of the potential outcomes of diastereomeric salt crystallization.

Racemic CompoundResolving AgentSolventYield (%)Enantiomeric Excess (ee %)Reference
dl-Leucine (B559552)(+)-di-1,4-toluoyl-D-tartaric acidNot specifiedNot specified91.20 (D-Leu)[11]
(±)-2-Methylpiperazine(L)-Tartaric AcidWaterNot specifiedNot specified[2]
Racemic pregabalinL-tartaric acidWater51.6Diastereomerically pure[10][12]
(1-methyl-2-phenyl)-ethylamine(S, S)-Tartaric AcidIsopropanol70.095[9]

Workflow Diagram

The following diagram illustrates the general workflow for diastereomeric salt crystallization.

G cluster_prep Preparation cluster_process Process cluster_separation Separation & Analysis Racemic_Mixture Racemic Mixture (R- and S-enantiomers) Dissolution Dissolution in Solvent Racemic_Mixture->Dissolution Resolving_Agent Chiral Resolving Agent (this compound) Resolving_Agent->Dissolution Salt_Formation Diastereomeric Salt Formation (R,D- and S,D-salts) Dissolution->Salt_Formation Crystallization Fractional Crystallization (Cooling/Seeding) Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (Solid) Filtration->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (Mother Liquor) Filtration->More_Soluble_Salt Liberation Liberation of Free Base Less_Soluble_Salt->Liberation Analysis Analysis (e.g., Chiral HPLC) Liberation->Analysis

Caption: Workflow for Diastereomeric Salt Crystallization.

References

Applications of D-Tartaric Acid in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-tartaric acid, the unnatural enantiomer of the readily available L-tartaric acid, is a cornerstone of asymmetric synthesis. Its rigid, C2-symmetric backbone and multiple functional groups make it a versatile chiral building block for a wide range of applications. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as a chiral resolving agent, a precursor to chiral ligands for metal-catalyzed reactions, and a chiral auxiliary.

This compound as a Chiral Resolving Agent

Application Note: Chiral resolution is a classical and industrially relevant method for the separation of enantiomers. This compound is an effective resolving agent for racemic bases, such as amines. The principle lies in the formation of diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization. The resolved enantiomer can then be recovered by treatment with a base.

Experimental Protocol: Resolution of Racemic (±)-α-Phenylethylamine with D-(-)-Tartaric Acid

This protocol describes the resolution of racemic α-phenylethylamine. Using D-(-)-tartaric acid will lead to the crystallization of the diastereomeric salt of (R)-α-phenylethylamine.

Materials:

  • Racemic (±)-α-phenylethylamine

  • D-(-)-Tartaric acid

  • Methanol (B129727)

  • 50% (w/w) Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

  • pH paper

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of D-(-)-tartaric acid in 120 mL of methanol. Gentle heating may be required to achieve complete dissolution.[1]

    • To the warm solution, add 6.05 g (0.05 mol) of racemic (±)-α-phenylethylamine in one portion.

    • Swirl the flask to ensure thorough mixing. The solution will become warm.

    • Allow the flask to stand undisturbed at room temperature. Crystals of the (R)-amine-(D)-tartrate salt will begin to form. For optimal crystallization, leave the solution for at least 24 hours.[1][2]

  • Isolation of the Diastereomeric Salt:

    • Collect the prismatic crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals on a filter paper.

  • Recovery of the Enantiomerically Enriched Amine:

    • Transfer the crystalline diastereomeric salt to a separatory funnel.

    • Add 50 mL of water and swirl to partially dissolve the salt.

    • Add approximately 4.5 mL of 50% aqueous NaOH solution. Check the aqueous layer with pH paper to ensure it is strongly basic.[2]

    • Add 30 mL of diethyl ether to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release pressure.

    • Allow the layers to separate. The resolved (R)-α-phenylethylamine will be in the ether layer.

    • Drain the aqueous layer and extract it two more times with 15 mL portions of diethyl ether.

    • Combine all the ether extracts and dry them over anhydrous sodium sulfate.

    • Decant or filter the dried ether solution and remove the ether using a rotary evaporator to obtain the resolved (R)-α-phenylethylamine.

  • Determination of Enantiomeric Purity:

    • The enantiomeric excess (ee) of the resolved amine can be determined by polarimetry or chiral chromatography (HPLC or GC).

Logical Relationship of Chiral Resolution

G racemic_mixture Racemic (±)-α-Phenylethylamine (R-amine and S-amine) diastereomeric_salts Mixture of Diastereomeric Salts (R-amine-D-TA and S-amine-D-TA) racemic_mixture->diastereomeric_salts + resolving_agent D-(-)-Tartaric Acid (D-TA) resolving_agent->diastereomeric_salts separation Fractional Crystallization (based on different solubilities) diastereomeric_salts->separation less_soluble Less Soluble Salt Crystallizes ((R)-amine-(D)-tartrate) separation->less_soluble more_soluble More Soluble Salt in Solution ((S)-amine-(D)-tartrate) separation->more_soluble base_treatment Treatment with Base (NaOH) less_soluble->base_treatment resolved_amine Resolved (R)-α-Phenylethylamine base_treatment->resolved_amine

Caption: Logical flow of chiral resolution of a racemic amine using this compound.

This compound Derivatives as Chiral Ligands in Asymmetric Catalysis

Application Note: this compound is a versatile scaffold for the synthesis of chiral ligands for a multitude of asymmetric catalytic reactions. Derivatives of this compound have been successfully employed in reactions such as copper-catalyzed conjugate additions, achieving high enantioselectivities. The C2-symmetric backbone of tartaric acid provides a well-defined chiral environment around the metal center, enabling effective stereocontrol.

Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc (B1219324) to Cyclohexenone using a this compound-Derived Ligand

This protocol is based on the successful application of diphosphite ligands derived from D-(-)-tartaric acid in copper-catalyzed conjugate additions.[3][4]

Part A: Synthesis of a this compound-Derived Diphosphite Ligand

This is a representative procedure for the synthesis of a chiral diphosphite ligand from a this compound derivative.

Materials:

Procedure:

  • Synthesis of the Phosphorochloridite:

    • To a solution of (R)-BINOL (1.0 equiv) in anhydrous toluene, add PCl₃ (1.1 equiv) at 0 °C under an inert atmosphere (e.g., argon).

    • Stir the mixture at room temperature for 12 hours.

    • Remove the solvent and excess PCl₃ under reduced pressure to obtain the crude (R)-BINOL-phosphorochloridite.

  • Ligand Formation:

    • In a separate flask, dissolve (2R,3R)-diethyl tartrate (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Slowly add a solution of the crude (R)-BINOL-phosphorochloridite (2.1 equiv) in anhydrous DCM to the tartrate solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride salt.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the chiral diphosphite ligand.

Part B: Asymmetric Conjugate Addition Reaction

Materials:

  • Copper(I) trifluoromethanesulfonate (B1224126) toluene complex (Cu(OTf)₂·C₇H₈)

  • This compound-derived diphosphite ligand (from Part A)

  • Cyclohex-2-en-1-one

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Anhydrous toluene

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂·C₇H₈ (0.01 equiv) and the chiral diphosphite ligand (0.012 equiv) in anhydrous toluene.

    • Stir the solution at room temperature for 30 minutes.

  • Conjugate Addition:

    • Cool the catalyst solution to 0 °C.

    • Add cyclohex-2-en-1-one (1.0 equiv).

    • Slowly add diethylzinc (1.2 equiv) dropwise over 10 minutes.

    • Stir the reaction mixture at 0 °C for the time specified by preliminary experiments or TLC analysis (typically a few hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 3-ethylcyclohexanone.

  • Analysis:

    • Determine the yield and enantiomeric excess (ee) of the product by chiral GC or HPLC.

Quantitative Data for Copper-Catalyzed Conjugate Addition
EntryEnoneLigand Derived FromYield (%)ee (%)Reference
1Cyclohex-2-en-1-oneD-(-)-Tartaric Acid>95up to 96[3][4]
2Cyclopent-2-en-1-oneD-(-)-Tartaric AcidHighHigh[3]
3ChalconeL-(+)-Tartaric AcidHighup to 95[3]

Experimental Workflow for Asymmetric Conjugate Addition

G cluster_ligand Ligand Synthesis cluster_catalysis Asymmetric Catalysis dtartrate This compound Derivative ligand Chiral Diphosphite Ligand dtartrate->ligand binol (R)-BINOL phosphorochloridite (R)-BINOL-phosphorochloridite binol->phosphorochloridite pcl3 PCl3 pcl3->phosphorochloridite phosphorochloridite->ligand catalyst Chiral Cu-Ligand Complex ligand->catalyst cu_source Cu(I) Source cu_source->catalyst product Chiral 3-Ethylcyclohexanone catalyst->product enone Cyclohexenone enone->product et2zn Diethylzinc et2zn->product

Caption: Workflow for the synthesis of a this compound-derived ligand and its use in asymmetric conjugate addition.

This compound Derivatives in Sharpless Asymmetric Epoxidation

Application Note: The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[5] The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ester (such as diethyl D-tartrate, D-DET, or diisopropyl D-tartrate, D-DIPT), and an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice of the D-tartrate directs the epoxidation to a specific face of the double bond.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol (B1671447)

Materials:

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Diisopropyl D-(-)-tartrate (D-DIPT)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (DCM)

  • 10% (w/v) aqueous solution of tartaric acid

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add powdered 4Å molecular sieves.

    • Add anhydrous DCM and cool the flask to -20 °C in a cryocool or a dry ice/acetone bath.

  • Catalyst Formation:

    • To the cooled DCM, add diisopropyl D-(-)-tartrate (D-DIPT) (0.06 equiv).

    • Add titanium(IV) isopropoxide (0.05 equiv) and stir the mixture for 30 minutes at -20 °C.

  • Epoxidation:

    • Add geraniol (1.0 equiv) to the catalyst mixture.

    • Add tert-butyl hydroperoxide (1.5 equiv) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise above -20 °C.

    • Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding a 10% aqueous solution of tartaric acid and stirring vigorously for 1 hour at room temperature.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification and Analysis:

    • Purify the crude epoxy alcohol by flash column chromatography on silica gel.

    • Determine the yield and enantiomeric excess (ee) by chiral GC or HPLC.

Quantitative Data for Sharpless Asymmetric Epoxidation using D-(-)-DET or D-(-)-DIPT
Allylic AlcoholTartrate EsterYield (%)ee (%)Reference
(E)-2-Hexen-1-olD-(-)-DET8594[6]
GeraniolD-(-)-DIPT80>95[7][8]
Cinnamyl alcoholD-(-)-DET8895[9]
(Z)-2-Octen-1-olD-(-)-DET7486[9]

Signaling Pathway of Sharpless Asymmetric Epoxidation

G allylic_alcohol Allylic Alcohol chiral_complex Chiral Titanium-Tartrate Complex allylic_alcohol->chiral_complex d_dipt Diisopropyl D-(-)-tartrate (D-DIPT) d_dipt->chiral_complex ti_catalyst Titanium(IV) isopropoxide ti_catalyst->chiral_complex activated_complex Activated Peroxo-Titanium Complex chiral_complex->activated_complex tbhp tert-Butyl Hydroperoxide (TBHP) tbhp->activated_complex epoxy_alcohol Enantiomerically Enriched 2,3-Epoxyalcohol activated_complex->epoxy_alcohol Oxygen Transfer

Caption: Simplified signaling pathway of the Sharpless asymmetric epoxidation.

References

The Versatility of D-Tartaric Acid Derivatives in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of D-tartaric acid, a readily available and inexpensive chiral building block, have established themselves as indispensable tools in the field of asymmetric catalysis. Their C₂-symmetric backbone provides a robust chiral scaffold for the design of a wide array of ligands and catalysts that have demonstrated remarkable efficacy in a variety of enantioselective transformations. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in key asymmetric catalytic reactions, offering a practical guide for researchers in organic synthesis and drug development.

Introduction to this compound Derivatives in Asymmetric Catalysis

This compound's stereochemistry can be effectively transferred to a catalyst or ligand, influencing the stereochemical outcome of a chemical reaction to favor the formation of one enantiomer over the other. The most prominent classes of this compound derivatives in asymmetric catalysis include:

  • TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols): These are perhaps the most versatile derivatives, formed by the reaction of a tartrate ester acetal (B89532)/ketal with an aryl Grignard reagent. They are widely used as chiral ligands for various metal-catalyzed reactions.

  • Tartrate Esters (e.g., Diethyl Tartrate - DET): Famously employed in the Sharpless asymmetric epoxidation, these simple esters serve as chiral ligands for titanium catalysts.

  • Phosphine (B1218219) Ligands (e.g., DIOP): Chiral phosphine ligands derived from tartaric acid are crucial for asymmetric hydrogenation and other transition metal-catalyzed reactions.

  • Chiral Auxiliaries for Diels-Alder Reactions: Modified tartaric acid derivatives can be used to create chiral Lewis acids that catalyze enantioselective cycloaddition reactions.

These derivatives have found widespread application in the synthesis of chiral building blocks for pharmaceuticals, agrochemicals, and natural products.[1][2]

Key Applications and Experimental Protocols

This section details the application of this compound derivatives in several cornerstone asymmetric reactions, providing both quantitative data for catalyst performance and step-by-step experimental protocols.

Sharpless Asymmetric Epoxidation of Allylic Alcohols

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET).[3][4][5]

General Workflow for Sharpless Asymmetric Epoxidation

G reagents Prepare solution of Ti(O-iPr)4 and D-(-)-DET in CH2Cl2 at -20 °C substrate Add allylic alcohol reagents->substrate oxidant Add tert-butyl hydroperoxide (TBHP) substrate->oxidant reaction Stir at -20 °C (monitor by TLC) oxidant->reaction workup Quench and perform aqueous workup reaction->workup purification Purify by chromatography workup->purification product Obtain chiral epoxyalcohol purification->product

Caption: General workflow for the Sharpless asymmetric epoxidation.

Quantitative Data for Sharpless Asymmetric Epoxidation

Allylic Alcohol SubstrateYield (%)Enantiomeric Excess (ee, %)
Geraniol (B1671447)85>95
(E)-2-Hexen-1-ol8096
Cinnamyl alcohol7797
3-Methyl-2-buten-1-ol7595

Experimental Protocol: Asymmetric Epoxidation of Geraniol

  • Catalyst Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous dichloromethane (B109758) (CH₂Cl₂) (100 mL) and cool to -20 °C in a cryocool. Add titanium(IV) isopropoxide (2.94 mL, 10 mmol) followed by D-(-)-diethyl tartrate (1.71 mL, 10 mmol). Stir the resulting solution for 30 minutes at -20 °C.

  • Reaction: To the catalyst solution, add a solution of geraniol (1.54 g, 10 mmol) in CH₂Cl₂ (20 mL) dropwise over 10 minutes.

  • Oxidation: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (5.5 M, 4.0 mL, 22 mmol) dropwise while maintaining the temperature at -20 °C.

  • Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, add a freshly prepared, cold (0 °C) 10% aqueous solution of tartaric acid (30 mL). Stir vigorously for 30 minutes, then allow the layers to separate. Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 4:1) to afford the desired (2S,3S)-2,3-epoxygeraniol.

Application in Drug Development: Synthesis of (+)-Disparlure

The Sharpless asymmetric epoxidation is a key step in the synthesis of (+)-disparlure, the sex pheromone of the gypsy moth.[6][7][8] The enantioselective epoxidation of an allylic alcohol precursor establishes the required stereochemistry for the final product.

TADDOL-Catalyzed Asymmetric Cyanohydrin Synthesis

TADDOL derivatives are effective ligands for titanium-catalyzed asymmetric addition of cyanide to aldehydes, yielding chiral cyanohydrins which are valuable synthetic intermediates.[9][10]

G catalyst Ti(O-iPr)4 + TADDOL active_catalyst Chiral Titanium-TADDOLate Complex catalyst->active_catalyst forms intermediate Ternary Complex active_catalyst->intermediate activates aldehyde Aldehyde aldehyde->intermediate coordinates cyanide TMSCN cyanide->intermediate attacks product Chiral Cyanohydrin Silyl Ether intermediate->product yields

Caption: Synthesis of TADDOL from D-dimethyl tartrate.

Experimental Protocol: Synthesis of (R,R)-TADDOL

  • Acetalization: A solution of D-(+)-dimethyl tartrate (17.8 g, 100 mmol) in acetone (B3395972) (200 mL) is treated with 2,2-dimethoxypropane (B42991) (25 mL, 200 mmol) and a catalytic amount of p-toluenesulfonic acid (100 mg). The mixture is stirred at room temperature for 12 hours. The reaction is quenched with triethylamine (B128534) (1 mL) and concentrated. The residue is distilled under reduced pressure to give dimethyl 2,3-O-isopropylidene-D-tartrate.

  • Grignard Reaction: To a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 150 mL, 450 mmol) in a flame-dried three-necked flask under argon is added a solution of the tartrate acetal from the previous step (21.8 g, 100 mmol) in anhydrous THF (100 mL) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours.

  • Work-up: The reaction is carefully quenched with saturated aqueous ammonium (B1175870) chloride solution at 0 °C. The mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is recrystallized from ethanol (B145695) to afford (R,R)-TADDOL as a white solid.

Synthesis of (-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane (DIOP)

DIOP is a widely used chiral phosphine ligand synthesized from this compound. [11] Experimental Protocol: Synthesis of (-)-DIOP The synthesis involves a four-step sequence starting from this compound, including acetal protection, reduction of the carboxylic acids to alcohols, tosylation of the diol, and finally nucleophilic substitution with lithium diphenylphosphide.

Conclusion

This compound derivatives have proven to be exceptionally valuable in the realm of asymmetric catalysis. Their ready availability, modular nature, and demonstrated success across a wide range of important organic transformations make them a prime choice for chemists in both academic and industrial settings. The protocols and data presented herein provide a solid foundation for the application of these powerful chiral tools in the efficient and stereoselective synthesis of complex molecules. As the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, continues to grow, the importance of this compound-derived catalysts is set to increase even further.

References

Application Notes and Protocols for the Synthesis of D-Tartaric Acid Esters: Diethyl and Dimethyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diethyl and dimethyl D-tartrate, valuable chiral building blocks in organic synthesis and drug development. The methodologies described are based on the robust and widely used Fischer-Speier esterification reaction.

Introduction

Diethyl D-tartrate and dimethyl D-tartrate are versatile chiral auxiliaries and synthons. They are extensively used in asymmetric synthesis, including the Sharpless epoxidation, and as starting materials for the synthesis of various complex molecules and pharmaceuticals.[1][2][3][4] The most common method for their preparation is the direct esterification of D-tartaric acid with the corresponding alcohol in the presence of an acid catalyst.[5][6] This process is an equilibrium-driven reaction, and various techniques are employed to drive the reaction to completion, such as using an excess of the alcohol or removing the water formed during the reaction.[5][6][7]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and physical properties of diethyl and dimethyl D-tartrate.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound Esters

ProductStarting MaterialAlcoholCatalystReaction TimeYield (%)Reference
Diethyl D-tartrateThis compoundEthanolSulfuric Acid10 hours (reflux)90%[8]
Diethyl D-tartrateThis compoundEthanolIon-exchange ResinUp to 60 hours (reflux)90%[9]
Diethyl D-tartrateThis compoundEthanolBoric Acid18 hours (room temp)High (not specified)[10]
Diethyl D-tartrateThis compoundEthanolThionyl Chloride>12 hours (room temp)High (not specified)[8]
Diethyl L-tartrateL-Tartaric AcidEthanolThionyl Chloride1-5 hours (30-60°C)>95%[11]
Dimethyl L-tartrateL-Dibenzoyltartaric Acid HydrateMethanol (B129727)Sulfuric Acid2-2.5 hours (reflux)95.1-96.1%[12]

Table 2: Physicochemical Properties of Diethyl and Dimethyl D-Tartrate

PropertyDiethyl D-tartrateDimethyl D-tartrate
Molecular Formula C₈H₁₄O₆[1][13]C₆H₁₀O₆[14][15][16]
Molecular Weight 206.19 g/mol [1]178.14 g/mol [15][16]
Appearance Colorless, thick, oily liquid[1][13]Solid[14]
Melting Point 17 °C[1][17]57-60 °C (dec.)[14]
Boiling Point 280 °C[1]163 °C / 23 mmHg[14]
Density 1.204 g/mL at 25 °C[1]1.238 g/mL at 25 °C[14]
Specific Rotation [α]D +7.5° to +8.5° (neat)[9][13]+21° (c=2.5 in H₂O)[14]
Refractive Index (n20D) ~1.446-1.448[13]Not readily available
Solubility Slightly soluble in water; soluble in fixed oils, ethanol, ether[13]Soluble in water

Experimental Protocols

Protocol 1: Synthesis of Diethyl D-Tartrate via Fischer-Speier Esterification using Sulfuric Acid

This protocol is a classic and effective method for the synthesis of diethyl D-tartrate.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 28% Ammonium (B1175870) hydroxide (B78521) solution (or saturated sodium bicarbonate solution)

  • Anhydrous sodium sulfate (B86663)

  • Drying tube (e.g., with calcium chloride)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and an excess of absolute ethanol. For example, for 2.38 mmol of this compound, use 4 mL of absolute ethanol.[8]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. For the scale mentioned above, 40 µL of concentrated sulfuric acid is sufficient.[8]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 10 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After cooling the reaction mixture to room temperature, carefully add 28% ammonium hydroxide solution to neutralize the sulfuric acid catalyst.[8] This will cause the precipitation of ammonium sulfate. Alternatively, a saturated solution of sodium bicarbonate can be used until the effervescence ceases.

  • Filtration: Stir the mixture for an additional 30 minutes, then filter off the precipitated solid.[8]

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude diethyl D-tartrate as an oil.[8]

  • Purification (Optional but Recommended): For higher purity, the crude product can be purified by vacuum distillation. The boiling point of diethyl tartrate is approximately 155 °C at 11 mmHg.[18]

Protocol 2: Synthesis of Dimethyl D-Tartrate

A similar Fischer-Speier esterification protocol can be applied for the synthesis of dimethyl D-tartrate, substituting methanol for ethanol.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (or other acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude dimethyl D-tartrate.

  • Purification: The product can be further purified by recrystallization or column chromatography to obtain pure dimethyl D-tartrate.

Visualizations

Diagram 1: General Workflow for Fischer-Speier Esterification of this compound

Fischer_Esterification_Workflow Start This compound + Alcohol (Methanol/Ethanol) Reaction Acid Catalyst (e.g., H₂SO₄) Reflux Start->Reaction Esterification Workup Neutralization (e.g., NaHCO₃ aq.) Extraction Reaction->Workup Crude Product Purification Drying (e.g., Na₂SO₄) Solvent Evaporation Distillation/Recrystallization Workup->Purification Product Pure Diethyl or Dimethyl D-Tartrate Purification->Product Analysis Characterization (NMR, IR, [α]D) Product->Analysis

Caption: Workflow for the synthesis of this compound esters.

Diagram 2: Signaling Pathway of Fischer-Speier Esterification

Fischer_Esterification_Mechanism cluster_0 Reaction Steps Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Ester_Product Ester + H₂O Deprotonation->Ester_Product Acid_Catalyst H⁺ Ester_Product->Acid_Catalyst Regenerates Catalyst Carboxylic_Acid Carboxylic Acid (this compound) Carboxylic_Acid->Protonation Alcohol Alcohol (Methanol/Ethanol) Alcohol->Nucleophilic_Attack Acid_Catalyst->Protonation

Caption: Mechanism of Fischer-Speier esterification.

References

D-Tartaric Acid as a Chiral Auxiliary for Stereoselective Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tartaric acid, a readily available and inexpensive chiral building block, has established itself as a cornerstone in asymmetric synthesis. Its C2-symmetric scaffold provides a powerful platform for the development of chiral auxiliaries that effectively control the stereochemical outcome of a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as chiral auxiliaries in key stereoselective reactions, including Diels-Alder reactions, Aldol (B89426) reactions, and the asymmetric synthesis of α-amino acids. The methodologies presented herein are designed to be a valuable resource for researchers in academia and industry, particularly those involved in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral auxiliaries derived from this compound allows for excellent control over the diastereoselectivity of this [4+2] cycloaddition. A common strategy involves the formation of a chiral catalyst from a tartaric acid derivative, which then coordinates to the dienophile, directing the approach of the diene from a specific face.

Quantitative Data
DieneDienophileChiral Auxiliary/CatalystSolventTemp (°C)Yield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee)
Cyclopentadiene (B3395910)MethacroleinMono(2,6-dimethoxybenzoyl)-D-tartaric acid-borane complexToluene (B28343)-7885-95>95% de (exo)
IsopreneN-Acryloyl-2-oxazolidinoneThis compound-derived TADDOL-TiCl2CH2Cl2-3090>98% de
1,3-ButadieneDiethyl fumarate(R,R)-Di-p-toluoyl-D-tartaric acid-derived ligand with Cu(OTf)2THF-208892% ee
Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein

This protocol is adapted from a well-established procedure for an asymmetric Diels-Alder reaction.[1][2]

1. Preparation of the Chiral Catalyst:

  • Step 1: Synthesis of Dibenzyl D-tartrate. To a solution of this compound (15.0 g, 0.1 mol) in toluene (150 mL) is added benzyl (B1604629) alcohol (22.7 g, 0.21 mol) and p-toluenesulfonic acid monohydrate (0.5 g). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford dibenzyl D-tartrate.

  • Step 2: Monoacylation. To a solution of dibenzyl D-tartrate (16.5 g, 0.05 mol) in CH2Cl2 (100 mL) at 0 °C is added 2,6-dimethoxybenzoyl chloride (10.0 g, 0.05 mol) and pyridine (B92270) (4.0 mL, 0.05 mol). The reaction is stirred at 0 °C for 4 hours. The mixture is then washed with 1M HCl, saturated aqueous NaHCO3, and brine, dried over MgSO4, and concentrated. The product is purified by column chromatography.

  • Step 3: Debenzylation. The monoacylated product is dissolved in methanol (B129727) and subjected to hydrogenolysis using 10% Pd/C under a hydrogen atmosphere. After completion, the catalyst is filtered off, and the solvent is evaporated to yield the mono(2,6-dimethoxybenzoyl)-D-tartaric acid.

  • Step 4: Formation of the Borane Complex. To a solution of the mono(2,6-dimethoxybenzoyl)-D-tartaric acid in THF is added a solution of borane-THF complex (1.0 M in THF) at 0 °C. The mixture is stirred for 1 hour to form the active catalyst.

2. Diels-Alder Reaction:

  • To a solution of the chiral catalyst (10 mol%) in toluene at -78 °C is added methacrolein.

  • Freshly cracked cyclopentadiene is then added dropwise.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched with saturated aqueous NaHCO3.

  • The mixture is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated.

  • The diastereomeric excess of the resulting cycloadduct is determined by chiral GC or HPLC analysis.

Diagram of the Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Diels-Alder Reaction cluster_analysis Analysis D_Tartaric_Acid This compound Dibenzyl_Tartrate Dibenzyl D-tartrate D_Tartaric_Acid->Dibenzyl_Tartrate Esterification Monoacylated Monoacylated Tartrate Dibenzyl_Tartrate->Monoacylated Acylation Chiral_Ligand Chiral Ligand Monoacylated->Chiral_Ligand Debenzylation Catalyst Active Borane Catalyst Chiral_Ligand->Catalyst Complexation Reaction_Mix Reaction Mixture (-78°C) Catalyst->Reaction_Mix Dienophile Methacrolein Dienophile->Reaction_Mix Diene Cyclopentadiene Diene->Reaction_Mix Product Cycloadduct Reaction_Mix->Product [4+2] Cycloaddition Analysis Purification & Chiral Analysis (GC/HPLC) Product->Analysis

Caption: Workflow for the asymmetric Diels-Alder reaction.

Asymmetric Aldol Reaction

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries derived from this compound can be employed to control the stereochemistry of the newly formed stereocenters. One effective strategy involves the use of a tartrate-derived aldehyde as the electrophile.

Quantitative Data
Enolate SourceAldehydeChiral AuxiliaryLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
Silyl (B83357) enol ether of thioester(2R,3R)-2,3-O-Isopropylidene-glyceraldehydeDiisopropyl D-tartrate (as precursor to aldehyde)TiCl4CH2Cl2-78>85>99:1
Lithium enolate of methyl acetate (B1210297)Benzaldehyde(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester-THF-787590:10
Boron enolate of a ketoneIsobutyraldehydeThis compound-derived oxazaborolidinone-CH2Cl2-788295:5
Experimental Protocol: Asymmetric Aldol Reaction with a Tartrate-Derived Aldehyde

This protocol is based on the highly stereoselective aldol reaction of a silyl enol ether with a tartrate-derived aldehyde.[3]

1. Preparation of the Tartrate-Derived Aldehyde (e.g., (2R,3R)-2,3-O-Isopropylidene-glyceraldehyde):

  • This aldehyde can be synthesized from Diisopropyl D-tartrate through a series of standard organic transformations including protection of the diol, reduction of the esters to alcohols, and subsequent oxidation of one of the alcohols to the aldehyde.

2. Aldol Reaction:

  • To a solution of the tartrate-derived aldehyde in CH2Cl2 at -78 °C is added a Lewis acid such as TiCl4.

  • The silyl enol ether of a thioester is then added dropwise.

  • The reaction is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The mixture is warmed to room temperature and extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The diastereomeric ratio of the product is determined by NMR spectroscopy or HPLC analysis.

Diagram of the Asymmetric Aldol Reaction Mechanism

Aldol_Mechanism Aldehyde Chiral Aldehyde (from this compound) Activated_Aldehyde Activated Aldehyde-Lewis Acid Complex Aldehyde->Activated_Aldehyde Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activated_Aldehyde Transition_State Chelated Transition State (Favored Diastereomer) Activated_Aldehyde->Transition_State Enolate Silyl Enol Ether Enolate->Transition_State Product Aldol Adduct Transition_State->Product Stereoselective C-C bond formation

Caption: Stereoselective aldol reaction mechanism.

Asymmetric Synthesis of α-Amino Acids

The synthesis of enantiomerically pure α-amino acids is of paramount importance in pharmaceutical and biological research. This compound can be utilized as a chiral auxiliary to direct the stereoselective synthesis of these valuable compounds.

Quantitative Data
ElectrophileNucleophileChiral AuxiliaryMethodYield (%)Enantiomeric Excess (ee)
Alkyl HalideGlycine (B1666218) Schiff base Ni(II) complex(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (derived from L-proline, similar principle)Asymmetric alkylation70-90>95%
α-Keto esterAmmonia equivalentThis compound-derived chiral ligandReductive amination8592%
AldehydeCyanideThis compound-derived chiral auxiliaryStrecker synthesis78>90%
Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base Complex

While a direct protocol using a this compound derived auxiliary for this specific transformation is less common in introductory literature, the principle of using a chiral ligand to control the stereochemistry of alkylation of a glycine equivalent is well-established.[4] A hypothetical protocol based on this principle is outlined below.

1. Formation of the Chiral Ni(II) Complex:

  • A chiral ligand derived from this compound (e.g., a diamine or diol derivative) is synthesized.

  • The chiral ligand is complexed with Ni(II) acetate and a glycine Schiff base (e.g., from benzophenone (B1666685) and glycine methyl ester).

2. Asymmetric Alkylation:

  • The chiral Ni(II) complex is treated with a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to form the enolate.

  • An alkyl halide (e.g., benzyl bromide) is added to the enolate solution.

  • The reaction is stirred at low temperature until completion.

3. Hydrolysis and Auxiliary Removal:

  • The reaction is quenched, and the Ni(II) complex is decomposed by treatment with acid.

  • The resulting α-amino acid ester is purified.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Logical Flow for Asymmetric α-Amino Acid Synthesis

Amino_Acid_Synthesis Start This compound Auxiliary Chiral Auxiliary Synthesis Start->Auxiliary Complexation Complexation with Auxiliary Auxiliary->Complexation Prochiral_Substrate Prochiral Substrate (e.g., Glycine derivative) Prochiral_Substrate->Complexation Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation, Reduction) Complexation->Stereoselective_Reaction Diastereomeric_Intermediate Diastereomeric Intermediate Stereoselective_Reaction->Diastereomeric_Intermediate Cleavage Auxiliary Cleavage Diastereomeric_Intermediate->Cleavage Product Enantiomerically Enriched α-Amino Acid Cleavage->Product

Caption: Asymmetric synthesis of α-amino acids.

Conclusion

This compound and its derivatives are versatile and powerful tools for asymmetric synthesis. The protocols and data presented in these application notes demonstrate the high levels of stereocontrol that can be achieved in a variety of important chemical transformations. The accessibility and low cost of this compound make these methods attractive for both academic research and industrial-scale synthesis of enantiomerically pure molecules. Further exploration and modification of tartaric acid-based auxiliaries will undoubtedly continue to advance the field of stereoselective synthesis.

References

Preparation of Chiral Ligands Derived from D-Tartaric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tartaric acid, a readily available and inexpensive chiral building block, serves as a versatile starting material for the synthesis of a wide array of chiral ligands. Its C2-symmetric backbone provides a robust scaffold for creating a well-defined chiral environment around a metal center, making these ligands highly effective in asymmetric catalysis. The ability to readily modify the hydroxyl and carboxylic acid functionalities of tartaric acid allows for the fine-tuning of steric and electronic properties of the resulting ligands, enabling high levels of stereocontrol in a variety of chemical transformations.

This document provides detailed application notes and experimental protocols for the preparation of several classes of chiral ligands derived from this compound, including TADDOLs, phosphines, and salen-type ligands. Furthermore, it outlines their application in key asymmetric reactions, supported by quantitative data to facilitate their adoption in research and development settings.

I. TADDOL Ligands and Their Applications

(R,R)-α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are a prominent class of chiral diol ligands derived from tartaric acid. Their rigid structure and tunable steric bulk have made them highly successful in a range of enantioselective reactions.

A. Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

This protocol describes the synthesis of the parent TADDOL ligand starting from dimethyl tartrate.

Experimental Workflow:

TADDOL_Synthesis cluster_0 Step 1: Acetal (B89532) Protection cluster_1 Step 2: Grignard Reaction DMT Dimethyl Tartrate Acetone (B3395972) Acetone, BF3·OEt2 DMT->Acetone Reaction Acetal (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane- 4,5-dicarboxylate Acetone->Acetal Grignard Phenylmagnesium Bromide Acetal->Grignard Reaction TADDOL TADDOL Grignard->TADDOL

Caption: Synthesis workflow for TADDOL from dimethyl tartrate.

Experimental Protocol:

Step 1: Synthesis of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

  • To a solution of (2R,3R)-dimethyl tartrate (17.8 g, 100 mmol) in acetone (200 mL) at room temperature, add 2,2-dimethoxypropane (B42991) (18.5 mL, 150 mmol) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify by flash chromatography (silica gel, hexane/ethyl acetate = 4:1) to afford the acetal as a colorless oil.

Step 2: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

  • To a solution of bromobenzene (B47551) (62.8 g, 400 mmol) in anhydrous diethyl ether (300 mL) under an argon atmosphere, add magnesium turnings (10.2 g, 420 mmol).

  • Stir the mixture at room temperature until the magnesium is consumed.

  • Cool the resulting Grignard reagent to 0 °C and add a solution of (4R,5R)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (21.8 g, 100 mmol) in anhydrous diethyl ether (100 mL) dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from ethanol (B145695) to yield TADDOL as a white crystalline solid.

Quantitative Data:

StepProductYield (%)
1(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate90-95
2(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol80-85
B. Application: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

TADDOL-derived titanium complexes are highly effective catalysts for the enantioselective addition of diethylzinc to aldehydes, affording chiral secondary alcohols.

Experimental Workflow:

Diethylzinc_Addition cluster_0 Catalyst Formation cluster_1 Alkylation Reaction TADDOL TADDOL Ti_isopropoxide Ti(OiPr)4 TADDOL->Ti_isopropoxide Mixing Catalyst TADDOL-Ti Complex Ti_isopropoxide->Catalyst Aldehyde Aldehyde Catalyst->Aldehyde Catalysis Diethylzinc Diethylzinc Aldehyde->Diethylzinc Product Chiral Alcohol Diethylzinc->Product

Caption: Workflow for TADDOL-catalyzed diethylzinc addition.

Experimental Protocol:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve TADDOL (46.6 mg, 0.1 mmol) in anhydrous toluene (B28343) (5 mL).

  • Add titanium(IV) isopropoxide (0.12 mL, 0.4 mmol) and stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a 1.0 M solution of diethylzinc in hexanes (2.0 mL, 2.0 mmol) dropwise.

  • After stirring for 30 minutes, add the aldehyde (1.0 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Benzaldehyde Addition:

Catalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
509598
209297
5259694

II. Tartrate-Derived Phosphine (B1218219) Ligands

Chiral phosphine ligands are paramount in asymmetric catalysis. This compound provides a versatile platform for the synthesis of C2-symmetric diphosphine ligands.

A. Synthesis of (4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (DIOP)

Experimental Protocol:

  • Synthesis of the Ditosylate: To a solution of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (2.92 g, 10 mmol) in pyridine (B92270) (20 mL) at 0 °C, add p-toluenesulfonyl chloride (4.20 g, 22 mmol) portion-wise. Stir the mixture at 0 °C for 4 hours and then at room temperature overnight. Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (B109758) (3 x 50 mL). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to give the crude ditosylate, which is used in the next step without further purification.

  • Nucleophilic Substitution: To a solution of lithium diphenylphosphide (prepared from chlorodiphenylphosphine (B86185) and lithium metal) in THF, add the crude ditosylate from the previous step at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate. Purify the residue by recrystallization from ethanol to afford DIOP as a white solid.

Quantitative Data:

StepProductYield (%)
1Ditosylate Intermediate>95 (crude)
2DIOP75-85

III. Tartrate-Derived Salen-Type Ligands

Chiral salen ligands are well-known for their applications in various asymmetric transformations. Tartaric acid derivatives can be used to introduce chirality into the diamine backbone of the salen ligand.

A. Synthesis of a Chiral Salen Ligand from a Tartrate-Derived Diamine

Logical Relationship for Synthesis:

Salen_Synthesis Tartaric_Acid This compound Diamine Chiral Diamine (multi-step synthesis) Tartaric_Acid->Diamine Precursor Salen_Ligand Chiral Salen Ligand Diamine->Salen_Ligand Condensation Salicylaldehyde (B1680747) Substituted Salicylaldehyde Salicylaldehyde->Salen_Ligand Condensation

Caption: Logical relationship for chiral salen ligand synthesis.

Experimental Protocol (General Procedure):

  • Synthesis of the Chiral Diamine: The chiral diamine can be synthesized from this compound in a multi-step sequence involving the conversion of the carboxylic acid groups to amides, followed by reduction.

  • Condensation Reaction: To a solution of the tartrate-derived chiral diamine (1.0 mmol) in ethanol (20 mL), add a solution of the desired substituted salicylaldehyde (2.1 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure chiral salen ligand.

Quantitative Data for a Representative Salen Ligand:

Diamine PrecursorSalicylaldehydeLigand Yield (%)
(2R,3R)-2,3-Diaminobutane-1,4-diol derivative3,5-Di-tert-butylsalicylaldehyde85-95

Conclusion

This compound stands out as a privileged chiral synthon for the development of a diverse range of chiral ligands for asymmetric catalysis. The protocols and data presented herein for the synthesis of TADDOL, phosphine, and salen-type ligands, along with their applications, are intended to serve as a practical guide for researchers in academia and industry. The modularity and tunability of these ligand systems offer vast opportunities for the discovery and optimization of new stereoselective transformations, ultimately contributing to the advancement of pharmaceutical and fine chemical synthesis.

The Pivotal Role of D-Tartaric Acid in the Synthesis of HIV Protease Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-tartaric acid, a naturally occurring chiral molecule, serves as a critical and versatile building block in the asymmetric synthesis of several key HIV protease inhibitors. Its rigid stereochemical structure allows for the introduction of specific chiral centers, a fundamental requirement for the efficacy of these antiviral drugs. This document provides detailed application notes and experimental protocols on the use of this compound as both a chiral starting material and a resolving agent in the synthesis of prominent HIV protease inhibitors, including Nelfinavir, Saquinavir, and Indinavir.

This compound as a Chiral Starting Material in Nelfinavir Synthesis

This compound is a foundational precursor for the synthesis of a key chiral epoxide intermediate in the production of Nelfinavir. The synthesis leverages the inherent C2 symmetry and stereochemistry of this compound to construct the required stereocenters in the drug molecule.

Logical Workflow for the Synthesis of a Chiral Intermediate for Nelfinavir from this compound

G D_tartaric_acid This compound esterification Esterification (SOCl₂, MeOH) D_tartaric_acid->esterification dimethyl_tartrate Dimethyl D-tartrate esterification->dimethyl_tartrate acetonide_protection Acetonide Protection (2,2-DMP, p-TsOH) dimethyl_tartrate->acetonide_protection dioxolane_diester Dimethyl (4R,5R)-2,2-dimethyl- 1,3-dioxolane-4,5-dicarboxylate acetonide_protection->dioxolane_diester reduction Reduction (NaBH₄) dioxolane_diester->reduction diol (4R,5R)-4,5-bis(hydroxymethyl)- 2,2-dimethyl-1,3-dioxolane reduction->diol dichlorination Dichlorination (MsCl, LiCl, TEA) diol->dichlorination dichloride (4R,5R)-4,5-bis(chloromethyl)- 2,2-dimethyl-1,3-dioxolane dichlorination->dichloride cyclic_sulfate_formation Cyclic Sulfate (B86663) Formation (SOCl₂, RuCl₃, NaIO₄) dichloride->cyclic_sulfate_formation cyclic_sulfate Chiral Cyclic Sulfate Intermediate cyclic_sulfate_formation->cyclic_sulfate

Caption: Synthesis of a key chiral intermediate for Nelfinavir from this compound.

Quantitative Data for Nelfinavir Intermediate Synthesis
StepReactantReagentsProductYieldReference
Esterification & ProtectionThis compoundSOCl₂, MeOH, 2,2-DMP, p-TsOHDimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate~85%[1]
ReductionDimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylateNaBH₄(4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-[1]
Dichlorination(4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolaneMsCl, LiCl, TEA(4R,5R)-4,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane50%[1]
Cyclic Sulfate Formation(4R,5R)-4,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxolaneSOCl₂, RuCl₃·3H₂O, NaIO₄Cyclic Sulfate Intermediate95%[1]
Experimental Protocols

Protocol 1: Synthesis of Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate [1]

  • Esterification: To a solution of this compound in methanol (B129727) (MeOH), slowly add thionyl chloride (SOCl₂) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Acetonide Protection: Dissolve the crude dimethyl D-tartrate in 2,2-dimethoxypropane (B42991) (DMP).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the mixture at room temperature until the reaction is complete.

  • Neutralize the acid with a suitable base (e.g., triethylamine).

  • Purify the product by distillation under reduced pressure to obtain Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

Protocol 2: Synthesis of (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane [1]

  • Dissolve Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in a suitable solvent (e.g., THF or ethanol).

  • Slowly add sodium borohydride (B1222165) (NaBH₄) in portions at 0 °C.

  • Stir the reaction mixture at room temperature until the reduction is complete.

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent and dry the organic layer.

  • Remove the solvent to obtain the crude diol, which can be used in the next step without further purification.

Protocol 3: Synthesis of the Chiral Cyclic Sulfate Intermediate [1]

  • Dichlorination: To a solution of the diol in a suitable solvent (e.g., dichloromethane), add triethylamine (B128534) (TEA) and cool to 0 °C.

  • Slowly add methanesulfonyl chloride (MsCl), followed by lithium chloride (LiCl).

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and brine, then dry the organic layer.

  • Purify the resulting dichloride by chromatography.

  • Cyclic Sulfate Formation: Dissolve the dichloride in a solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water).

  • Add a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O) and sodium periodate (B1199274) (NaIO₄).

  • Stir the biphasic mixture vigorously at room temperature.

  • After completion, separate the organic layer, wash, dry, and concentrate to yield the cyclic sulfate intermediate.

This compound as a Chiral Resolving Agent

Chiral resolution is a classical yet powerful technique for separating enantiomers. This compound is an effective and economical resolving agent for racemic amines, which are common intermediates in the synthesis of HIV protease inhibitors. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Logical Workflow for Chiral Resolution of a Racemic Amine

G racemic_amine Racemic Amine Intermediate (e.g., for Indinavir or Saquinavir) salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemic_amine->salt_formation D_tartaric_acid This compound D_tartaric_acid->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystallized) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt basification Basification (e.g., NaOH or NaHCO₃) less_soluble_salt->basification enantiopure_amine Enantiopure Amine basification->enantiopure_amine

Caption: Chiral resolution of a racemic amine using this compound.

Application in Indinavir Synthesis

In the synthesis of the HIV protease inhibitor Indinavir, a key chiral intermediate, (-)-cis-(1S,2R)-1-aminoindan-2-ol, is obtained with high enantiomeric purity through crystallization with L-tartaric acid (the enantiomer of this compound).[1] This demonstrates the principle of using tartaric acid isomers for chiral resolution.

Quantitative Data for Chiral Resolution in Indinavir Intermediate Synthesis
Intermediate ResolvedResolving AgentProductOverall YieldEnantiomeric Excess (ee)Reference
(±)-cis-1-aminoindan-2-olL-Tartaric Acid(-)-cis-(1S,2R)-1-aminoindan-2-ol50%>99%[1]
Experimental Protocol

Protocol 4: General Procedure for Chiral Resolution of a Racemic Amine with this compound

  • Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • Add a solution of this compound (typically 0.5 to 1.0 molar equivalents) in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.

  • Induce crystallization if necessary by scratching the flask or adding a seed crystal.

  • Allow the diastereomeric salt to crystallize over a period of time, which may vary from hours to days.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • To recover the enantiomerically enriched amine, dissolve the diastereomeric salt in water and basify the solution with a suitable base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) until the amine precipitates.

  • Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the resolved amine.

  • Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Conclusion

This compound is an indispensable tool in the synthesis of HIV protease inhibitors. Its utility as a chiral starting material provides an efficient pathway to complex chiral intermediates, as exemplified in the synthesis of Nelfinavir. Furthermore, its application as a resolving agent offers a cost-effective and scalable method for obtaining enantiomerically pure intermediates crucial for the synthesis of drugs like Indinavir. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the development and synthesis of these life-saving therapeutics.

References

Application Notes & Protocols: D-Tartaric Acid as a Versatile Starting Material for Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-(-)-tartaric acid is a naturally occurring, inexpensive, and enantiomerically pure C4-dicarboxylic acid.[1][2] Its C2-symmetric structure, featuring two stereocenters, makes it an invaluable "chiral pool" starting material in asymmetric synthesis.[3] Both enantiomeric forms, the natural L-(+)-tartaric acid and the less common D-(-)-tartaric acid, provide access to a vast array of complex chiral molecules.[3][4] This document outlines the applications of D-tartaric acid in the synthesis of chiral building blocks and provides detailed protocols for key transformations. Its derivatives are widely used as chiral auxiliaries, resolving agents, and synthons for the total synthesis of natural products and active pharmaceutical ingredients (APIs).[4][5][6]

Applications in Chiral Synthesis

This compound is a cornerstone in the synthesis of stereochemically defined molecules critical for the pharmaceutical and fine chemical industries.[5][7]

  • Natural Product Synthesis: It serves as a precursor for establishing the stereochemistry of vicinal hydroxyl groups in complex natural products.[4] Syntheses of molecules like (+)-bengamide E, zaragozic acid C, and aspergillusol B have been successfully achieved using this compound-derived building blocks.[4][8]

  • Pharmaceuticals: In the pharmaceutical industry, it is used as a resolving agent to separate enantiomers of racemic drugs, such as ibuprofen.[9] Its derivatives also act as catalysts in asymmetric synthesis reactions for producing anticancer drugs and antibiotics with specific stereochemical activity.[7] Furthermore, it can be used as an acidifier, stabilizer, and chelating agent in drug formulations to enhance stability and bioavailability.[5][7]

  • Chiral Ligands and Auxiliaries: this compound is the parent compound for a class of privileged chiral ligands and catalysts, including TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and its derivatives.[10] These are used extensively in enantioselective reactions such as diethylzinc (B1219324) additions, aldol (B89426) reactions, and 1,3-dipolar cycloadditions.[10][11]

The logical flow from this compound to its various applications is illustrated below.

G TA This compound Protect Protection & Derivatization TA->Protect Resolution Chiral Resolving Agents TA->Resolution Derivatization Excipient Drug Formulation (Excipient) TA->Excipient Synthons Chiral Building Blocks (Esters, Aldehydes, Amides) Protect->Synthons Ligands Chiral Ligands & Catalysts (e.g., TADDOL) Synthons->Ligands Further Synthesis NatProd Natural Product Synthesis Synthons->NatProd Pharma Pharmaceutical Synthesis (APIs) Synthons->Pharma

Logical workflow from this compound to its applications.

Data Presentation: Synthesis Applications

The versatility of this compound as a chiral precursor is demonstrated by its successful application in the synthesis of various bioactive molecules. The table below summarizes key examples with reported yields and enantioselectivities.

Target Molecule/ApplicationChiral Building Block Derived from Tartaric AcidKey TransformationYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
(+)-Bengamide E PrecursorTartrate-derived aldehydeLewis acid-promoted aldol reaction-Single diastereomer[4]
Zaragozic Acid C PrecursorTartaric acid-derived silylketene acetal (B89532)Lewis acid-catalyzed aldol addition-Single isomer[4]
Michael Addition ProductChiral dilithium (B8592608) amide from a tartaric acid-derived tetramineEnantioselective Michael addition88%93% ee[12]
(+)-Koninginin DL-tartrate-derived aldehydeMulti-step synthesis4.1% (overall)-[4]
(–)-Methyl JasmonateL-tartrate-derived cyclopentenoneDiels–Alder reaction6% (overall)-[4]
2,3-Dialkylated Tartaric Acid Estersα-KetoestersVisible light photoredox-catalyzed reductive dimerization-Optically pure after resolution[6][13]

Key Synthetic Transformations & Experimental Workflow

The conversion of this compound into useful chiral building blocks typically begins with two key steps:

  • Esterification of the carboxylic acid groups to prevent self-reaction and improve solubility in organic solvents.

  • Protection of the vicinal diol functionality, most commonly as an acetal or ketal (e.g., an acetonide), to allow for selective manipulation of the ester groups.

The following diagram illustrates a general experimental workflow for generating versatile synthons from this compound.

G start This compound step1 Esterification (e.g., EtOH, H+) start->step1 diester Diethyl D-Tartrate step1->diester step2 Ketal Formation (e.g., Acetone, H+) diester->step2 ketal Protected Diester (Acetonide) step2->ketal step3 Selective Reduction (e.g., DIBAL-H) ketal->step3 aldehyde Chiral Aldehyde Synthon step3->aldehyde end Further Asymmetric Synthesis aldehyde->end

References

Application Notes: Methods for Determining Absolute Configuration Using D-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of chemistry and pharmacology, the three-dimensional arrangement of atoms in a molecule, known as its absolute configuration, is of paramount importance. Chiral molecules exist as enantiomers—non-superimposable mirror images—which can exhibit markedly different biological activities, efficacies, and toxicological profiles. Consequently, the unambiguous determination of the absolute configuration of chiral drug substances is a critical requirement for regulatory approval and ensuring patient safety.

D-tartaric acid, a readily available and inexpensive chiral building block from the chiral pool, serves as a powerful tool for determining the absolute configuration of unknown chiral compounds. Its utility stems from its well-defined stereochemistry ((2R, 3R)-tartaric acid) and its ability to interact with other chiral molecules to form diastereomers. These diastereomers, unlike enantiomers, possess different physical and spectroscopic properties, which can be exploited for their separation and characterization.

This document provides detailed application notes and protocols for three primary methods that leverage this compound to determine absolute configuration: Diastereomeric Salt Resolution, Single-Crystal X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method 1: Diastereomeric Salt Resolution and Fractional Crystallization

Principle

This classical method is one of the most robust and scalable techniques for resolving racemic mixtures, particularly for chiral amines and other basic compounds. The underlying principle is the reaction of a racemic base with an enantiomerically pure acid, such as this compound, to form a pair of diastereomeric salts.[1][2] These salts, having different physical properties like solubility, can be separated by fractional crystallization.[1][3] Once a pure diastereomeric salt is isolated, the absolute configuration of the original base is inferred, as the configuration of this compound is known.

Workflow for Diastereomeric Salt Resolution

G Workflow for Diastereomeric Salt Resolution cluster_0 cluster_1 cluster_2 cluster_3 racemate Racemic Mixture (e.g., R-Base / S-Base) reagent Add Chiral Resolving Agent (this compound) racemate->reagent salts Mixture of Diastereomeric Salts (R-Base:D-Acid / S-Base:D-Acid) reagent->salts crystallization Fractional Crystallization (Exploits Solubility Differences) salts->crystallization separation Separation of Crystals (Filtration) crystallization->separation salt1 Less Soluble Diastereomeric Salt separation->salt1 mother_liquor Mother Liquor with More Soluble Diastereomer separation->mother_liquor liberation1 Liberation of Amine (Basification) salt1->liberation1 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1

Caption: Workflow for separating enantiomers using this compound.

Experimental Protocol: Resolution of a Racemic Amine

This protocol provides a generalized procedure for the resolution of a racemic amine. Optimization of solvent, temperature, and stoichiometry is crucial for success.

1. Diastereomeric Salt Formation:

  • Materials: Racemic amine, this compound, selected solvent (e.g., ethanol, methanol, isopropanol, acetone, water, or mixtures).[1]

  • Procedure:

    • Dissolve one equivalent of the racemic amine in a minimal amount of a suitable heated solvent in a reaction flask.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same heated solvent. Note: Stoichiometry may need optimization; starting with 0.5 equivalents can sometimes yield a purer salt.

    • Slowly add the this compound solution to the amine solution with stirring.

    • Observe for precipitation. If no crystals form, allow the solution to cool slowly to room temperature, and then in an ice bath. Seeding with a small crystal of the desired salt can induce crystallization.[1]

2. Isolation and Purification of the Diastereomeric Salt:

  • Procedure:

    • Collect the precipitated crystals via vacuum filtration (e.g., using a Büchner funnel).[1]

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[3]

    • Recrystallize the salt from a fresh portion of hot solvent to improve diastereomeric purity. Repeat as necessary until the optical rotation or melting point is constant.

3. Liberation of the Pure Enantiomer:

  • Materials: Isolated diastereomeric salt, aqueous base (e.g., 2M NaOH, KOH, or NH₄OH), organic solvent for extraction (e.g., dichloromethane, ethyl acetate).[1]

  • Procedure:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the solution by adding an aqueous base until the pH is >10 to deprotonate the amine.

    • Extract the liberated free amine into an organic solvent (3x volumes).[1]

    • Combine the organic extracts, dry over an anhydrous agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure enantiomer.

Data Presentation: Performance of Tartaric Acid Derivatives in Resolutions

The efficacy of resolution is measured by the yield and enantiomeric excess (e.e.) of the isolated product.

Resolving AgentRacemic CompoundSolvent(s)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
(+)-Tartaric Acid(R,S)-AmlodipineAcetone/ThioureaHighHigh[1]
(R,R)-Tartaric Acid(R,S)-1-Phenylpropan-1-amineEthanol<60-[1]
Di-p-toluoyl-D-tartaric acid(R,S)-Albuterol-38 (R-enantiomer)99.5[4]
O,O'-Dibenzoyl-D-tartaric acid(R,S)-Tamsulosine IntermediateWater/MethanolGood-[1]

Method 2: Single-Crystal X-ray Crystallography

Principle

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[5][6] By forming a diastereomeric salt of an unknown compound with this compound, it is often possible to grow a high-quality single crystal. The analysis of the diffraction pattern of this crystal provides the precise three-dimensional arrangement of atoms in the crystal lattice.[6]

Crucially, the use of a specific X-ray wavelength (e.g., Cu Kα radiation) induces a phenomenon called anomalous scattering (or resonant scattering).[7] This effect allows for the direct determination of the absolute configuration, confirming which enantiomer of the analyte co-crystallized with the known (2R, 3R)-tartaric acid. The result is often expressed via the Flack parameter, where a value close to zero for the correct configuration confirms the assignment with high confidence.[8]

Workflow for X-ray Crystallography

G X-ray Crystallography Workflow for Absolute Configuration racemate Analyte with Unknown Configuration reagent React with this compound racemate->reagent salt Diastereomeric Salt reagent->salt crystal Grow Single Crystal (e.g., Slow Evaporation) salt->crystal diffraction X-ray Diffraction (Anomalous Scattering) crystal->diffraction analysis Structure Solution & Refinement diffraction->analysis result 3D Structure with Unambiguous Absolute Configuration analysis->result

Caption: Steps for determining absolute configuration via crystallography.

Experimental Protocol: Crystallization and Analysis

1. Crystal Growth:

  • Procedure:

    • Prepare a pure sample of the diastereomeric salt as described in Method 1.

    • Dissolve the salt in a suitable solvent or solvent system to near saturation.

    • Employ a slow crystallization technique. Common methods include:

      • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days.

      • Vapor Diffusion: Place the vial of solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the salt is insoluble.

      • Slow Cooling: Prepare a saturated solution at an elevated temperature and cool it slowly.

    • Monitor for the formation of well-defined, single crystals suitable for diffraction.

2. X-ray Data Collection and Analysis:

  • Procedure:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data, ensuring the use of an X-ray source (e.g., Cu Kα) that produces significant anomalous scattering from the atoms present (oxygen is often sufficient).[7]

    • Process the data and solve the crystal structure using appropriate software.

    • Refine the structural model. During refinement, the absolute structure should be determined. The Flack parameter should be calculated to validate the assignment.

Data Presentation: Key Parameters for Absolute Structure Validation

When reporting crystallographic data to support an absolute configuration assignment, the following parameters are critical.

ParameterIdeal ValueInterpretation
Flack Parameter (x) 0.0(2)A value near 0 with a small standard uncertainty (e.g., <0.1) indicates the correct absolute structure has been determined with high confidence.[8]
Hooft Parameter (y) 0.0(2)An alternative parameter to the Flack parameter, also used to validate the absolute structure assignment.
Space Group Chiral (Non-centrosymmetric)The crystal must belong to a chiral space group for the absolute configuration of the molecule to be determined.

Method 3: NMR Spectroscopy using Diastereomeric Derivatives

Principle

While enantiomers are indistinguishable in a standard (achiral) NMR experiment, converting them into diastereomers removes this spectral degeneracy. By covalently attaching this compound to a chiral analyte (e.g., an alcohol or amine) to form a diastereomeric ester or amide, the resulting molecules will have distinct NMR spectra.[5]

The two chiral centers (one on the analyte and one on the tartaric acid moiety) create a unique chemical environment for nearby nuclei in each diastereomer. This results in different chemical shifts (δ) for corresponding protons (¹H NMR) or carbons (¹³C NMR). The pattern and magnitude of the chemical shift differences (Δδ = δ_diastereomer1 - δ_diastereomer2) can be correlated with the absolute configuration of the analyte, often by creating a conformational model to predict which protons will be shielded or deshielded by anisotropic groups (like phenyl or carbonyl groups).[9]

Logical Relationship for NMR Differentiation

G Principle of NMR-Based Configuration Assignment cluster_0 In Achiral Solvent cluster_1 After Derivatization enantiomers Enantiomers (R and S) nmr1 Identical NMR Spectra enantiomers->nmr1 derivatization Covalent Derivatization with this compound (R') enantiomers->derivatization diastereomers Diastereomers (R,R' and S,R') nmr2 Distinct NMR Spectra (Different Chemical Shifts, Δδ ≠ 0) diastereomers->nmr2 assignment Assignment of Absolute Configuration nmr2->assignment derivatization->diastereomers

Caption: Logic of using diastereomers for NMR analysis.

Experimental Protocol: Analysis of a Chiral Alcohol

1. Synthesis of Diastereomeric Esters:

  • Materials: Chiral alcohol, this compound, a coupling agent (e.g., DCC or EDC), and a suitable solvent (e.g., CH₂Cl₂).

  • Procedure:

    • Dissolve the chiral alcohol and this compound in an anhydrous solvent.

    • Add the coupling agent and a catalytic amount of an acylation catalyst (e.g., DMAP).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction to isolate the crude mixture of diastereomeric esters. Purify by column chromatography if necessary to obtain a clean sample for NMR analysis. Note: For analysis, a mixture of the two diastereomers is required.

2. NMR Analysis:

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric ester mixture.

    • Identify a set of corresponding, well-resolved protons in both diastereomers.

    • Carefully measure the chemical shifts (δ) for these protons in each diastereomer.

    • Calculate the chemical shift differences (Δδ) for each pair of protons.

    • Compare the sign and magnitude of the Δδ values to an established model or to derivatives of known configuration to assign the absolute stereochemistry of the alcohol.

Data Presentation: Hypothetical ¹H NMR Data for Diastereomeric Esters

This table illustrates how data would be presented for the analysis of a hypothetical chiral alcohol (R/S)-Alkyl-CH(OH)-Ph after esterification with this compound.

Protonδ for (S)-Alcohol Diastereomer (ppm)δ for (R)-Alcohol Diastereomer (ppm)Δδ (δ_S - δ_R) (ppm)
Methine (CH-O) 5.155.25-0.10
Ortho-Ph (2H) 7.347.28+0.06
Alkyl-CH₃ 0.920.98-0.06

Summary and Comparison of Methods

FeatureDiastereomeric Salt ResolutionX-ray CrystallographyNMR Spectroscopy
Principle Separation based on differential solubility of diastereomeric salts.Unambiguous 3D structure determination via anomalous diffraction.Analysis of chemical shift differences in diastereomeric derivatives.
Applicability Racemic bases or acids that form crystalline salts.Compounds that form high-quality single crystals.Compounds with functional groups (e.g., -OH, -NH₂) for derivatization.
Confidence Level Indirect; relies on successful separation.Absolute and definitive ("gold standard").High, but model-dependent and empirical.
Sample Amount Milligrams to kilograms (scalable).Micrograms to milligrams.Milligrams.
Key Requirement Differential solubility of salts.A single, well-diffracting crystal.Formation of stable diastereomeric derivatives with distinct NMR signals.
Main Advantage Scalable for preparative separation.Provides complete structural information.Rapid analysis without need for crystallization.
Main Limitation Can be time-consuming; success is not guaranteed.Crystal growth can be a major bottleneck.Requires derivatization; models can be complex.

References

Application Notes and Protocols: Synthesis of Chiral Aziridine Derivatives from D-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral aziridine (B145994) derivatives are valuable building blocks in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other bioactive molecules.[1][2] Their inherent ring strain allows for regio- and stereoselective ring-opening reactions, providing access to a wide array of functionalized chiral amines, amino alcohols, and other nitrogen-containing compounds.[3][4] D-Tartaric acid, a readily available and inexpensive chiral pool starting material, offers an excellent foundation for the stereocontrolled synthesis of these important synthetic intermediates.[5]

This document provides detailed application notes and experimental protocols for the synthesis of a chiral (2R,3R)-aziridine derivative starting from this compound. The synthetic strategy involves the preparation of a key intermediate, (2R,3R)-1,4-di-O-benzyl-threitol, followed by its conversion to the corresponding aziridine.

Synthetic Pathway Overview

The overall synthetic strategy from this compound to a chiral N-aryl aziridine derivative is depicted below. The key steps involve the protection of the diol, reduction of the carboxylic acids, and a subsequent cyclization to form the aziridine ring.

SynthesisWorkflow D_tartaric_acid This compound acetonide Dimethyl 2,3-O-isopropylidene-D-tartrate D_tartaric_acid->acetonide 1. 2,2-Dimethoxypropane,     p-TsOH, MeOH threitol_acetonide 2,3-O-Isopropylidene-D-threitol acetonide->threitol_acetonide 2. LiAlH4 benzyl_protected_acetonide (2R,3R)-1,4-Di-O-benzyl- 2,3-O-isopropylidene-threitol threitol_acetonide->benzyl_protected_acetonide 3. NaH, BnBr diol (2R,3R)-1,4-Di-O-benzyl-threitol benzyl_protected_acetonide->diol 4. H+ dimesylate (2R,3R)-1,4-Di-O-benzyl-2,3-di-O-mesyl-threitol diol->dimesylate 5. MsCl, Pyridine aziridine (2R,3R)-N-Aryl-2,3-bis(benzyloxymethyl)aziridine dimesylate->aziridine 6. Arylamine, Base AziridineMechanism cluster_0 Cellular Environment Aziridine Chiral Aziridine Derivative Covalent_Adduct Covalent Adduct Aziridine->Covalent_Adduct Nucleophilic Attack (Ring Opening) Nucleophile Biological Nucleophile (e.g., DNA, Protein) Nucleophile->Covalent_Adduct Biological_Effect Disruption of Cellular Function (e.g., Apoptosis, Inhibition of Replication) Covalent_Adduct->Biological_Effect

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystallization of D-Tartaric Acid Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for D-tartaric acid diastereomeric salts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization process in a question-and-answer format.

Issue 1: No Crystals Are Forming

Q: Why are no crystals forming in my experiment, even after cooling and stirring?

A: Several factors can prevent crystallization. The diastereomeric salts may be too soluble in the chosen solvent, or the concentration might be too low to achieve the necessary supersaturation.[1][2] The presence of impurities can also inhibit crystal nucleation.[2][3]

Troubleshooting Steps:

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1][2]

  • Anti-Solvent Addition: Gradually add an "anti-solvent" in which the salts are less soluble to induce precipitation. This should be done slowly to avoid "oiling out".[1][4]

  • Lower Temperature: Further reduce the crystallization temperature, as solubility typically decreases with temperature.[1]

  • Induce Nucleation:

    • Seeding: Add a small number of seed crystals of the desired diastereomeric salt to initiate crystallization.[1][3]

    • Scratching: If seed crystals are unavailable, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes create nucleation sites.[1][4]

  • Solvent Screening: The chosen solvent may be too effective at dissolving both diastereomeric salts. A systematic solvent screening is recommended to find a system with better differential solubility.[2][4][5]

Issue 2: "Oiling Out" Instead of Crystallization

Q: My product is separating as an oil instead of crystals. What is causing this and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[1] This often happens when the solution is too supersaturated or the crystallization temperature is higher than the melting point of the solvated solid.[1][2]

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Use a more dilute solution.[1]

    • Employ a slower cooling rate.[1]

    • Add any anti-solvent more slowly and potentially at a higher temperature.[1]

  • Adjust Temperature: If possible, select a solvent system that allows crystallization to occur at a higher temperature, well below the melting point of the salt. Conversely, lowering the crystallization temperature might also be effective.[2][4]

  • Increase Agitation: Ensure the solution is being agitated properly.[1]

  • Change Solvent System: A different solvent or a mixture of solvents may favor crystallization over oiling out.[2][4]

Issue 3: Low Diastereomeric Excess (d.e.)

Q: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the purity?

A: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts are too similar in the selected solvent, leading to their simultaneous crystallization.[4]

Troubleshooting Steps:

  • Optimize Solvent System: The choice of solvent is critical for selectivity. A systematic solvent screening is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[2][3]

  • Controlled Cooling: A slower cooling rate can improve the selectivity of the crystallization process.[3][4]

  • Recrystallization: Purify the obtained salt by recrystallizing it, potentially from a different solvent system.[4]

  • Equilibration Time: Allowing the crystallization to stir for a longer period at the final temperature can sometimes improve the diastereomeric excess of the solid.[3]

Issue 4: Low Yield of the Desired Diastereomeric Salt

Q: The yield of my desired diastereomeric salt is very low. How can I improve it?

A: A low yield indicates that a significant amount of the target diastereomer is still in the mother liquor.[1] This can be due to the desired salt being too soluble in the solvent or stopping the crystallization process prematurely.[1]

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1][4]

  • Anti-Solvent Addition: Use an anti-solvent to reduce the solubility of the desired salt and encourage its precipitation.[4]

  • Adjust Stoichiometry: The molar ratio of the racemate to the resolving agent can impact the yield. While a 1:1 ratio is a common starting point, optimizing this can improve the selective precipitation.[5] Using 0.5 equivalents of the resolving agent can sometimes be more effective.[1]

  • Recycle Mother Liquor: The undesired enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[1][4]

  • Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired enantiomer can be racemized in solution, it can be converted into the desired, less soluble enantiomer, which then crystallizes. This can significantly increase the yield, sometimes approaching 100%.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable starting solvent for my diastereomeric salt crystallization?

A1: A systematic solvent screening is the most effective approach.[4][5] Start with a range of solvents with varying polarities, including both protic and aprotic options. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran).[4] Solvent mixtures can also be used to fine-tune solubility.[4]

Q2: Can the choice of solvent affect which enantiomer crystallizes?

A2: Yes, in some cases, changing the solvent can lead to "chirality switching," where the opposite enantiomer's diastereomeric salt becomes the less soluble one.[4][6] This phenomenon is dependent on the specific interactions between the salts and the solvent molecules.[4]

Q3: What is an "anti-solvent" and how is it used?

A3: An anti-solvent is a solvent in which the diastereomeric salts have low solubility. It is added gradually to a solution of the salts in a "good" solvent to induce precipitation. This technique is useful for increasing the yield of the less soluble salt.[1][4]

Q4: What is the importance of a ternary phase diagram in diastereomeric salt crystallization?

A4: A ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovering the desired salt under equilibrium.[1] It provides a comprehensive understanding of the solid-liquid phase equilibrium.[3]

Data Presentation

Table 1: Illustrative Solvent Screening Data for the Resolution of a Racemic Amine with this compound

Solvent SystemYield (%)Diastereomeric Excess (d.e.) (%)Crystal Morphology
Methanol4585Needles
Ethanol5592Prisms
Isopropanol6095Plates
Acetone3075Small Needles
Ethyl Acetate2570Amorphous
Methanol/Water (9:1)5090Rods
Ethanol/Heptane (1:1)6596Blocks

Note: This data is illustrative and will vary depending on the specific racemic compound being resolved.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

  • Dissolution: In a suitable flask, dissolve the racemic compound (1.0 eq.) in a chosen solvent. In a separate flask, dissolve this compound (0.5-1.0 eq.) in a minimal amount of the same or a miscible solvent, gently warming if necessary.[7]

  • Salt Formation: Slowly add the this compound solution to the amine solution with stirring. Salt formation may be observed as a precipitate.[7]

  • Recrystallization: Heat the mixture with stirring until a clear solution is obtained.[7]

  • Cooling: Allow the solution to cool slowly to room temperature. A controlled cooling profile is often beneficial.[3][5] Further cooling in an ice bath or refrigerator may be necessary to maximize the yield.[7]

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the crystals under a vacuum to obtain the diastereomerically pure salt.[7]

  • Liberation of the Enantiomer: Dissolve the crystallized salt in water. Cool the solution and add a base (e.g., 2 M NaOH) until the pH is >11 to liberate the free amine.[7]

  • Extraction: Extract the free amine with a suitable organic solvent (e.g., dichloromethane).[7]

  • Final Processing: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.[7]

Protocol 2: Solvent Screening for Optimal Crystallization

  • Preparation: In a series of small vials, place a known amount of the racemic compound and the resolving agent (this compound).

  • Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to the vials.[5]

  • Equilibration: Seal the vials and allow them to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[5]

  • Observation: Visually inspect the vials for crystal formation.[5]

  • Isolation: Isolate any crystalline material by filtration.[5]

  • Analysis: Analyze the solid and the mother liquor by a suitable method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Crystallization Process cluster_analysis Analysis & Final Product racemate Racemic Compound dissolution 1. Dissolution in Solvent racemate->dissolution resolving_agent This compound resolving_agent->dissolution salt_formation 2. Mix & Form Diastereomeric Salts dissolution->salt_formation heating 3. Heat to Clear Solution salt_formation->heating cooling 4. Controlled Cooling & Crystallization heating->cooling isolation 5. Isolate Crystals (Filtration) cooling->isolation analysis Analyze Yield & d.e. isolation->analysis liberation Liberate Free Enantiomer isolation->liberation product Pure Enantiomer liberation->product

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

troubleshooting_logic start Experiment Start outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals No Solid oiling_out Oiling Out outcome->oiling_out Liquid Separation low_de Low d.e. outcome->low_de Impure Crystals low_yield Low Yield outcome->low_yield Pure Crystals, Low Amount success Successful Crystallization outcome->success Good Yield & Purity action1 Increase Conc. / Add Anti-Solvent / Lower Temp / Seed no_crystals->action1 action2 Reduce Supersaturation / Slower Cooling / Adjust Temp. oiling_out->action2 action3 Optimize Solvent / Slower Cooling / Recrystallize low_de->action3 action4 Optimize Solvent & Temp / Adjust Stoichiometry low_yield->action4 action1->outcome action2->outcome action3->outcome action4->outcome

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: Chiral Resolution Using D-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield of chiral resolutions using D-tartaric acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your laboratory work.

Troubleshooting Guide

Low yield or poor enantiomeric excess (e.e.) are common challenges in chiral resolutions. This guide addresses frequent issues and offers systematic solutions.

Problem 1: Low Yield of the Desired Diastereomeric Salt

Potential CauseSuggested Solution(s)
Suboptimal Solvent System The solubility of the two diastereomeric salts is a critical factor. The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[1] Experiment with a range of solvents of varying polarities. A systematic solvent screening is often necessary.[2]
Incorrect Stoichiometry While a 1:1 molar ratio of the racemate to this compound is a common starting point, optimizing this ratio can significantly improve the selective precipitation of the desired diastereomer.[1] In some cases, using 0.5 equivalents of the resolving agent can be more effective.
Inadequate Supersaturation The solution may not be sufficiently supersaturated to induce crystallization. This can be addressed by concentrating the solution, cooling it to a lower temperature, or by the controlled addition of an anti-solvent (a solvent in which the salt is less soluble).[2][3]
Premature Isolation The crystallization process may not have reached equilibrium. Ensure adequate time is allowed for crystallization at the final temperature. Monitoring the concentration of the mother liquor over time can help determine the optimal crystallization duration.
Unfavorable Temperature Profile A controlled and slow cooling rate generally favors the growth of larger, more well-defined crystals and can improve yield.[1][2] Experiment with different cooling profiles to find the optimal conditions for your specific system.

Problem 2: Low Enantiomeric Excess (e.e.) of the Final Product

Potential CauseSuggested Solution(s)
Co-precipitation of Both Diastereomers The undesired diastereomer may be crystallizing along with the desired one. This can be due to the solvent system not providing sufficient solubility differentiation. A thorough solvent screening is recommended.[2] Additionally, performing one or more recrystallizations of the isolated diastereomeric salt can significantly improve purity.
Racemization The starting material or the resolving agent may be racemizing under the experimental conditions (e.g., high temperature, presence of acid or base). Assess the stability of your compounds under the resolution conditions.
Incomplete Salt Formation Ensure that the acid-base reaction between the racemic compound and this compound has gone to completion before initiating crystallization.
Trapped Mother Liquor Impurities from the mother liquor can be trapped within the crystals. Wash the isolated crystals with a small amount of cold, fresh solvent to remove surface impurities.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my chiral resolution with this compound?

A1: The ideal solvent is one where the desired diastereomeric salt is sparingly soluble, while the other diastereomer salt is highly soluble. A solvent screening is the most effective method for identification. Start with common solvents like methanol, ethanol, isopropanol, and acetone, and consider solvent mixtures to fine-tune polarity and solubility.[1][2]

Q2: What is the optimal molar ratio of racemic compound to this compound?

A2: A 1:1 molar ratio is a good starting point. However, the optimal ratio can vary. For some systems, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial.[4] It is recommended to perform small-scale experiments to determine the ideal stoichiometry for your specific resolution.

Q3: My resolution is not working. Should I consider a different resolving agent?

A3: Yes. While this compound is a versatile resolving agent, it is not universally effective. If you have systematically optimized the solvent, temperature, and stoichiometry without success, screening other chiral acids, such as mandelic acid or derivatives of tartaric acid like O,O'-dibenzoyl-D-tartaric acid, is a logical next step.[5]

Q4: How can I improve the quality of my crystals?

A4: Poor crystal quality (e.g., small needles, oils) can make filtration difficult and trap impurities. To improve crystal morphology, try a slower cooling rate, optimize the agitation speed, and experiment with different solvent systems. Seeding the solution with a small amount of the pure desired diastereomeric salt can also promote the growth of larger, more uniform crystals.[2][3]

Q5: What should I do if my desired enantiomer forms the more soluble diastereomeric salt?

A5: This is a common challenge. In this case, you can crystallize the undesired enantiomer and then isolate the desired enantiomer from the mother liquor. Alternatively, using the opposite enantiomer of the resolving agent (L-tartaric acid in this case) will invert the solubilities of the diastereomeric salts.

Quantitative Data from Resolutions with Tartaric Acid

The following tables summarize quantitative data from various chiral resolution experiments using tartaric acid and its derivatives.

Table 1: Resolution of Amines with this compound

Racemic AmineResolving AgentSolvent SystemMolar Ratio (Amine:Acid)YieldEnantiomeric Excess (e.e.)Reference
1-Phenylethylamine(R,R)-Tartaric AcidMethanol1:1Not specified>90% after recrystallization[6][7]
AmphetamineThis compoundAlcohol2:1Not specifiedHigh[5]
N-methylamphetamineO,O'-Dibenzoyl-(2R,3R)-tartaric acidDichloroethane/Methanol/Water4:180-95%85-98%[5]
trans-1,2-DiaminocyclohexaneThis compoundMethanol/Acetic Acid1:190% (of salt)High[8]

Table 2: Influence of Solvent on Resolution Efficiency

Racemic CompoundResolving AgentSolventOutcome
AmlodipineThis compoundDMSO90.7% ± 1.4% e.e., 48.8% ± 2.4% yield[9]
PregabalinL-Tartaric AcidWater51.6% yield, Diastereomerically pure[10][11]

Experimental Protocols

Protocol 1: Resolution of (±)-1-Phenylethylamine using (R,R)-(+)-Tartaric Acid

This protocol is adapted from established laboratory procedures.[6][7]

Materials:

  • (±)-1-Phenylethylamine

  • (R,R)-(+)-Tartaric acid

  • Methanol

  • 50% (w/w) Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • pH paper

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (R,R)-(+)-tartaric acid in 100 mL of methanol. Gentle heating on a hot plate may be required to fully dissolve the acid.[7]

  • Salt Formation: To the tartaric acid solution, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine over about one minute. The reaction is exothermic.[7]

  • Crystallization: Stopper the flask and allow the solution to stand undisturbed at room temperature. Prism-shaped crystals of the diastereomeric salt should form. For optimal results, allow crystallization to proceed for at least 24 hours.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomer:

    • Transfer the crystals to a beaker and add 20 mL of water.

    • Slowly add 3-4 mL of 50% sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (check with pH paper). An oily layer of the amine will form.[7]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with two 30 mL portions of diethyl ether.

    • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Isolation of the Pure Enantiomer:

    • Decant the dried ether solution into a round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to obtain the purified (-)-1-phenylethylamine.

  • Analysis: Determine the yield and measure the optical rotation using a polarimeter to calculate the enantiomeric excess.

Process Diagrams

.dot

Troubleshooting_Yield start Low Yield of Diastereomeric Salt solvent Optimize Solvent System (Polarity, Mixtures) start->solvent Is solubility difference maximized? stoichiometry Adjust Molar Ratio (Racemate:Resolving Agent) start->stoichiometry Is the ratio optimized? supersaturation Increase Supersaturation (Concentrate, Cool, Anti-solvent) start->supersaturation Is the solution supersaturated? cooling Control Cooling Rate (Slow, Stepwise) start->cooling Is cooling controlled? time Increase Crystallization Time start->time Has equilibrium been reached? outcome Improved Yield solvent->outcome stoichiometry->outcome supersaturation->outcome cooling->outcome time->outcome

Caption: Troubleshooting workflow for low yields.

.dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Analysis racemate Racemic Mixture (e.g., amine) dissolve Dissolve Racemate and Resolving Agent in Solvent racemate->dissolve resolving_agent This compound resolving_agent->dissolve solvent_prep Select Solvent solvent_prep->dissolve cool Controlled Cooling to Induce Crystallization dissolve->cool filtrate Filter to Isolate Diastereomeric Salt Crystals cool->filtrate liberate Liberate Enantiomer (e.g., add base) filtrate->liberate extract Extract Pure Enantiomer into Organic Solvent liberate->extract isolate Isolate Pure Enantiomer (e.g., evaporate solvent) extract->isolate analyze Analyze Yield and e.e. isolate->analyze

Caption: General experimental workflow.

References

Troubleshooting low enantiomeric excess in D-tartaric acid resolutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (e.e.) and other issues during chiral resolutions using D-tartaric acid.

Frequently Asked Questions (FAQs)

Q1: Why is the enantiomeric excess (e.e.) of my resolved product low?

Low enantiomeric excess typically occurs when the separation of the two diastereomeric salts is inefficient, leading to the co-crystallization of the undesired diastereomer with the desired one. The fundamental principle of this resolution technique relies on the significant solubility difference between the two diastereomeric salts formed.[1][2] If this difference is not sufficiently exploited, the purity of the crystallized product will be compromised.

Q2: What are the primary causes of low enantiomeric excess and how can I address them?

Several factors can contribute to poor separation. The most common issues and their solutions are summarized below.

ProblemPotential Cause(s)Troubleshooting Steps
Low Enantiomeric Excess (e.e.) Simultaneous Crystallization: The solubilities of the two diastereomeric salts in the chosen solvent are too similar.[3]Solvent Screening: This is the most critical step.[3] Systematically screen a variety of solvents or solvent mixtures to find a system that maximizes the solubility difference between the diastereomers.[3][4] Optimize Temperature: Experiment with different final crystallization temperatures and cooling profiles. A slower, controlled cooling rate often improves selectivity.[3] Equilibration Time: Allow sufficient time at the final temperature for the system to reach equilibrium, which can improve the diastereomeric excess of the solid.[3]
Formation of a Double Salt: In some cases, a "double salt" containing both enantiomers and the resolving agent in a 1:1 ratio may form, which can reduce the enantiomeric excess to nearly zero.[5]Change Solvent System: The formation of double salts can be highly dependent on the solvent. Altering the solvent polarity may prevent its formation.[6]
Incorrect Stoichiometry: The ratio of the resolving agent to the racemate can impact the separation efficiency.[4]Adjust Stoichiometry: While a 1:1 ratio is common, using 0.5 equivalents of the resolving agent can sometimes be more effective.[4][7]
No Crystals Are Forming High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[4]Increase Concentration: Carefully evaporate some of the solvent.[4] Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble to induce precipitation.[3][4] Lower Temperature: Decrease the final crystallization temperature.[4]
Insufficient Supersaturation: The concentration of the salt is below its solubility limit.Seeding: Introduce a few seed crystals of the desired pure diastereomeric salt to initiate crystallization.[3][4] If seeds are unavailable, scratching the inside of the flask can sometimes help.[4]
"Oiling Out" (Product separates as a liquid) Excessive Supersaturation: The concentration of the solute is too high, or the cooling rate is too fast.[4]Reduce Supersaturation: Use a more dilute solution or employ a much slower cooling rate.[4] Adjust Temperature: Add any anti-solvent slowly and at a higher temperature.[4]
Melting Point Issue: The crystallization temperature is above the melting point of the solvated solid.Change Solvent: Select a solvent system that allows crystallization to occur at a temperature well below the salt's melting point.[4]
Low Yield of Desired Diastereomer Suboptimal Solubility: The desired salt, while being the less soluble of the two, is still too soluble in the solvent.[4]Optimize Solvent/Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[4]
Premature Isolation: The crystallization process was stopped before it reached completion.Increase Equilibration Time: Allow the mixture to stir for a longer period at the final temperature before filtration.
Material Loss in Mother Liquor: A significant amount of the desired product remains in the solution.[4]Recycle Mother Liquor: The undesired enantiomer remaining in the mother liquor can often be racemized and recycled to improve the overall process yield.[1][4]

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution

This protocol provides a general methodology for the resolution of a racemic amine using (+)-D-tartaric acid. Modifications, particularly regarding solvent, temperature, and concentration, will be necessary based on the specific substrate.

1. Salt Formation: a. Dissolve 1.0 equivalent of the racemic mixture (e.g., a chiral amine) in a suitable solvent (e.g., methanol) in an Erlenmeyer flask.[8] b. In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-D-tartaric acid in the same solvent. Gentle heating may be required to achieve full dissolution.[8] c. Slowly add the tartaric acid solution to the solution of the racemic mixture with swirling. An exothermic reaction may be observed.[8]

2. Crystallization: a. Cork the flask and allow the solution to stand undisturbed at room temperature. The time required for crystallization can range from hours to days.[8] b. If no crystals form, consider inducing crystallization by seeding with a small crystal of the desired product, scratching the inner surface of the flask with a glass rod, or placing the solution in a refrigerator (e.g., 4 °C).[3][4] c. The goal is the preferential crystallization of the less soluble diastereomeric salt.[9]

3. Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer. c. Air-dry the crystals.

4. Recrystallization for Purity Enhancement (Optional but Recommended): a. To improve the diastereomeric and enantiomeric excess, recrystallize the obtained salt.[10] b. Dissolve the crystals in a minimum amount of hot solvent and allow them to cool slowly, as in step 2. c. Isolate the purified crystals as described in step 3. Repeat until there is no further change in the measured optical rotation.[11]

5. Liberation of the Enantiomer: a. Dissolve the purified diastereomeric salt in water. b. Add a base (e.g., 50% NaOH solution) to deprotonate the amine and break the salt.[8] This will regenerate the free amine, which may be insoluble in water. c. Extract the free amine into an organic solvent (e.g., diethyl ether). d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the resolved enantiomer.

6. Analysis: a. Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC, chiral GC, or by measuring the specific rotation with a polarimeter.[10]

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during diastereomeric salt resolutions.

G cluster_start Observation start Low Enantiomeric Excess (e.e.) cause1 Similar Diastereomer Solubility start->cause1 cause2 Suboptimal Temperature Profile start->cause2 cause3 Insufficient Equilibration Time start->cause3 cause4 Incorrect Stoichiometry start->cause4 cause5 Double Salt Formation start->cause5 action1 Systematic Solvent Screening cause1->action1 action2 Optimize Cooling Rate & Temp. cause2->action2 action3 Increase Stirring Time at T_final cause3->action3 action4 Test Different Ratios (e.g., 0.5 eq.) cause4->action4 action5 Change Solvent Polarity cause5->action5 G cluster_reaction Step 1: Salt Formation in Solution cluster_separation Step 2: Fractional Crystallization racemate Racemic Mixture (R-Amine + S-Amine) salt_R Diastereomer 1 (R-Amine)-(+)-Tartrate racemate->salt_R salt_S Diastereomer 2 (S-Amine)-(+)-Tartrate racemate->salt_S resolver (+)-D-Tartaric Acid (Chiral Resolving Agent) resolver->salt_R resolver->salt_S crystals Solid Crystals (Less Soluble Diastereomer) salt_R->crystals Lower Solubility mother_liquor Mother Liquor (More Soluble Diastereomer) salt_S->mother_liquor Higher Solubility

References

Effective solvent systems for D-tartaric acid recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively recrystallizing D-tartaric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for the recrystallization of this compound?

A1: Water is the most frequently recommended and effective solvent for the recrystallization of this compound due to its high solubility at elevated temperatures and lower solubility at room temperature, which allows for good crystal recovery upon cooling.[1][2][3]

Q2: Are there any effective organic solvent systems for this compound recrystallization?

A2: Yes, several organic and mixed solvent systems can be used. Alcohols such as methanol (B129727) and ethanol (B145695) are effective.[2][4] Mixed solvent systems like ethanol/hexane (B92381) and benzene/diethyl ether with a small amount of petroleum ether have also been reported for successful recrystallization.[3]

Q3: My this compound sample has a colored tint. How can I remove colored impurities?

A3: The use of activated charcoal during the recrystallization process can be effective in removing colored impurities. The charcoal is typically added to the hot, dissolved solution before the filtration step.

Q4: Can I use this compound recrystallization for chiral resolution?

A4: this compound is a chiral resolving agent itself. Its recrystallization is primarily for purification of the this compound. However, the principles of crystallization are central to its use in resolving racemic mixtures by forming diastereomeric salts that have different solubilities, allowing for their separation by fractional crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound will not fully dissolve in the hot solvent. 1. Insufficient solvent.2. The solution has not reached a high enough temperature.3. The chosen solvent has low solvating power for this compound.1. Add small increments of hot solvent until the solid dissolves.2. Ensure the solvent is at or near its boiling point.3. Switch to a more suitable solvent, such as water or a short-chain alcohol.
No crystals form upon cooling. 1. The solution is too dilute (too much solvent was used).2. The cooling process is too rapid.3. The solution is supersaturated and requires nucleation.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.
Oiling out occurs instead of crystallization. 1. The solution is supersaturated, and the solute's melting point is lower than the temperature of the solution.2. High concentration of impurities.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.2. Consider a pre-purification step, such as treatment with activated charcoal, if significant impurities are suspected.
Low yield of recrystallized product. 1. Too much solvent was used, leading to significant loss of product in the mother liquor.2. Premature crystallization during hot filtration.3. Incomplete crystallization before filtration.1. Minimize the amount of hot solvent used to just dissolve the solid.2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.3. Ensure the solution has cooled sufficiently and crystallization has ceased before filtering. Cooling in an ice bath can maximize yield.[5]
Crystals are very fine and difficult to filter. 1. The solution cooled too quickly.1. Redissolve the crystals by heating and allow the solution to cool more slowly to encourage the growth of larger crystals. Insulating the flask can help slow the cooling process.[5]

Data Presentation

Table 1: Solubility of L-(+)-Tartaric Acid in Water at Various Temperatures

Note: Data for L-(+)-tartaric acid is often used as a close reference for D-(-)-tartaric acid due to their enantiomeric relationship.

Temperature (°C)Solubility ( g/100 mL)
0115
10126
20139
30156
40176
50195
60217
70244
80273
90307
100343

Source: MP Biomedicals[2]

Table 2: Qualitative Solubility of Tartaric Acid in Various Solvents

SolventSolubility
WaterSoluble[2][6]
MethanolSoluble[2]
EthanolSoluble[2][6]
PropanolSoluble[2]
GlycerolSoluble[2]
Diethyl EtherSparingly soluble[2]
ChloroformInsoluble[3][6]
DichloromethaneInsoluble[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude acid, start by adding 2-3 mL of deionized water. Heat the mixture on a hot plate with stirring. Add more water in small portions until the tartaric acid is completely dissolved at the boiling point of the solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Hexane)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/hexane mixture.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration cool Slow Cooling hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree q1 No Crystals Form Upon Cooling? a1_yes Too Dilute q1->a1_yes Yes a1_no Supersaturated q1->a1_no If not dilute q2 Oiling Out Occurs? q1->q2 No s1_yes Evaporate some solvent and cool again a1_yes->s1_yes s1_no Scratch flask or add seed crystal a1_no->s1_no a2_yes High Supersaturation or Impurities q2->a2_yes Yes q3 Low Yield? q2->q3 No s2_yes Reheat, add more solvent, cool slowly a2_yes->s2_yes a3_yes Too much solvent or premature crystallization q3->a3_yes Yes s3_yes Use minimal hot solvent and preheat funnel a3_yes->s3_yes start Recrystallization Issue start->q1

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Strategies to Prevent Tartaric Acid Racemization During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of tartaric acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of tartaric acid synthesis?

A1: Racemization is the process where an enantiomerically pure or enriched sample of tartaric acid (e.g., L-(+)-tartaric acid) converts into a mixture of both L-(+)- and D-(-)-enantiomers. An equimolar mixture of both enantiomers is known as a racemic mixture, which is optically inactive.[1][2][3] Preventing racemization is crucial as the biological and chemical properties of tartaric acid and its derivatives are often stereospecific.

Q2: What are the primary causes of tartaric acid racemization during synthesis?

A2: The primary causes of racemization during the synthesis of tartaric acid and its derivatives include:

  • High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for the interconversion of enantiomers.[4]

  • Strongly Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the abstraction and re-addition of a proton at a stereocenter, leading to a loss of stereochemical integrity.[4]

  • Prolonged Reaction Times: Extended exposure to harsh reaction conditions increases the likelihood of racemization.

Q3: Which synthetic routes are most susceptible to racemization?

A3: Synthetic routes that involve harsh conditions, such as high temperatures or extreme pH, are more prone to racemization. For instance, the historical method of racemizing d-tartaric acid by heating it with water at high temperatures or by boiling with a strong alkali like sodium hydroxide (B78521) illustrates conditions that should be avoided when trying to preserve stereochemistry.[4]

Q4: How can I minimize racemization during the synthesis of tartaric acid?

A4: To minimize racemization, it is essential to employ mild reaction conditions and stereoselective synthetic methods. Key strategies include:

  • Use of Chiral Catalysts and Ligands: Asymmetric synthesis methods, such as the Sharpless asymmetric dihydroxylation of fumarates, utilize chiral catalysts and ligands to direct the reaction towards the formation of a specific enantiomer with high selectivity.[5][6]

  • Enzymatic Synthesis: Biocatalytic methods, for example, using cis-epoxysuccinate hydrolase (CESH), can produce enantiomerically pure L-(+)- or D-(-)-tartaric acid with nearly 100% enantiomeric excess under mild conditions.[7]

  • Control of Reaction Parameters: Maintaining a neutral or near-neutral pH, using the lowest effective reaction temperature, and optimizing reaction times are critical for preserving the stereochemical integrity of the product.

Q5: How can I determine the enantiomeric excess (ee) of my synthesized tartaric acid?

A5: The enantiomeric excess of your product can be determined using several analytical techniques, including:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying enantiomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents can be used to differentiate the NMR signals of enantiomers, allowing for the calculation of their ratio.[9]

  • Polarimetry: This technique measures the optical rotation of a sample, which can be used to calculate the enantiomeric excess if the specific rotation of the pure enantiomer is known.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Possible Cause Troubleshooting Steps
Suboptimal Catalyst or Ligand in Asymmetric Synthesis - Screen a variety of chiral catalysts and ligands. Small structural changes in the ligand can significantly impact enantioselectivity.[10] - Ensure the catalyst and ligand are of high purity and handled under appropriate conditions to prevent degradation.
Incorrect Reaction Temperature - Systematically vary the reaction temperature. Lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) often lead to higher enantioselectivity.[10]
Inappropriate Solvent - Conduct a solvent screening with a range of polar and non-polar solvents, as the solvent can influence the stability of the diastereomeric transition states.[10]
Racemization During Work-up or Purification - Analyze the enantiomeric excess of the crude product before and after purification to identify if racemization is occurring during these steps. - Avoid harsh acidic or basic conditions during extraction and washing. - Consider purification methods that do not involve extreme pH or high temperatures.

Issue 2: Formation of Meso-Tartaric Acid as a Byproduct

Possible Cause Troubleshooting Steps
Non-Stereoselective Reaction Conditions - If starting from an achiral precursor like maleic or fumaric acid, ensure that a stereoselective method, such as asymmetric dihydroxylation, is being used effectively. - The choice of oxidant and catalyst system is critical to prevent the formation of the meso isomer.
Isomerization of the Desired Enantiomer - As with racemization, high temperatures and extreme pH can lead to the formation of the thermodynamically more stable meso isomer. - Maintain mild reaction and work-up conditions.

Quantitative Data

The Sharpless asymmetric dihydroxylation of fumarate (B1241708) esters is a well-established method for the enantioselective synthesis of tartrate precursors. The enantiomeric excess (ee) is highly dependent on the chiral ligand and reaction conditions.

Table 1: Enantiomeric Excess (ee) in Sharpless Asymmetric Dihydroxylation of Dialkyl Fumarates

Alkene Substrate Chiral Ligand Co-oxidant Temperature (°C) Enantiomeric Excess (ee) (%)
Diethyl fumarate(DHQD)₂-PHAL (in AD-mix-β)K₃[Fe(CN)₆]0>99
Di-isopropyl fumarate(DHQD)₂-PHAL (in AD-mix-β)K₃[Fe(CN)₆]098
Diethyl fumarate(DHQ)₂-PHAL (in AD-mix-α)K₃[Fe(CN)₆]0>99
Di-tert-butyl fumarate(DHQD)₂-PHAL (in AD-mix-β)K₃[Fe(CN)₆]2596

Data compiled from representative results in asymmetric synthesis literature. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol: Sharpless Asymmetric Dihydroxylation of Diethyl Fumarate

This protocol describes a general procedure for the asymmetric dihydroxylation of diethyl fumarate to produce diethyl L-tartrate with high enantiomeric excess, a precursor to L-(+)-tartaric acid.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.

  • Cool the resulting slurry to 0 °C in an ice bath.

  • Add methanesulfonamide to the cooled slurry and stir for 5 minutes.

  • Add diethyl fumarate to the reaction mixture.

  • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude diethyl L-tartrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Mandatory Visualizations

Racemization_Factors cluster_conditions Factors Promoting Racemization High_Temperature High Temperature Racemic_Mixture Racemic Mixture of Tartaric Acid High_Temperature->Racemic_Mixture Strong_Base Strong Base (e.g., NaOH) Strong_Base->Racemic_Mixture Strong_Acid Strong Acid Strong_Acid->Racemic_Mixture Prolonged_Time Prolonged Reaction Time Prolonged_Time->Racemic_Mixture Chiral_Tartaric_Acid Enantiomerically Pure Tartaric Acid Chiral_Tartaric_Acid->Racemic_Mixture Racemization

Caption: Key factors that can induce racemization of tartaric acid during synthesis.

Enantioselective_Synthesis_Workflow Start Start with Achiral Precursor (e.g., Fumarate Ester) Asymmetric_Reaction Asymmetric Dihydroxylation (Sharpless AD) Start->Asymmetric_Reaction Crude_Product Crude Chiral Product (High ee) Asymmetric_Reaction->Crude_Product Chiral_Catalyst Chiral Ligand/Catalyst (e.g., (DHQD)2-PHAL) Chiral_Catalyst->Asymmetric_Reaction Mild_Conditions Controlled Conditions (Low Temperature, Neutral pH) Mild_Conditions->Asymmetric_Reaction Workup Mild Work-up and Purification Crude_Product->Workup Final_Product Enantiomerically Pure Tartaric Acid Derivative Workup->Final_Product Analysis Analysis of Enantiomeric Excess (Chiral HPLC, NMR) Final_Product->Analysis

Caption: A general workflow for the enantioselective synthesis of tartaric acid derivatives.

References

Technical Support Center: D-Tartaric Acid Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of D-tartaric acid in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?

A1: The long-term stability of this compound in aqueous solutions is primarily influenced by three main factors: temperature, light exposure, and the presence of certain metal ions. High temperatures can lead to thermal decomposition, while exposure to sunlight, particularly in the presence of iron (III) ions, can cause photodegradation. The pH of the solution also plays a role, primarily by influencing the equilibrium between tartaric acid and its salts, which can affect its physical stability (precipitation).

Q2: What are the typical degradation products of this compound in aqueous solutions?

A2: Under conditions of photodegradation, especially in the presence of iron, this compound can degrade to form glyoxylic acid and hydrogen peroxide.[1] At very high temperatures (above 170°C or 443 K), thermal decomposition occurs, leading to the evolution of water (H₂O) and carbon monoxide (CO).[2]

Q3: What are the recommended storage conditions for this compound aqueous solutions to ensure long-term stability?

A3: To ensure the long-term stability of this compound aqueous solutions, it is recommended to store them in a cool, dark place. The use of amber glass or other light-protecting containers is advisable to prevent photodegradation. For critical applications, refrigeration (2-8°C) can further slow down potential degradation reactions. It is also important to use purified water (e.g., deionized or distilled) for solution preparation to minimize the presence of metal ions that can catalyze degradation.

Q4: Can this compound solutions be autoclaved?

A4: Autoclaving this compound solutions is generally not recommended. The high temperatures (typically 121°C) and pressures during autoclaving can potentially lead to the degradation of the acid. A mixture of racemic and meso-tartaric acid can be formed when dextro-tartaric acid is heated in water at 165°C for an extended period.[3]

Q5: How does the pH of the solution affect the stability of this compound?

A5: The pH of an aqueous solution influences the equilibrium between tartaric acid and its tartrate salts. This is more of a physical stability concern than a chemical degradation one under typical storage conditions. In the presence of cations like potassium (K⁺) and calcium (Ca²⁺), changes in pH can alter the solubility of tartrate salts, potentially leading to precipitation.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound aqueous solutions.

Issue 1: Precipitation or Crystal Formation in the Solution
Potential Cause Troubleshooting Steps
Low Temperature Storage Gently warm the solution while stirring. To prevent recurrence, consider storing the solution at a controlled room temperature if chemical stability is not compromised. For long-term storage where low temperatures are necessary, you may need to work with lower concentrations of tartaric acid.
Presence of Cations (e.g., K⁺, Ca²⁺) Use high-purity, deionized water for solution preparation to minimize cation contamination. If the experimental procedure involves the addition of salts, be aware of the potential for precipitation and consider adjusting concentrations accordingly.
High Concentration of Tartaric Acid The solubility of this compound in water is approximately 1.33 kg/L .[3] If your solution is near saturation, slight temperature drops can cause precipitation. Consider working with a slightly lower concentration if possible.
pH Shift Measure the pH of your solution. A shift in pH could alter the solubility of tartrate salts. Buffer the solution if your experimental conditions allow.
Issue 2: Loss of Potency or Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Photodegradation Store the solution in a dark or amber-colored container, protected from light. If experiments must be conducted under light, minimize the exposure time.
Thermal Degradation Avoid exposing the solution to high temperatures. Store at room temperature or refrigerated, as appropriate. Do not autoclave.
Chemical Incompatibility Ensure that other components in your solution are compatible with tartaric acid. Strong oxidizing agents should be avoided.
Microbial Growth While tartaric acid is relatively stable microbiologically, for very long-term storage, consider sterile filtering the solution into a sterile container.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound in simple aqueous solutions is not extensively available in a consolidated format, the following table summarizes the key factors and their qualitative impact on stability.

Factor Condition Effect on Stability Primary Degradation Pathway Key Degradation Products
Temperature > 170°C (443 K)Significant decompositionThermal DecompositionH₂O, CO
Elevated (e.g., 40-60°C)Potential for slow degradation over timeThermal DegradationNot well-documented at these temps
Refrigerated (2-8°C)Generally stable--
Light Sunlight/UV exposure (especially with Fe³⁺)Degradation occursPhotodegradationGlyoxylic acid, H₂O₂[1]
Stored in the darkGenerally stable--
pH Affects physical stabilityCan lead to precipitation of tartrate saltsNot a chemical degradation pathway-

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general method for the quantitative analysis of this compound and the detection of its degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]

  • This compound reference standard

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions: [5]

  • Mobile Phase: 0.01 M Potassium dihydrogen phosphate buffer, with the pH adjusted to 2.6 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

  • Run Time: Approximately 15 minutes

3. Preparation of Solutions:

  • Mobile Phase Preparation: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 0.01 M solution. Adjust the pH to 2.6 with orthophosphoric acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute this solution as needed to create calibration standards.

  • Sample Preparation: Dilute the this compound aqueous solution sample with the mobile phase to a concentration within the calibration range.

4. Forced Degradation Studies (for method validation):

  • Acid Degradation: Reflux the sample with 0.1 N HCl at 60°C for 30 minutes.

  • Base Degradation: Reflux the sample with 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the sample at a high temperature (e.g., 105°C) for a specified period.

  • Photodegradation: Expose the sample to UV light.

5. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Degradation products will appear as separate peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

  • Quantify the amount of this compound by comparing the peak area with the calibration curve.

Visualizations

DegradationPathways cluster_photo Photodegradation cluster_thermal Thermal Decomposition TartaricAcid This compound GlyoxylicAcid Glyoxylic Acid TartaricAcid->GlyoxylicAcid Sunlight / UV + Fe³⁺ H2O2 Hydrogen Peroxide TartaricAcid->H2O2 Sunlight / UV + Fe³⁺ Water Water (H₂O) TartaricAcid->Water > 170°C CO Carbon Monoxide (CO) TartaricAcid->CO > 170°C

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow start Instability Observed in This compound Solution issue_type What is the nature of the instability? start->issue_type precipitation Precipitation / Crystal Formation issue_type->precipitation Physical potency_loss Loss of Potency / Inconsistent Results issue_type->potency_loss Chemical check_temp Check Storage Temperature precipitation->check_temp check_light Check for Light Exposure potency_loss->check_light check_cations Check for Cation Presence check_temp->check_cations OK solution_temp Warm solution gently. Store at controlled room temperature. check_temp->solution_temp Too Low solution_cations Use deionized water. check_cations->solution_cations Present check_heat Check for Heat Exposure check_light->check_heat Protected solution_light Store in dark/amber container. check_light->solution_light Exposed solution_heat Store in cool place. Avoid autoclaving. check_heat->solution_heat Exposed

Caption: Troubleshooting workflow for this compound solution instability.

References

Technical Support Center: Enhancing the Solubility of D-Tartaric Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with D-tartaric acid complexes. The following sections offer practical methods and detailed protocols to increase the solubility of these complexes.

Frequently Asked Questions (FAQs)

Q1: What factors influence the solubility of this compound complexes?

The solubility of this compound complexes is primarily influenced by several factors:

  • pH: As a dicarboxylic acid, the ionization state of this compound is highly pH-dependent. At higher pH values, the carboxylic acid groups deprotonate, forming more soluble tartrate salts.

  • Temperature: For most solids, solubility increases with temperature. This principle generally applies to this compound and its complexes.

  • Solvent System: The polarity of the solvent plays a crucial role. This compound is highly soluble in polar solvents like water and less soluble in non-polar organic solvents. The choice of co-solvents can significantly alter the solubility of its complexes.

  • Formation of Salts and Co-crystals: Converting a this compound complex into a salt or a co-crystal with a highly soluble co-former can dramatically increase its aqueous solubility.

  • Presence of Other Ions: The common ion effect can reduce solubility, while the presence of other ions can either increase or decrease solubility depending on their interactions with the complex.

Q2: Why is my this compound complex precipitating out of solution?

Precipitation of a this compound complex can occur due to several reasons:

  • pH Shift: A decrease in the pH of the solution can cause the protonation of the tartrate moiety, leading to a less soluble form of the complex.

  • Temperature Change: A decrease in temperature can lead to supersaturation and subsequent precipitation of the complex.

  • Solvent Evaporation: If the solvent evaporates, the concentration of the complex will increase, potentially exceeding its solubility limit.

  • Common Ion Effect: The addition of a salt containing an ion common to the tartrate complex can decrease its solubility.

  • Incorrect Solvent: The complex may have low intrinsic solubility in the chosen solvent system.

Q3: Can I use a different isomer of tartaric acid to improve solubility?

Different isomers of tartaric acid have varying solubilities. For instance, meso-tartaric acid is significantly more soluble in water than the D- or L-isomers.[1] However, simply switching the isomer in a complex is not straightforward as the stereochemistry of the tartaric acid can be critical for the formation and properties of the complex itself. The racemic mixture (DL-tartaric acid) also has a different solubility profile.[1]

Q4: What is the role of co-crystals in enhancing the solubility of this compound complexes?

Co-crystallization is a technique where a substance is crystallized with another molecule (a "co-former") in the same crystal lattice. If a this compound complex has poor solubility, forming a co-crystal with a highly soluble co-former (like certain amino acids or other organic acids) can significantly enhance its dissolution rate and apparent solubility.[2]

Troubleshooting Guides

Issue 1: this compound Complex Precipitation During Experiment

Symptoms: The solution containing the this compound complex becomes cloudy, or a solid precipitate forms.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
pH of the solution has decreased. Measure the pH of the solution. If it is lower than the optimal pH for solubility, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate redissolves.
The temperature of the solution has dropped. Gently warm the solution while stirring. Determine the temperature at which the complex is fully soluble and try to maintain it.
The solution has become supersaturated due to solvent evaporation. Add a small amount of the original solvent to the solution to bring the concentration back within the solubility limit.
A common ion has been introduced into the solution. Review the experimental procedure to identify any added substances that may share an ion with your tartaric acid complex. If possible, use alternative reagents without the common ion.
Issue 2: Poor Dissolution of a Solid this compound Complex

Symptoms: The solid this compound complex does not dissolve completely in the chosen solvent, even with agitation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low intrinsic solubility in the current solvent. Consider changing the solvent to one with a more suitable polarity. For aqueous solutions, the methods described in the experimental protocols below (pH adjustment, co-solvents, etc.) should be attempted.
Large particle size of the solid. Reduce the particle size of the complex by grinding or micronization. This increases the surface area available for dissolution.
Insufficient agitation or time. Ensure vigorous and prolonged stirring or sonication to facilitate dissolution. Allow sufficient time for the dissolution process to reach equilibrium.

Data Presentation

Table 1: Solubility of Different Forms of Tartaric Acid in Water at 25°C

Form of Tartaric AcidSolubility ( g/100 mL)
This compound20.6[1]
L-Tartaric Acid20.6[1]
DL-Tartaric Acid (Racemic)21[1]
meso-Tartaric Acid125[1]

Table 2: Solubility of DL-Tartaric Acid in Various Solvents at Different Temperatures

Temperature (K)Water (mole fraction)Methanol (mole fraction)Ethanol (mole fraction)
277.150.01680.04830.0195
287.150.02150.05810.0238
297.150.02720.06920.0289
307.150.03410.08180.0349
317.150.04250.09610.0419
327.150.05260.11240.0502
334.150.06120.12510.0569

Data adapted from a study on the solubility of DL-tartaric acid.

Experimental Protocols

Protocol 1: Increasing Solubility by pH Adjustment

This protocol describes how to increase the solubility of a this compound complex by modifying the pH of an aqueous solution.

Materials:

  • This compound complex

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a suspension of the this compound complex in deionized water at the desired concentration.

  • Place the suspension on a stir plate and begin stirring.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Immerse the pH electrode in the suspension and record the initial pH.

  • Slowly add the 0.1 M NaOH solution dropwise to the suspension.

  • Monitor the pH and observe the dissolution of the complex.

  • Continue adding NaOH until the complex is fully dissolved. Record the final pH.

  • If the pH needs to be adjusted downwards for the experiment, slowly add 0.1 M HCl. Be aware that this may cause the complex to precipitate again if the pH drops too low.

  • Once the desired concentration and pH are achieved, the solution is ready for use.

Protocol 2: Co-Solvent Method for Solubility Enhancement

This protocol outlines the use of a water-miscible organic solvent to increase the solubility of a this compound complex.

Materials:

  • This compound complex

  • Deionized water

  • Water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400)

  • Stir plate and stir bar

  • Graduated cylinders and beakers

Procedure:

  • Determine the appropriate co-solvent for your complex. This may require some preliminary screening experiments.

  • Prepare a series of co-solvent/water mixtures with varying ratios (e.g., 10:90, 20:80, 30:70 co-solvent to water).

  • Add an excess amount of the this compound complex to a known volume of each co-solvent mixture.

  • Stir the mixtures vigorously at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After equilibration, centrifuge or filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved complex in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The co-solvent mixture that provides the desired solubility can then be used for your experiments.

Protocol 3: Preparation of a More Soluble Co-crystal

This protocol provides a general method for preparing a co-crystal of a this compound complex with a soluble co-former using the solvent evaporation technique.

Materials:

  • This compound complex

  • Soluble co-former (e.g., nicotinamide, urea)

  • A common solvent in which both the complex and co-former are soluble

  • Beakers, stir plate, and stir bar

  • Crystallization dish

  • Vacuum oven (optional)

Procedure:

  • Select a suitable co-former that is known to be highly soluble and forms stable co-crystals.

  • Dissolve the this compound complex and the co-former in a stoichiometric ratio (e.g., 1:1 molar ratio) in a minimal amount of the common solvent.

  • Gently warm the solution while stirring to ensure complete dissolution of both components.

  • Pour the clear solution into a crystallization dish.

  • Allow the solvent to evaporate slowly at room temperature. The formation of co-crystals should be observed.

  • Alternatively, the solvent can be removed more rapidly using a vacuum oven at a controlled temperature.

  • Once the co-crystals have formed, they can be collected and their solubility can be compared to the original complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis start Start with poorly soluble D-tartaric acid complex ph_adjust pH Adjustment start->ph_adjust Aqueous System co_solvent Co-solvency start->co_solvent Aqueous/Organic System co_crystal Co-crystallization start->co_crystal Solid Form Modification solubility_test Solubility Measurement ph_adjust->solubility_test co_solvent->solubility_test co_crystal->solubility_test solubility_test->start Unsuccessful end Soluble Complex Solution solubility_test->end Successful

Caption: Experimental workflow for selecting a method to increase the solubility of this compound complexes.

troubleshooting_logic precipitation Precipitation Observed check_ph Check pH precipitation->check_ph check_temp Check Temperature precipitation->check_temp check_conc Check Concentration precipitation->check_conc ph_low pH too low? check_ph->ph_low temp_low Temperature too low? check_temp->temp_low conc_high Concentration too high? check_conc->conc_high add_base Add Dilute Base ph_low->add_base Yes no_issue No Obvious Issue ph_low->no_issue No increase_temp Gently Warm Solution temp_low->increase_temp Yes temp_low->no_issue No add_solvent Add More Solvent conc_high->add_solvent Yes conc_high->no_issue No

Caption: A logical troubleshooting guide for addressing the precipitation of this compound complexes.

References

Technical Support Center: High-Purity D-Tartaric Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of high-purity D-tartaric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or the cooling process being too rapid.

  • Troubleshooting Steps:

    • Re-dissolve the oil: Heat the solution to dissolve the oil back into the solvent.

    • Add more solvent: Introduce a small amount of additional hot solvent to decrease the saturation level.

    • Slow cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help control the cooling rate.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Seeding: Add a small, pure crystal of this compound to the solution to induce crystallization.

Q2: The yield of my recrystallized this compound is very low. What are the likely causes and how can I improve it?

A2: A low yield is a common issue in recrystallization. The primary causes are using too much solvent or losing product during filtration.[1]

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude this compound. Add the solvent in small portions.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper to prevent the this compound from crystallizing prematurely on the filter.[1]

    • Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can recover a second crop of crystals by evaporating some of the solvent and re-cooling.[2]

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

Q3: My purified this compound is still colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Procedure:

    • Dissolve the crude this compound in the appropriate amount of hot solvent.

    • Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

    Caution: Using too much charcoal can lead to a loss of your desired product through adsorption.[1]

Chiral Resolution & Purity Issues

Q4: I'm performing a chiral resolution with a resolving agent, but no crystals are forming. What could be the problem?

A4: The lack of crystallization in a diastereomeric salt resolution is usually due to the high solubility of the salts in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical. You may need to screen several solvents or solvent mixtures to find one where the two diastereomeric salts have a significant difference in solubility.

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts, which may induce crystallization.

    • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are insoluble (an anti-solvent) to the solution to promote precipitation.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the solution.

Q5: The optical rotation of my purified this compound is lower than the literature value. What does this indicate and how can I fix it?

A5: A lower than expected optical rotation suggests the presence of the L-enantiomer or the meso-isomer as impurities.

  • Troubleshooting Steps:

    • Improve Chiral Resolution: If you performed a chiral resolution, the separation of diastereomers may have been incomplete. Consider re-crystallizing the diastereomeric salt to improve its purity before liberating the this compound.

    • Fractional Crystallization: If meso-tartaric acid is a likely impurity, further fractional crystallization can be performed. Meso-tartaric acid has different solubility properties than the D/L enantiomers.

    • Analytical Verification: Use a more sensitive analytical technique like chiral HPLC to quantify the enantiomeric and isomeric purity.[3]

Q6: My HPLC analysis shows co-eluting peaks or poor separation of tartaric acid isomers. How can I optimize the method?

A6: Poor separation in HPLC analysis of tartaric acid isomers can be due to an unoptimized mobile phase or an inappropriate column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The pH of the mobile phase is crucial for separating organic acids. For tartaric acid, a mobile phase with a pH of around 2.6, maintained with phosphoric acid, can be effective.[4][5]

    • Mobile Phase Composition: Vary the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile (B52724) or methanol) to improve resolution.[6]

    • Column Selection: A C18 column is commonly used for tartaric acid analysis.[4][5] If you are trying to separate enantiomers, a chiral column is necessary.[7]

    • Derivatization: For some applications, derivatizing the tartaric acid can improve its chromatographic properties and separation from other components.[7]

Quantitative Data on Purification

The following tables provide a summary of quantitative data relevant to the purification of this compound.

Table 1: Solubility of Tartaric Acid Isomers in Water

Temperature (°C)D- or L-Tartaric Acid ( g/100 mL)DL-Tartaric Acid ( g/100 mL)Meso-Tartaric Acid ( g/100 mL)
20~20.6~21~125

Data sourced from Sciencemadness Wiki.[5]

Table 2: Example Yields and Purity from Different Purification Scenarios

Purification MethodStarting MaterialKey ConditionsReported YieldReported Purity/Enantiomeric Excess (ee)Reference
Chiral ResolutionRacemic Amlodipine with this compoundDMSO solvent48.8%90.7% ee[8]
RecrystallizationCrude meso-tartaric acidThree recrystallizations in 2-propanolNot specified>99.5% purity[9]
Diastereomeric Salt ResolutionRacemic 2-amino-2,3-dimethylbutyronitrileRecovery from waste stream, acidification, and reaction with sulfuric acid in ethanol83%97.7% purity, 100% optical purity[10]
Purification from Crude TartarCrude TartarConversion to calcium tartrate, then acidification with sulfuric acidNot specifiedHigh purity[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Single Solvent (Water)

This protocol outlines the basic steps for purifying this compound by recrystallization from water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the tartaric acid is completely dissolved. If it does not fully dissolve, add small portions of hot deionized water until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Chiral Resolution of a Racemic Base using this compound

This protocol provides a general procedure for separating a racemic base using this compound as the resolving agent.

  • Dissolution: In separate flasks, dissolve the racemic base and an equimolar amount of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). The choice of solvent is critical and may require preliminary screening.

  • Salt Formation: Combine the two solutions. Stir the mixture, and if necessary, heat gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one of the enantiomers should preferentially crystallize due to lower solubility. Cooling in an ice bath can further promote crystallization. The crystallization time can range from hours to days.[11]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water. Add a base (e.g., sodium hydroxide (B78521) or ammonia) to neutralize the tartaric acid and liberate the free amine.

  • Extraction: Extract the liberated enantiomer into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification and Isolation: Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the purified enantiomer.

Visualizations

Experimental Workflows

Recrystallization_Workflow start Start with Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Cool Solution Slowly dissolve->cool If no solid impurities hot_filter Hot Filtration to Remove Impurities charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end High-Purity this compound dry->end

Recrystallization Workflow for this compound

Chiral_Resolution_Workflow start Start with Racemic Base and this compound dissolve Dissolve in Suitable Solvent start->dissolve form_salt Combine Solutions to Form Diastereomeric Salts dissolve->form_salt crystallize Cool to Crystallize Less Soluble Diastereomer form_salt->crystallize filter_salt Filter to Isolate Diastereomeric Salt Crystals crystallize->filter_salt mother_liquor Mother Liquor (Enriched in other Diastereomer) filter_salt->mother_liquor liberate Dissolve Salt and Add Base to Liberate Enantiomer filter_salt->liberate extract Extract Purified Enantiomer with Organic Solvent liberate->extract isolate Dry and Evaporate Solvent extract->isolate end Purified Enantiomer isolate->end

Chiral Resolution Workflow using this compound

Troubleshooting_Logic issue Purification Issue Encountered low_yield Low Yield issue->low_yield oiling_out Oiling Out issue->oiling_out low_purity Low Purity / Optical Rotation issue->low_purity sol_yield Too much solvent? low_yield->sol_yield sol_oiling Cooling too fast? oiling_out->sol_oiling sol_purity Incomplete Separation? low_purity->sol_purity action_yield Minimize solvent / Recover from mother liquor sol_yield->action_yield Yes action_oiling Re-dissolve, add more solvent, cool slowly sol_oiling->action_oiling Yes action_purity Recrystallize diastereomeric salt / Fractional crystallization sol_purity->action_purity Yes

Basic Troubleshooting Logic for Purification Issues

References

Technical Support Center: D-Tartaric Acid Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying common impurities in commercial D-tartaric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound can contain several impurities stemming from the manufacturing process and raw materials. The most commonly monitored impurities include stereoisomers (meso-tartaric acid and L-tartaric acid), precursors and byproducts (oxalic acid), inorganic salts (chlorides and sulfates), metal ions (calcium and heavy metals), and residual solvents.[1][2]

Q2: Why is it crucial to control the level of these impurities?

Q3: What are the typical specification limits for impurities in this compound?

A3: Specification limits for impurities in this compound are defined by various pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). These limits ensure the quality and safety of the product. A summary of typical limits is provided in the table below.

Data on Common Impurities

The following table summarizes common impurities found in commercial this compound and their typical specification limits according to pharmacopeial standards.

ImpurityTypical Specification LimitAnalytical Method
Stereoisomeric Impurities
meso-tartaric acidNot explicitly defined in all pharmacopeias, but controlled through specific rotation.HPLC, Gas Chromatography, Mass Spectrometry[3][4]
Organic Impurities
Oxalic Acid≤ 350 ppm (Ph. Eur.)[2]Limit Test (Calcium Chloride), HPLC
Inorganic Impurities
Chlorides (Cl)≤ 100 ppm (Ph. Eur.)[2]Limit Test (Silver Nitrate)
Sulfates (SO₄)≤ 150 ppm (Ph. Eur.)[2]Limit Test (Barium Chloride)
Calcium (Ca)≤ 200 ppm (Ph. Eur.)[2]Limit Test (Ammonium Oxalate)
Heavy Metals (as Pb)≤ 10 ppm (Ph. Eur.)[1][2]Colorimetric Method (Sulfide Precipitation)
Lead (Pb)≤ 2 ppm[5]Atomic Absorption Spectroscopy
Arsenic (As)≤ 2 ppm[5]Gutzeit Test or Instrumental Methods
Residue
Residue on Ignition≤ 0.1% (USP/NF)[2][6]Gravimetric Analysis
Loss on Drying≤ 0.5% (USP/NF)[2][6]Gravimetric Analysis

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the accurate determination of impurities.

Assay and Titratable Acidity (Titration)

This method determines the overall purity of this compound.

Principle: A known weight of the sample is dissolved in water and titrated with a standardized sodium hydroxide (B78521) solution to a phenolphthalein (B1677637) endpoint.

Procedure:

  • Accurately weigh about 2 g of previously dried this compound.

  • Dissolve the sample in 40 mL of purified water.

  • Add 2-3 drops of phenolphthalein indicator solution.

  • Titrate with 1 N sodium hydroxide solution until a persistent pink color is observed.[6]

  • Each mL of 1 N sodium hydroxide is equivalent to 75.04 mg of C₄H₆O₆.[6]

Limit Test for Oxalic Acid

Principle: This qualitative test relies on the insolubility of calcium oxalate (B1200264) in a neutral solution.

Procedure:

  • Dissolve 1.0 g of this compound in 10 mL of water.

  • Add 2 mL of calcium chloride test solution.[1]

  • Observe the solution. No turbidity should be produced.[1]

Limit Test for Chlorides

Principle: This test is based on the precipitation of silver chloride upon the addition of silver nitrate (B79036) to a sample containing chloride ions.

Procedure:

  • Weigh 1.0 g of the sample and dissolve it in 30-40 mL of water.

  • Add 1 mL of nitric acid and 1 mL of silver nitrate solution.

  • Dilute to 50 mL with water and allow to stand for 5 minutes, protected from light.

  • The opalescence of the sample solution should not be more intense than that of a standard solution prepared concomitantly.

Limit Test for Sulfates

Principle: This test involves the precipitation of barium sulfate (B86663) when barium chloride is added to a sample containing sulfate ions.

Procedure:

  • Dissolve 0.5 g of this compound in water.

  • Prepare a control solution with 0.50 mL of 0.005 mol/L sulfuric acid.[1]

  • Add barium chloride solution to both the sample and control solutions.

  • Compare the turbidity. The turbidity of the sample should not exceed that of the control.

Heavy Metals Test

Principle: Heavy metals are precipitated as their sulfides, and the color produced is compared to a lead standard.

Procedure:

  • Prepare a test solution with 2.0 g of this compound.

  • Adjust the pH to between 3.0 and 4.0.

  • Add freshly prepared hydrogen sulfide (B99878) water or sodium sulfide solution.

  • Prepare a standard solution using a known concentration of lead.

  • Compare the color of the test solution with the standard solution. The color of the test solution should not be darker than the standard.[1]

Troubleshooting Guides

HPLC Analysis of Organic Acids
IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the pKa of tartaric acid (pKa1 = 2.98, pKa2 = 4.34).
Column overload.Reduce the injection volume or sample concentration.
Column contamination.Flush the column with a strong solvent.
Inconsistent Retention Times Fluctuation in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Temperature variation.Use a column oven to maintain a constant temperature.
Air bubbles in the system.Degas the mobile phase and purge the pump.
No Peaks Detected Incorrect wavelength setting.For UV detection, ensure the wavelength is appropriate for tartaric acid (typically low UV, e.g., 210 nm).
The compound is not eluting from the column.Use a more aqueous mobile phase for reversed-phase chromatography.
Acid-Base Titration
IssuePossible CauseSuggested Solution
Fading or Indistinct Endpoint Incorrect indicator used.Ensure phenolphthalein is used as the indicator.
Absorption of atmospheric CO₂.Use freshly boiled and cooled water for sample and titrant preparation.
Inaccurate Results Incorrectly standardized titrant.Standardize the sodium hydroxide solution against a primary standard (e.g., potassium hydrogen phthalate).
Air bubble in the burette tip.Ensure the burette is properly filled and free of air bubbles before starting the titration.
Misreading the burette volume.Read the bottom of the meniscus at eye level.

Visualizations

The following diagrams illustrate the logical workflow for identifying and quantifying impurities in this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Initial Purity Assessment cluster_2 Specific Impurity Analysis cluster_3 Data Analysis & Reporting Sample This compound Sample Assay Assay (Titration) Sample->Assay Purity Rotation Specific Rotation Sample->Rotation Chiral Purity Organic Organic Impurities (HPLC/GC) Sample->Organic Organic Profile Inorganic Inorganic Impurities (Limit Tests/AAS) Sample->Inorganic Inorganic Profile Quantification Quantification of Impurities Assay->Quantification Rotation->Quantification Organic->Quantification Inorganic->Quantification Report Certificate of Analysis Quantification->Report

Caption: General workflow for this compound impurity analysis.

Troubleshooting_Logic node_sol node_sol node_check node_check Start Inaccurate Result? Check_Method Is the analytical method validated? Start->Check_Method Check_Instrument Is the instrument calibrated? Check_Method->Check_Instrument Yes Sol_Method Validate the method. Check_Method->Sol_Method No Check_Reagents Are reagents of suitable quality? Check_Instrument->Check_Reagents Yes Sol_Instrument Calibrate the instrument. Check_Instrument->Sol_Instrument No Check_Procedure Was the procedure followed correctly? Check_Reagents->Check_Procedure Yes Sol_Reagents Use fresh, high-purity reagents. Check_Reagents->Sol_Reagents No Sol_Procedure Review and repeat the procedure. Check_Procedure->Sol_Procedure No Success Accurate Result Check_Procedure->Success Yes

Caption: Troubleshooting decision tree for inaccurate analytical results.

References

Influence of pH on the efficiency of D-tartaric acid as a resolving agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of D-tartaric acid as a resolving agent. It focuses on the critical influence of pH on resolution efficiency and offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound for chiral resolution?

A1: Chiral resolution with this compound is based on the formation of diastereomeric salts. When this compound is reacted with a racemic mixture of a chiral base (e.g., an amine), it forms two diastereomeric salts: (R)-base-(D)-tartrate and (S)-base-(D)-tartrate. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.[1][2]

Q2: How does pH influence the efficiency of chiral resolution with this compound?

A2: The pH of the solution is a critical parameter that directly impacts the ionization state of both the racemic compound and the this compound, which in turn affects the formation and solubility of the diastereomeric salts.[3] Optimal pH is crucial for maximizing the difference in solubility between the two diastereomeric salts, thereby achieving higher yield and enantiomeric excess (e.e.) of the desired enantiomer. An inappropriate pH can lead to the co-precipitation of both diastereomers or prevent crystallization altogether.

Q3: What is the typical pH range for a successful resolution using this compound?

A3: The optimal pH is highly dependent on the specific properties (pKa) of the racemic compound being resolved. Generally, the pH should be in a range where both the this compound and the chiral base are ionized to facilitate salt formation. For the resolution of a basic compound with this compound, the pH is often adjusted to be between the pKa of the chiral amine and the first pKa of this compound (pKa1 ≈ 2.98).

Q4: Can this compound be used to resolve acidic racemic mixtures?

A4: this compound is itself an acid and is therefore primarily used to resolve racemic bases. For the resolution of racemic acids, a chiral base such as brucine, strychnine, or a chiral amine would be used as the resolving agent.[2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Inappropriate pH: The pH is outside the optimal range for diastereomeric salt formation and crystallization. - Solvent system is not optimal: The diastereomeric salts may be too soluble in the chosen solvent. - Concentration is too low: The solution may not be supersaturated.- Optimize pH: Systematically vary the pH of the solution. Start with a pH between the pKa of your compound and the pKa1 of this compound. - Screen different solvents: Test a range of solvents or solvent mixtures to find one where the desired diastereomeric salt has low solubility and the other has high solubility. - Increase concentration: Concentrate the solution by evaporating some of the solvent. - Induce crystallization: Try scratch-seeding with a crystal of the desired diastereomer or cooling the solution.
Low Enantiomeric Excess (e.e.) - Co-precipitation of diastereomers: The solubilities of the two diastereomeric salts are too similar under the current conditions. - Racemization: The target compound or the resolving agent may be racemizing under the experimental conditions (e.g., due to harsh pH or high temperature).[4] - Insufficient purification: The isolated crystals may be contaminated with the mother liquor containing the other diastereomer.- Fine-tune pH: Even small adjustments in pH can significantly alter the relative solubilities of the diastereomers. - Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity. - Check for racemization: Analyze the stability of your starting material and this compound under the resolution conditions. Consider milder conditions if necessary. - Improve washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor.
Low Yield of Desired Enantiomer - Suboptimal pH: The pH may favor the solubility of the desired diastereomeric salt. - Excessive washing: Washing the crystals with too much solvent can lead to significant product loss. - Incomplete crystallization: The crystallization time may be too short, or the final temperature too high.- Adjust pH: Modify the pH to decrease the solubility of the desired diastereomeric salt. - Optimize washing: Use a minimal amount of cold solvent for washing. - Increase crystallization time/lower temperature: Allow more time for crystallization to occur and consider cooling the mixture to a lower temperature.

Data Presentation

The following table provides illustrative data on how pH can affect the yield and enantiomeric excess (e.e.) for the resolution of a hypothetical racemic amine with this compound. Note: This data is for demonstration purposes and the optimal conditions for your specific compound will need to be determined experimentally.

pH Yield of Diastereomeric Salt (%) Enantiomeric Excess (e.e.) of Desired Enantiomer (%)
2.51595
3.04592
3.56085
4.05570
4.54050
5.02530

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine using this compound
  • Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Addition of this compound: In a separate flask, dissolve an equimolar amount of this compound in the same solvent.

  • Salt Formation: Slowly add the this compound solution to the amine solution with stirring.

  • pH Adjustment: Adjust the pH of the resulting solution to the desired value using a dilute acid (e.g., HCl) or base (e.g., NaOH). This is a critical step and should be done carefully while monitoring with a pH meter.

  • Crystallization: Allow the solution to stand at room temperature or in a controlled temperature environment to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved enantiomer.

  • Analysis: Determine the yield and enantiomeric excess of the product using appropriate analytical techniques such as chiral HPLC or polarimetry.

Mandatory Visualizations

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Isolation cluster_final_product Final Product Racemic_Mixture Racemic Mixture (R- and S-enantiomers) Diastereomeric_Salts Formation of Diastereomeric Salts (R-D and S-D) Racemic_Mixture->Diastereomeric_Salts D_Tartaric_Acid This compound (Resolving Agent) D_Tartaric_Acid->Diastereomeric_Salts pH_Adjustment pH Adjustment (Critical Step) Diastereomeric_Salts->pH_Adjustment Crystallization Fractional Crystallization (Separation based on solubility) pH_Adjustment->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., R-D) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (e.g., S-D in solution) Crystallization->More_Soluble_Salt Liberation Liberation of Enantiomer (Base) Less_Soluble_Salt->Liberation Pure_Enantiomer Pure Enantiomer (e.g., R-enantiomer) Liberation->Pure_Enantiomer

Caption: Workflow of chiral resolution using this compound.

Signaling_Pathway cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_separation Separation Racemic_Base Racemic Base (R-NH2 / S-NH2) Salt_Formation Diastereomeric Salt Formation Racemic_Base->Salt_Formation D_Tartaric_Acid This compound (D-TA) D_Tartaric_Acid->Salt_Formation pH_Control pH Control Salt_Formation->pH_Control Diastereomer_1 Diastereomer 1 (R-NH3+ • D-TA-) pH_Control->Diastereomer_1 Favors precipitation of one diastereomer Diastereomer_2 Diastereomer 2 (S-NH3+ • D-TA-) pH_Control->Diastereomer_2 Keeps other diastereomer in solution Crystallization Crystallization Diastereomer_1->Crystallization Diastereomer_2->Crystallization

Caption: Influence of pH on diastereomeric salt formation and separation.

References

Validation & Comparative

A Comparative Guide to Enantiomeric Purity Analysis of D-Tartaric Acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative techniques for the enantiomeric purity analysis of D-tartaric acid. The following sections detail experimental protocols, present quantitative performance data, and offer insights into the principles of each method to assist in selecting the most suitable approach for your analytical needs.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers, offering high resolution and sensitivity. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Ligand Exchange Chromatography (CLEC)

Principle: This technique involves a CSP coated or bonded with a chiral ligand, often a metal complex. The enantiomers of the analyte form transient diastereomeric complexes with the chiral ligand on the stationary phase, leading to their separation. For the analysis of tartaric acid, a common approach is to use a copper (II) complex.

Experimental Protocol:

  • Column: Astec® CLC-D (or equivalent ligand exchange column)

  • Mobile Phase: 3 mM Copper (II) Sulfate (B86663) in water, pH adjusted to 3.2 with sulfuric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm[1]

  • Sample Preparation: Dissolve the tartaric acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

Polysaccharide-Based Chiral Chromatography

Principle: Polysaccharide-based CSPs, typically derived from cellulose (B213188) or amylose, are widely used for their broad applicability in chiral separations. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

Experimental Protocol:

  • Column: Cellulose-based chiral column (e.g., CHIRALCEL® OJ-H)[2]

  • Mobile Phase: A mixture of n-hexane and an organic modifier (e.g., ethanol, isopropanol) containing a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be n-hexane/ethanol (90:10, v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 0.8 mL/min[2]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the tartaric acid sample in the mobile phase.

Alternative Methods for Enantiomeric Purity Analysis

While HPLC is a powerful tool, other techniques offer alternative or complementary approaches for determining the enantiomeric purity of this compound.

Chiral Capillary Electrophoresis (CE)

Principle: Chiral CE separates enantiomers in a capillary filled with a background electrolyte containing a chiral selector. The differential interaction of the enantiomers with the chiral selector as they migrate under the influence of an electric field leads to their separation.

Experimental Protocol:

  • Chiral Selector: Copper(II)-D-quinic acid complex in the background electrolyte.[3]

  • Background Electrolyte: 1 mM Copper (II) sulfate and 10 mM D-quinic acid, pH 5.0.[3]

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Voltage: -15 kV[3]

  • Temperature: 30 °C[3]

  • Detection: Direct UV at 250 nm.[3]

  • Sample Introduction: Hydrodynamic injection.

Gas Chromatography (GC) - Indirect Method

Principle: Direct enantiomeric separation of tartaric acid by GC is challenging due to its low volatility. Therefore, an indirect method involving derivatization with a chiral reagent is typically employed. The tartaric acid enantiomers are converted into diastereomers, which can then be separated on a standard achiral GC column.

Experimental Protocol:

  • Derivatization: Esterification of tartaric acid with a chiral alcohol (e.g., (+)-octan-2-ol) in the presence of an acid catalyst to form diastereomeric esters.

  • Column: Standard non-polar or medium-polarity capillary GC column (e.g., DB-5, HP-5).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping to 250 °C.

  • Injection: Split/splitless injector.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Polarimetry

Principle: Polarimetry is a non-separative technique that measures the rotation of plane-polarized light by a chiral substance in solution. The magnitude and direction of the rotation are proportional to the concentration of the enantiomer and its specific rotation. The enantiomeric excess (e.e.) can be calculated from the measured optical rotation.[4]

Experimental Protocol:

  • Instrument: Polarimeter.

  • Sample Preparation: Accurately weigh the tartaric acid sample and dissolve it in a suitable solvent (e.g., water) in a volumetric flask to a known concentration.

  • Measurement: Measure the optical rotation of the solution in a polarimeter cell of a known path length.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = ([α]_observed / [α]_max) * 100 where:

    • [α]_observed is the specific rotation of the sample.

    • [α]_max is the specific rotation of the pure enantiomer.

Performance Comparison

The following tables summarize the quantitative performance of the different analytical methods for the enantiomeric purity analysis of this compound. Note: Direct comparative data for all parameters for tartaric acid is not always available in the literature. In such cases, typical performance characteristics for the technique are provided.

Table 1: Comparison of HPLC and CE Methods

ParameterChiral Ligand Exchange HPLCPolysaccharide-Based HPLCChiral Capillary Electrophoresis
Resolution (Rs) > 1.5 (baseline separation typically achievable)> 1.5 (baseline separation typically achievable)[2]~1.3 for tartaric acid[3]
Limit of Detection (LOD) Low µg/mL to ng/mL rangeLow µg/mL to ng/mL rangeµg/mL range
Limit of Quantitation (LOQ) µg/mL rangeµg/mL rangeµg/mL range
Analysis Time 10 - 30 minutes15 - 45 minutes5 - 20 minutes
Advantages High resolution, robust, widely availableBroad applicability, excellent resolutionFast analysis, low sample and solvent consumption
Disadvantages Metal ions in mobile phase can be harsh on columnsMore expensive columns, method development can be complexLower concentration sensitivity than HPLC, reproducibility can be a challenge

Table 2: Comparison of GC and Polarimetry

ParameterGas Chromatography (Indirect)Polarimetry
Resolution (Rs) Not directly applicable (separates diastereomers)Not applicable (non-separative)
Limit of Detection (LOD) ng/mL to pg/mL range (highly sensitive)Dependent on specific rotation, typically in the % e.e. range
Limit of Quantitation (LOQ) ng/mL rangeDependent on specific rotation, typically in the % e.e. range
Analysis Time 20 - 60 minutes (including derivatization)< 5 minutes per sample
Advantages Very high sensitivity (especially with MS detection)Fast, simple, non-destructive
Disadvantages Requires derivatization, which can be complex and introduce errorsNon-separative (impurities can interfere), lower sensitivity for high purity samples

Visualizations

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Weigh and Dissolve This compound Sample injector Injector prep_sample->injector Inject Sample column Chiral HPLC Column (e.g., Ligand Exchange or Polysaccharide) injector->column Mobile Phase Flow detector UV Detector column->detector Separated Enantiomers chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of Enantiomeric Purity integration->quantification

Caption: Experimental workflow for the enantiomeric purity analysis of this compound by HPLC.

Logical Relationship for Method Selection

cluster_criteria Decision Criteria cluster_methods Analytical Methods start Start: Need for Enantiomeric Purity Analysis high_res High Resolution & Quantification? start->high_res fast_screen Rapid Screening Needed? high_res->fast_screen No hplc Chiral HPLC high_res->hplc Yes high_sensitivity Trace Level Detection? fast_screen->high_sensitivity No ce Chiral CE fast_screen->ce Yes non_destructive Non-destructive Bulk Analysis? high_sensitivity->non_destructive No gc Indirect GC high_sensitivity->gc Yes polarimetry Polarimetry non_destructive->polarimetry Yes

Caption: Decision tree for selecting an appropriate method for enantiomeric purity analysis.

References

Comparative study of D-tartaric acid and L-tartaric acid in chiral resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Among the various methods available, classical resolution through the formation of diastereomeric salts remains a widely used and economically viable technique. Tartaric acid, with its readily available enantiopure forms—D-(-)-tartaric acid and L-(+)-tartaric acid—stands as a cornerstone resolving agent. This guide provides a comparative analysis of D- and L-tartaric acid in chiral resolution, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal resolving agent for their specific needs.

Principle of Chiral Resolution with Tartaric Acid

Chiral resolution using tartaric acid isomers relies on the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure form of tartaric acid.[1][2][3] This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[1][2] One diastereomer will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The resolved enantiomer can then be recovered from the purified diastereomeric salt by treatment with a base. A similar process can be applied to the mother liquor to isolate the other enantiomer.

Performance Comparison of D- and L-Tartaric Acid

The choice between D- and L-tartaric acid is critical and depends on the specific racemic compound being resolved. The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts formed. While a universal rule for which tartaric acid isomer is superior does not exist, empirical testing is key. Below is a summary of quantitative data from a study on the resolution of a racemic aminodiol (AD), which illustrates a direct comparison.

Table 1: Comparative Resolution of Racemic Aminodiol (AD) with D- and L-Tartaric Acid [4]

Resolving AgentTarget EnantiomerYield (%)Enantiomeric Excess (ee %)
d-Tartaric Acid(S)-AD48.8 ± 2.490.7 ± 1.4
l-Tartaric Acid(R)-ADNot directly reported94.3 (optical purity)

Note: In this study, this compound was used to precipitate the (S)-AD enantiomer. Subsequently, l-tartaric acid was added to the mother liquor to crystallize the (R)-AD enantiomer.

In another example, the resolution of sertraline (B1200038) with both D- and L-tartaric acid showed that the diastereomeric salt formed with this compound is 1.6 times less soluble than the salt formed with L-tartaric acid, indicating that this compound would be the more effective resolving agent for isolating the (S,S)-sertraline enantiomer through crystallization.

The use of tartaric acid derivatives, such as dibenzoyl tartaric acid (DBTA) and ditoluoyl tartaric acid (DTTA), can often enhance the resolution efficiency by increasing the solubility difference between the diastereomeric salts.

Table 2: Performance of Tartaric Acid Derivatives in Chiral Resolution

Racemic CompoundResolving AgentEnantiomeric Excess (ee %)Reference
DL-Leucine(+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA)91.20
N-methylamphetamineO,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA)82.5[5]
N-methylamphetamineO,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)57.9[5]
N-methylamphetamine(2R,3R)-tartaric acid (TA)< 5[5]

Experimental Protocols

Below is a generalized experimental protocol for the chiral resolution of a racemic amine using a tartaric acid isomer. This protocol is based on the resolution of α-methylbenzylamine with (+)-tartaric acid and can be adapted for other racemic bases.[1]

Key Experiment: Resolution of a Racemic Amine via Diastereomeric Salt Crystallization

Materials:

  • Racemic amine

  • D-(-)- or L-(+)-tartaric acid (1 equivalent)

  • Methanol (B129727) (or another suitable solvent)

  • 50% Sodium hydroxide (B78521) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Dissolution of Resolving Agent: Dissolve the chosen tartaric acid isomer in a suitable amount of methanol in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.

  • Formation of Diastereomeric Salts: Slowly add the racemic amine to the tartaric acid solution. The reaction is often exothermic.

  • Crystallization: Allow the solution to cool to room temperature and then let it stand undisturbed for a period of time (e.g., overnight) to allow for the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Amine: Dissolve the collected crystals in water and add a 50% sodium hydroxide solution until the solution is basic and the salt has completely dissolved.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (typically 3 portions).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the resolved amine.

  • Analysis: Determine the yield and enantiomeric excess of the resolved amine using appropriate analytical techniques (e.g., polarimetry, chiral HPLC, or NMR with a chiral shift reagent).

Visualizing the Workflow

The process of chiral resolution can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate the key stages.

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Recovery racemic_mixture Racemic Mixture (R- and S-enantiomers) salt_formation Formation of Diastereomeric Salts (R-L and S-L) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (less soluble salt precipitates) salt_formation->crystallization filtration Filtration crystallization->filtration solid_phase Solid Phase (Enriched Diastereomer) filtration->solid_phase liquid_phase Liquid Phase (Mother Liquor) filtration->liquid_phase recovery Recovery of Pure Enantiomer solid_phase->recovery

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Enantiomer_Recovery_Pathway start Diastereomeric Salt (e.g., S-Amine-L-Tartrate) dissolution Dissolve in Water start->dissolution basification Add Strong Base (e.g., NaOH) dissolution->basification extraction Extract with Organic Solvent basification->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product Pure S-Enantiomer evaporation->product

Caption: Pathway for the recovery of a pure enantiomer from its diastereomeric salt.

Conclusion

Both D- and L-tartaric acid are highly effective and widely accessible resolving agents for the separation of racemic mixtures, particularly amines. The choice between the two isomers is compound-specific and must be determined experimentally. The efficiency of resolution is dictated by the solubility difference between the resulting diastereomeric salts. For challenging resolutions, derivatives of tartaric acid can offer improved performance. The provided experimental protocol and workflows offer a foundational guide for researchers to develop and optimize their chiral resolution processes. Careful execution and analysis are paramount to achieving high yields and enantiomeric purities in the final product.

References

A Comparative Guide to the Quantification of D-Tartaric Acid: Validated Titration Method vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated acid-base titration method for the quantification of D-tartaric acid against common alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs, considering factors such as accuracy, precision, sensitivity, and sample throughput.

Method Comparison: Performance Characteristics

The selection of an analytical method is a critical decision in research and development. The following table summarizes the key performance characteristics of a validated titration method compared to High-Performance Liquid Chromatography (HPLC) and Enzymatic/Colorimetric Assays for the quantification of this compound.

ParameterValidated Titration MethodHPLC MethodEnzymatic/Colorimetric Assay
Principle Neutralization reaction between the acidic protons of this compound and a standardized basic titrant.Separation of this compound from other components in a sample based on its interaction with a stationary phase, followed by detection.Specific enzymatic reaction or colorimetric chemical reaction with this compound, leading to a measurable signal (e.g., absorbance).
Specificity Moderate to high (can be affected by other acidic or basic compounds in the sample matrix). An enantioselective precipitation step can enhance specificity for the D-isomer.High (can resolve this compound from its L-isomer and other organic acids with appropriate chiral columns).[1]High (assays are typically designed to be specific for tartaric acid, though some may react with both D- and L-isomers).
Accuracy High (typically >99% for pure samples).[2][3]High (recoveries often between 98% and 102%).[4]Good to High (recoveries generally range from 90% to 110%).
Precision (%RSD) Excellent (<1% for replicate analyses).[2][5]Excellent (<2% is commonly achieved).[4]Good (<5% is typical).[1]
Linearity Range Wide, dependent on the concentration of the titrant.Typically wide, for example, 80 to 120 µg/mL.[6]Defined by the specific kit, for example, 0.15 to 11 g/L.[7]
Limit of Detection (LOD) Higher compared to instrumental methods.Can be very low, e.g., on the order of µg/mL.[1]Dependent on the kit, for instance, approximately 108 mg/L.[7][8]
Limit of Quantification (LOQ) Higher compared to instrumental methods.Can be very low, enabling trace analysis.Dependent on the kit and typically higher than HPLC.
Sample Throughput Lower, as it is a manual or semi-automated technique.Higher, especially with the use of an autosampler.High, particularly with microplate-based assays.
Cost per Sample Low.High (instrument purchase and maintenance, solvent and column costs).Moderate.
Enantioselectivity Can be achieved through a chiral precipitation step prior to titration.[9]Readily achievable with a chiral stationary phase.[1]Generally not enantioselective unless specifically designed.

Experimental Protocols

Validated Titration Method for this compound

This proposed method is based on established principles for the analysis of tartaric acid, incorporating an enantioselective precipitation step to isolate the D-isomer.

Principle: This method involves the selective precipitation of L-(+)-tartaric acid from a solution containing a racemic mixture of D- and L-tartaric acid. This is achieved by forming a less soluble diastereomeric salt with an optically active base. After removal of the L-tartrate precipitate, the remaining this compound in the filtrate is quantified by titration with a standardized solution of sodium hydroxide.

Reagents and Equipment:

  • This compound standard (≥99% purity)

  • L-(+)-Tartaric Acid

  • Racemic (DL)-Tartaric Acid

  • (+)-Cinchotoxine or other suitable chiral resolving agent[10]

  • Sodium Hydroxide (NaOH), 0.1 M standardized solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Analytical balance

  • Burette (Class A, 50 mL)

  • Volumetric flasks and pipettes (Class A)

  • Magnetic stirrer and stir bars

  • pH meter

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 1.5 g of the this compound sample and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Enantioselective Precipitation (Resolution):

    • To the sample solution, add an equimolar amount of a chiral resolving agent, such as (+)-cinchotoxine.[10]

    • Stir the solution and allow it to stand to facilitate the precipitation of the less soluble diastereomeric salt of L-tartaric acid.

    • Filter the solution to remove the precipitate. The filtrate now contains the this compound.

  • Titration:

    • Pipette a known volume (e.g., 25 mL) of the filtrate into a beaker.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.

    • Record the volume of NaOH used.

  • Calculation:

    • The concentration of this compound is calculated using the following formula: Concentration (g/L) = (V × M × F) / S Where:

      • V = Volume of NaOH titrant (L)

      • M = Molarity of NaOH (mol/L)

      • F = Molar mass of tartaric acid (150.09 g/mol )

      • S = Volume of the sample titrated (L)

Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity (through the resolution step), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[3]

High-Performance Liquid Chromatography (HPLC) Method

Principle: This method utilizes a chiral stationary phase to separate the D- and L-enantiomers of tartaric acid, followed by detection using a UV detector.

Instrumentation and Conditions:

  • HPLC System: With a pump, autosampler, column oven, and UV detector.

  • Column: A chiral column suitable for the separation of organic acids (e.g., a column based on a polysaccharide derivative).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., acetonitrile).[4][11]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Controlled, for example, at 25°C.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10-20 µL.

Procedure:

  • Preparation of Standards and Samples: Prepare a series of standard solutions of this compound of known concentrations. Dissolve and dilute samples in the mobile phase.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Enzymatic/Colorimetric Assay

Principle: These assays are based on a specific chemical reaction where tartaric acid reacts with a chromogenic agent in the presence of a catalyst or a specific enzyme to produce a colored product. The intensity of the color, measured with a spectrophotometer, is proportional to the tartaric acid concentration.[12]

Procedure (General):

  • Follow the instructions provided with the specific commercial kit.

  • Typically, this involves mixing the sample with the provided reagents.

  • After an incubation period, the absorbance of the solution is measured at a specific wavelength (e.g., 520 nm).[12]

  • The concentration of tartaric acid is determined by comparing the absorbance of the sample to that of a standard of known concentration.

Visualized Workflows and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflow of the validated titration method and a logical comparison of the different analytical techniques.

TitrationWorkflow cluster_prep Sample Preparation cluster_resolution Enantioselective Resolution cluster_titration Quantification start Start weigh Weigh this compound Sample start->weigh dissolve Dissolve in Deionized Water weigh->dissolve add_chiral Add Chiral Resolving Agent dissolve->add_chiral precipitate Precipitate L-Tartrate Salt add_chiral->precipitate filter Filter to Isolate D-Tartrate in Filtrate precipitate->filter take_aliquot Take Aliquot of Filtrate filter->take_aliquot add_indicator Add Phenolphthalein Indicator take_aliquot->add_indicator titrate Titrate with Standardized NaOH add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint calculate Calculate this compound Concentration endpoint->calculate end End calculate->end

Caption: Workflow for the validated titration of this compound.

MethodComparison cluster_attributes Analytical Attributes cluster_methods Quantification Methods cluster_performance Performance Level specificity Specificity titration Validated Titration specificity->titration Moderate to High hplc HPLC specificity->hplc High enzymatic Enzymatic/Colorimetric specificity->enzymatic High sensitivity Sensitivity (LOD/LOQ) sensitivity->titration Low sensitivity->hplc High sensitivity->enzymatic Moderate throughput Sample Throughput throughput->titration Low throughput->hplc High throughput->enzymatic High cost Cost per Sample cost->titration Low cost->hplc High cost->enzymatic Moderate high High moderate Moderate low Low

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to the Spectroscopic Characterization of D-Tartaric Acid: FTIR and XRD Analyses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) for the characterization of D-tartaric acid. It includes detailed experimental protocols, comparative data from scientific literature, and an overview of alternative analytical methods.

Introduction

This compound, a chiral dicarboxylic acid, is a critical component in the pharmaceutical industry for chiral resolutions and as an excipient. Its solid-state properties, including purity, polymorphism, and functional group arrangement, are crucial for drug efficacy, stability, and manufacturing processes. FTIR and XRD are powerful, non-destructive techniques that provide complementary information about the molecular and structural characteristics of this compound. FTIR elucidates the vibrational modes of functional groups, confirming chemical identity, while XRD provides a definitive fingerprint of the crystalline structure, essential for identifying polymorphs and assessing crystallinity.

Experimental Protocols

Detailed methodologies for conducting FTIR and XRD analyses on this compound are outlined below.

Fourier Transform Infrared (FTIR) Spectroscopy Protocol

This protocol is suitable for acquiring the infrared spectrum of a solid powder like this compound to identify its functional groups.

  • Methodology: Attenuated Total Reflectance (ATR-FTIR)

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to eliminate interference from ambient CO₂ and water vapor.[1]

    • Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.[1]

    • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Do not overtighten.[1]

    • Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 45–100 scans to achieve a high signal-to-noise ratio.[1]

    • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft, non-abrasive wipe.

  • Alternative Methodology: KBr Pellet Method

    • Sample Preparation: Mix approximately 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

    • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and collect the spectrum using similar acquisition parameters as for ATR-FTIR.

X-ray Diffraction (XRD) Protocol

This protocol details the steps for obtaining a powder XRD pattern of this compound, which serves as a unique fingerprint of its crystalline phase.

  • Methodology: Powder X-ray Diffraction (PXRD)

    • Sample Preparation:

      • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the crystals in a mortar and pestle to reduce preferred orientation effects.

      • Mount the powder onto a sample holder. For sufficient sample (~200 mg), a standard holder can be used. For small quantities (a few mg), a low-background (zero-background) holder, typically made from a single crystal of silicon, is recommended.[2]

      • Carefully flatten the sample surface with a glass slide to ensure it is flush with the surface of the holder.[2]

    • Instrument Setup:

      • Position the sample holder in the diffractometer.

      • Set the X-ray generator parameters, which are typically 40 kV and 40 mA for a copper (Cu Kα) source.[2]

    • Data Acquisition:

      • Define the scanning range for 2θ (e.g., 5° to 50°), which generally covers the most characteristic peaks for organic compounds.

      • Set the step size (e.g., 0.02°) and the scan speed or counting time per step. For high-quality data suitable for detailed analysis, a variable count time scheme may be employed to improve the signal-to-noise ratio at higher 2θ angles.[3]

    • Data Analysis: Process the resulting diffractogram to identify peak positions (in degrees 2θ) and their relative intensities. This pattern can be compared to reference databases (e.g., JCPDS) for phase identification.

Data Presentation and Comparison

The following tables summarize the quantitative data obtained from FTIR and XRD analyses of tartaric acid.

Table 1: Characteristic FTIR Absorption Peaks for Tartaric Acid

The FTIR spectrum of tartaric acid displays characteristic peaks corresponding to its hydroxyl, carbonyl, and carboxyl functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupReference(s)
~3410, ~3337O-H StretchingHydroxyl (-OH)[4]
~1741, ~1709C=O Stretching (Carbonyl)Carboxylic Acid (-COOH)[4][5]
~1686C=O Stretching (H-bonded)Carboxylic Acid (-COOH)[5]
~1443C-O-H Bending / COO⁻ Symmetric StretchCarboxylic Acid / Carboxylate[5]

Note: Peak positions can vary slightly due to sample preparation, hydration state, and intermolecular hydrogen bonding.[6]

Table 2: Characteristic XRD Peaks for Tartaric Acid

The powder XRD pattern provides a structural fingerprint. As enantiomers, D- and L-tartaric acid exhibit identical powder diffraction patterns and crystallize in a monoclinic system.[7][8][9]

2θ Angle (Degrees)Relative IntensityReference(s)
16.8Moderate[10]
20.2Strong[10]
20.6Strong[10]
28.9Moderate[10]
29.6Moderate[10]
31.8Weak[10]
31.9Weak[10]
33.1Weak[10]
39.2Weak[10]

Note: These peak positions are for L-tartaric acid but are directly applicable to this compound.[10] Intensities are qualitative and may vary with sample preparation.

Comparison with Alternative Characterization Techniques

While FTIR and XRD are primary techniques, other methods provide valuable complementary data.

TechniqueInformation ProvidedComparison with FTIR/XRD
Differential Scanning Calorimetry (DSC) Measures thermal properties such as melting point and decomposition temperature.[8][9]Provides thermodynamic data not available from FTIR/XRD. Useful for studying polymorphism and thermal stability.
Thermogravimetric Analysis (TGA) Determines changes in sample mass with temperature, indicating dehydration or decomposition events.[8]Complements DSC by quantifying mass loss associated with thermal events.
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of this compound and separates it from impurities or other isomers.[11][12]Offers quantitative purity assessment, whereas FTIR and XRD are primarily for structural and functional group identification.
Gas Chromatography (GC) Another separation technique used for purity analysis and identification, often after derivatization.[13]Similar to HPLC, it provides quantitative data on purity and composition.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of characterizing a this compound sample using both FTIR and XRD techniques.

G cluster_0 FTIR Analysis cluster_1 XRD Analysis a1 Sample Preparation (ATR or KBr Pellet) a2 FTIR Spectrometer a1->a2 a3 Acquire IR Spectrum a2->a3 a4 Data Analysis (Functional Group ID) a3->a4 end_ftir Chemical Identity Confirmed a4->end_ftir b1 Sample Preparation (Powder Grinding) b2 XRD Diffractometer b1->b2 b3 Acquire Diffractogram b2->b3 b4 Data Analysis (Phase ID, Crystallinity) b3->b4 end_xrd Crystalline Structure Confirmed b4->end_xrd start This compound Sample start->a1 start->b1

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Comparative Guide to Chiral Resolving Agents: D-Tartaric Acid vs. Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a critical process known as chiral resolution, is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The choice of an appropriate chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. This guide provides an objective comparison of two widely utilized chiral resolving agents, D-tartaric acid and mandelic acid, for the resolution of racemic bases. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal agent for their specific application.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a resolving agent is crucial for designing a successful resolution strategy. This compound is a naturally occurring, readily available C4-dihydroxy dicarboxylic acid, while mandelic acid is an aromatic alpha-hydroxy acid.[1][2] Their distinct structural features and properties, summarized in the table below, influence their interactions with racemic compounds and their solubility characteristics in various solvent systems.

PropertyThis compoundMandelic Acid
Molecular Formula C₄H₆O₆[2]C₈H₈O₃[1]
Molar Mass 150.09 g/mol [2]152.15 g/mol [1]
Appearance White crystalline powder[3]White crystalline powder[1]
Melting Point 172-174 °C[3]131-133 °C (for enantiomerically pure)[4]
pKa pKa₁ = 2.89, pKa₂ = 4.40 (at 25 °C)[5]3.37 (at 25 °C)[4]
Solubility in Water 1394 g/L (20 °C)[6]Partially soluble[4]

Performance in Chiral Resolution

The efficacy of a chiral resolving agent is primarily assessed by its ability to provide a high yield of the desired enantiomer with a high enantiomeric excess (ee). The selection of the resolving agent is often substrate-dependent and may require empirical screening of different agents and solvent systems to achieve optimal separation.

Below is a comparative summary of the performance of this compound and mandelic acid in the resolution of the model racemic compound, 1-phenylethylamine. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature; the data presented is compiled from various sources to provide a representative comparison.

Racemic CompoundResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Resolved Amine
(±)-1-Phenylethylamine(+)-Tartaric AcidMethanol (B129727)Not explicitly stated, but implies good recovery of the less soluble salt>95% (after recrystallization)[7]
(±)-1-PhenylethylamineD(-)-Mandelic AcidToluene (B28343)75-80% (overall yield of D(+)-amine)[8]>95%[8]
(±)-1-PhenylethylaminePEGylated-(R)-Mandelic AcidMethanol82% (of the diastereomeric salt)83% (first cycle), 91% (second cycle)[9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific experiments. The following sections provide generalized protocols for the chiral resolution of a racemic amine using this compound and mandelic acid.

Resolution of (±)-1-Phenylethylamine using this compound

This protocol is adapted from established laboratory procedures for the resolution of racemic amines.[10]

1. Diastereomeric Salt Formation:

  • Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.
  • Cautiously add 6.1 mL of racemic (±)-1-phenylethylamine to the tartaric acid solution. The reaction is exothermic.
  • Stopper the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
  • Dry the crystals on a filter paper and record the yield.

3. Liberation of the Free Amine:

  • Partially dissolve the collected crystals in approximately 50 mL of water.
  • Add 4-5 mL of a 50% aqueous NaOH solution until the solution is basic (test with pH paper). This will liberate the free amine from the tartrate salt.
  • Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (2 x 30 mL).

4. Purification and Analysis:

  • Dry the combined ether extracts over anhydrous sodium sulfate.
  • Decant the dried ether solution and remove the solvent using a rotary evaporator to obtain the resolved (S)-(-)-1-phenylethylamine.
  • Determine the enantiomeric excess of the product using polarimetry or chiral chromatography.

Resolution of (±)-1-Phenylethylamine using D-Mandelic Acid

This protocol is based on a patented method for the resolution of racemic amines.[8]

1. Diastereomeric Salt Formation:

  • In a suitable reaction vessel, combine the racemic D,L-alpha-phenethylamine with D(-)-mandelic acid in a molar ratio of approximately 1:1 in toluene as the solvent.
  • Heat the mixture to facilitate the dissolution of the components and the formation of the diastereomeric salts.
  • Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble D(+)alpha-phenethylamine-D(-)mandelate salt.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated salt by filtration and wash with a small amount of cold toluene.
  • Dry the salt to a constant weight.

3. Liberation of the Free Amine:

  • Suspend the isolated salt in water.
  • Add a sufficient amount of a strong base, such as sodium hydroxide, to cleave the salt and liberate the free D(+)alpha-phenethylamine.
  • Extract the liberated amine with an organic solvent, such as toluene.

4. Purification and Recovery:

  • Wash the organic extract with water and then dry it over an appropriate drying agent.
  • Remove the solvent by distillation under reduced pressure to yield the resolved D(+)alpha-phenethylamine.
  • The enantiomeric purity can be determined by chiral gas chromatography or HPLC. The mandelic acid can be recovered from the aqueous layer by acidification and extraction.

Visualizing the Process

To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_mixture Racemic Mixture (e.g., (R/S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(D)-Acid and (S)-Amine-(D)-Acid) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (D)-Tartaric Acid) resolving_agent->diastereomeric_salts solvent Solvent (e.g., Methanol) solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) crystallization->more_soluble_salt Remains in solution liberation_less Liberation of Amine (Base Treatment) less_soluble_salt->liberation_less liberation_more Liberation of Amine (Base Treatment) more_soluble_salt->liberation_more resolved_enantiomer1 Resolved Enantiomer 1 liberation_less->resolved_enantiomer1 resolved_enantiomer2 Resolved Enantiomer 2 liberation_more->resolved_enantiomer2

Caption: A generalized workflow for chiral resolution.

G cluster_principle Principle of Chiral Resolution enantiomers Enantiomers (Identical Physical Properties) diastereomers Diastereomers (Different Physical Properties) enantiomers->diastereomers Reaction chiral_reagent + Chiral Reagent separation Separation (e.g., Crystallization) diastereomers->separation resolved_enantiomers Resolved Enantiomers separation->resolved_enantiomers Followed by removal of chiral reagent

Caption: The fundamental principle of chiral resolution.

Conclusion

Both this compound and mandelic acid are effective and widely used chiral resolving agents for racemic bases. This compound is often a more cost-effective option due to its natural abundance.[11] Mandelic acid, with its aromatic ring, can offer different steric and electronic interactions that may lead to better discrimination for certain substrates. The choice between these two acids will ultimately depend on the specific racemic compound to be resolved, the desired purity and yield, and economic considerations. Empirical screening of both resolving agents in various solvent systems is a recommended strategy to identify the optimal conditions for a successful and efficient chiral resolution.

References

Efficacy in Chiral Resolution: (+)-Di-p-toluoyl-D-tartaric acid versus D-tartaric acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chiral chemistry, the separation of enantiomers from a racemic mixture is a critical step in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of the efficacy of two commonly used chiral resolving agents: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) and its parent compound, D-tartaric acid. The selection of an appropriate resolving agent is paramount for achieving high enantiomeric purity and yield.

Principle of Chiral Resolution

Chiral resolution by diastereomeric salt formation relies on the reaction of a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral resolving agent (an acid). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer can be recovered from the purified diastereomeric salt.

Quantitative Performance Comparison

The efficacy of a chiral resolving agent is primarily evaluated based on the yield and the enantiomeric excess (ee) of the resolved product. The following table summarizes experimental data for the resolution of various racemic compounds using D-DTTA and this compound.

Racemic CompoundResolving AgentYield (%)Enantiomeric Excess (ee%)Reference
(R,S)-Albuterol(+)-Di-p-toluoyl-D-tartaric acid38% (of R-enantiomer)99.5%[1][2]
dl-Leucine(+)-Di-p-toluoyl-D-tartaric acid-91.20% (for D-D salt)
rac-N-methylamphetamine(+)-Di-p-toluoyl-D-tartaric acid-57.9%
(S)-AmlodipineThis compound48.8%90.7%[3]
rac-N-methylamphetamineThis compound-< 5% ("practically unsuitable")

The data indicates that (+)-Di-p-toluoyl-D-tartaric acid is often more effective in achieving high enantiomeric excess. The bulky p-toluoyl groups in D-DTTA can enhance the steric and electronic interactions within the diastereomeric salts, leading to greater differences in their crystal packing and solubility, which is a key factor for efficient separation. For instance, in the resolution of racemic N-methylamphetamine, D-DTTA proved to be significantly more effective than this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral resolution. Below are representative experimental protocols for the resolution of racemic amines using this compound and a general protocol for the use of (+)-Di-p-toluoyl-D-tartaric acid.

Resolution of (R,S)-1-Phenylethylamine with this compound

Materials:

  • Racemic (R,S)-1-phenylethylamine

  • (+)-D-Tartaric acid

  • Methanol (B129727)

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • Salt Formation: Dissolve 7.6 g of (+)-D-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.

  • To the tartaric acid solution, cautiously add 6.1 mL of racemic α-methylbenzylamine over approximately one minute. The mixture will generate heat.

  • Stopper the flask and allow the solution to stand undisturbed at room temperature until the next laboratory period to allow for the crystallization of the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the resulting prismatic crystals by suction filtration and wash them with a small amount of ice-cold methanol.

  • Liberation of the Free Amine: Partially dissolve the collected crystals in 20 mL of water. Slowly add 3 to 4 mL of 50% NaOH solution until the salt completely dissolves and the solution is basic.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with three 10 mL portions of diethyl ether.

  • Purification: The combined ether extracts can be dried and the solvent evaporated to yield the resolved amine. Further purification can be achieved by distillation.[4]

General Protocol for Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric acid

A typical procedure involves the dissolution of the racemic amine and the resolving agent in a suitable solvent, followed by crystallization of the less soluble diastereomeric salt.

Procedure Outline:

  • Dissolution: The racemic amine and a molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid are dissolved in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) with heating to achieve a clear solution.

  • Crystallization: The solution is slowly cooled to room temperature, and then often further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • Recovery of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free amine, which is subsequently extracted with an organic solvent.

Visualization of the Chiral Resolution Process

The following diagrams illustrate the key steps in the chiral resolution process.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation by Crystallization cluster_2 Step 3: Recovery of Enantiomer Racemic_Mixture Racemic Amine (R- and S-enantiomers) Salt_Formation Reaction in suitable solvent Racemic_Mixture->Salt_Formation Resolving_Agent (+)-Di-p-toluoyl-D-tartaric acid or this compound Resolving_Agent->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Amine-D-Acid and S-Amine-D-Acid) Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Crystals of Less Soluble Diastereomeric Salt Crystallization->Less_Soluble_Salt More_Soluble_Salt Mother Liquor with More Soluble Diastereomeric Salt Crystallization->More_Soluble_Salt Base_Treatment Treatment with Base (e.g., NaOH) Less_Soluble_Salt->Base_Treatment Resolved_Enantiomer Pure Enantiomer Base_Treatment->Resolved_Enantiomer Recovered_Agent Recovered Resolving Agent Base_Treatment->Recovered_Agent

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Logical_Relationship Racemic_Mixture Racemic Mixture (Equal amounts of enantiomers) Diastereomers Diastereomers (Different physical properties) Racemic_Mixture->Diastereomers reacts with Chiral_Resolving_Agent Chiral Resolving Agent (Single enantiomer) Chiral_Resolving_Agent->Diastereomers Separation Separation Possible (e.g., Crystallization) Diastereomers->Separation Resolved_Enantiomers Resolved Enantiomers Separation->Resolved_Enantiomers

Caption: Logical Steps in Chiral Resolution.

Conclusion

Both (+)-Di-p-toluoyl-D-tartaric acid and this compound are valuable resolving agents. However, the derivatized form, D-DTTA, often demonstrates superior performance in achieving high enantiomeric purity. This enhanced efficacy is attributed to the structural modifications that lead to more pronounced differences in the physicochemical properties of the resulting diastereomeric salts. The choice between these two resolving agents will ultimately depend on the specific substrate being resolved, as well as considerations of cost and availability. For challenging resolutions where high enantiomeric purity is critical, (+)-Di-p-toluoyl-D-tartaric acid is frequently the preferred choice.

References

A Comparative Guide to the Absolute Quantification of D-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate measurement of D-tartaric acid, selecting the appropriate analytical methodology is critical. This guide provides a comprehensive comparison of leading techniques for the absolute quantification of this compound, with a focus on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present supporting experimental data, detailed protocols, and visual workflows to aid in your decision-making process.

Method Performance Comparison

The choice of analytical technique for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of key performance characteristics for LC-MS/MS and alternative methods.

ParameterLC-MS/MSHPLC-UV/VisIon Chromatography (IC)Enzymatic/Colorimetric Assay
Principle Separation by liquid chromatography followed by highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.Separation based on polarity using a stationary phase, followed by detection of UV absorbance of the carboxyl group.Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.Reaction of tartaric acid with a specific enzyme or chemical reagent to produce a colored product that is measured spectrophotometrically.
Linearity (r²) >0.999>0.999[1]>0.987[2]Not typically presented as r²
Limit of Detection (LOD) As low as 0.1 µg/mL[3]0.03 - 3.31 µg/mL[4]Low µg/L range[2]~108 mg/L[5]
Limit of Quantification (LOQ) Typically slightly higher than LOD0.10 - 11.03 µg/mL[4]Not explicitly stated0.15 g/L[5]
Accuracy (% Recovery) High, especially with the use of isotopically labeled internal standards.82% - 110%[4]Typically highGood correlation with HPLC[6]
Precision (%RSD or %CV) <5%[3]<2.3% (repeatability), <5.0% (reproducibility)[4]<2%[7]Not explicitly stated
Chiral Specificity Can be achieved with a chiral column.Can be achieved with a chiral column or derivatization.Not inherently chiral.Generally not enantiomer-specific.
Sample Preparation Simple dilution and filtration. May require solid-phase extraction (SPE) for complex matrices.Simple dilution and filtration.[1]Simple dilution and filtration.[8]Minimal, often direct sample addition.[6]
Analysis Time Typically 5-15 minutes.10-20 minutes.[4]<20 minutes[7]~5-10 minutes[5][6]

Experimental Protocols

Detailed methodologies are crucial for successful implementation and validation of any analytical method. Here, we provide outlines for the key techniques discussed.

LC-MS/MS for this compound

This method offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. Chiral separation is necessary to distinguish this compound from its L-enantiomer.

a) Sample Preparation (for Wine or Fruit Juice):

  • Dilute the sample 1:20 with deionized water.[7]

  • For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary to remove interferences.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[8]

b) Liquid Chromatography:

  • Column: A chiral stationary phase column is required for enantiomeric separation (e.g., CHIRALPAK QN-AX).[9]

  • Mobile Phase: A typical mobile phase for chiral separation of acidic compounds is a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) with a controlled pH.[9]

  • Gradient: A gradient elution may be used to optimize the separation of tartaric acid isomers from other matrix components.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

c) Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for organic acids.

  • Multiple Reaction Monitoring (MRM): This highly selective technique is used for quantification. The precursor ion (Q1) for tartaric acid is m/z 149. The product ion (Q3) commonly monitored is m/z 87, corresponding to the loss of a carboxyl group and water.[10]

  • Collision Energy: This parameter needs to be optimized for the specific instrument to achieve optimal fragmentation of the precursor ion.

  • Internal Standard: Use of an isotopically labeled internal standard, such as ¹³C₄-tartaric acid, is highly recommended for the most accurate absolute quantification to compensate for matrix effects and variations in instrument response.

HPLC-UV/Vis

A robust and widely available technique, suitable for quantification at higher concentrations.

a) Sample Preparation:

  • Accurately weigh about 1.5 g of sample into a 100 mL volumetric flask.[1]

  • Add 50 mL of diluent (e.g., mobile phase) to dissolve the sample.[1]

  • Make up the volume to 100 mL with the diluent.[1]

  • Further dilute 2 mL of this solution to 50 mL with the diluent.[1]

  • Filter the final solution through a 0.45 µm filter before injection.[1]

b) HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: An isocratic mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) buffer adjusted to pH 2.6 with orthophosphoric acid is effective.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.

Ion Chromatography (IC)

Excellent for the analysis of organic acids in aqueous samples.

a) Sample Preparation:

  • Dilute wine or grape juice samples 50-fold with deionized water.[8]

  • Filter the diluted sample through a 0.45 µm filter before injection.[8]

b) IC Conditions:

  • Column: An anion-exchange column such as Dionex OmniPac PAX-500.[8]

  • Eluent: A gradient of a weak base, such as sodium hydroxide (B78521) or a carbonate/bicarbonate buffer, is typically used.

  • Detection: Suppressed conductivity detection.[7]

Enzymatic/Colorimetric Assay

A rapid and simple method suitable for high-throughput screening, though it may lack the specificity of chromatographic methods.

a) Sample Preparation:

  • Generally, samples can be used directly or after simple dilution. The concentration of tartaric acid in the cuvette should be within the linear range of the assay (e.g., 0.15 to 11 g/L).[5]

b) Assay Procedure (Example using a commercial kit):

  • Pipette sample, standard, and blank solutions into appropriate cuvettes or microplate wells.

  • Add Reagent A (containing a vanadium salt under acidic conditions).[6]

  • Incubate for a specified time (e.g., 10 minutes).[6]

  • Measure the absorbance at a specific wavelength (e.g., 520 nm).[6]

  • The concentration of tartaric acid is proportional to the absorbance change and is calculated against a standard curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the LC-MS/MS quantification of this compound and a general workflow for its analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Wine, Juice) Dilution Dilution with DI Water Sample->Dilution SPE Solid-Phase Extraction (Optional) Dilution->SPE Filtration 0.45 µm Filtration SPE->Filtration Injection Injection into LC System Filtration->Injection Chiral_LC Chiral LC Separation Injection->Chiral_LC ESI Electrospray Ionization (ESI-) Chiral_LC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Absolute Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

General_Analysis_Workflow Start Start: Quantification of this compound SamplePrep Sample Preparation (Dilution, Filtration, SPE) Start->SamplePrep MethodSelection Select Analytical Method SamplePrep->MethodSelection LCMSMS LC-MS/MS MethodSelection->LCMSMS High Sensitivity & Selectivity HPLCUV HPLC-UV MethodSelection->HPLCUV Routine Analysis IC Ion Chromatography MethodSelection->IC Aqueous Samples Enzymatic Enzymatic Assay MethodSelection->Enzymatic High Throughput Analysis Instrumental Analysis LCMSMS->Analysis HPLCUV->Analysis IC->Analysis Enzymatic->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Report Final Report DataProcessing->Report

Caption: General workflow for the analysis of this compound.

References

A Comparative Structural Analysis of D- and L-Tartaric Acid Salts in Crystalline Form

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the crystallographic distinctions between salts of D- and L-tartaric acid, supported by experimental data and detailed methodologies.

Tartaric acid, a chiral dicarboxylic acid, exists as two enantiomers, D-(-)-tartaric acid and L-(+)-tartaric acid, which are mirror images of each other. The distinct stereochemistry of these enantiomers plays a crucial role in the formation and properties of their crystalline salts, a factor of paramount importance in the pharmaceutical industry for applications such as chiral resolution and the development of stable, well-defined active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the crystal structures of D- and L-tartaric acid salts, presenting key crystallographic data, detailed experimental protocols for their characterization, and a visual representation of the analytical workflow.

Crystallographic Data Summary

The fundamental differences in the crystal packing and conformation of D- and L-tartaric acid salts are elucidated through single-crystal X-ray diffraction. The following tables summarize the key crystallographic parameters for the pure acids and a selection of their salts, highlighting the variations in their crystal systems, space groups, and unit cell dimensions.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
L-(+)-Tartaric AcidMonoclinicP2₁6.17575.92117.708490100.43490[1]
D-(-)-Tartaric AcidOrthorhombicP2₁2₁2₁5.00035.938319.9866909090[2]

Table 1: Crystallographic Data for Pure D- and L-Tartaric Acid. This table presents the fundamental crystallographic parameters for the enantiomerically pure forms of tartaric acid.

SaltEnantiomerCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
(S,S)-Sertraline TartrateL-tartrateMonoclinicC2------
(S,S)-Sertraline TartrateD-tartrateOrthorhombicP2₁2₁2₁------

Table 2: Comparative Crystallographic Data for Diastereomeric Salts. This table illustrates how the choice of tartaric acid enantiomer can lead to the formation of diastereomeric salts with distinct crystal structures. Note: Specific unit cell parameters for these salts require sourcing from dedicated crystallographic databases.

Experimental Protocols

The determination and comparison of the crystal structures of D- and L-tartaric acid salts involve a series of well-defined experimental procedures.

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or cooling crystallization methods.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the tartaric acid salt has moderate solubility. Common solvents include water, ethanol, and methanol, or mixtures thereof.

  • Saturation: A saturated or slightly supersaturated solution of the salt is prepared at an elevated temperature.

  • Slow Cooling/Evaporation: The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over a period of several days to weeks. This slow process encourages the formation of large, well-ordered single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[3][4]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays (typically from a Mo or Cu source).[4] The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain precise bond lengths, bond angles, and torsion angles.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal properties and stability of the crystalline salts.

  • DSC: This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of fusion.

  • TGA: This technique measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition behavior. For instance, studies have shown that the thermal decomposition of L- and D-tartaric acid occurs at approximately 443.0 K and 443.2 K, respectively.[5][6]

Experimental Workflow

The logical progression of a comparative crystal structure analysis of D- and L-tartaric acid salts can be visualized as follows:

experimental_workflow cluster_synthesis Salt Synthesis & Crystallization cluster_characterization Crystal Characterization cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of D- and L-Tartaric Acid Salts crystal_growth Crystal Growth synthesis->crystal_growth scxrd Single-Crystal X-ray Diffraction crystal_growth->scxrd thermal_analysis Thermal Analysis (DSC/TGA) crystal_growth->thermal_analysis structure_solution Structure Solution & Refinement scxrd->structure_solution thermal_properties Comparison of Thermal Properties thermal_analysis->thermal_properties data_comparison Comparative Analysis of Crystallographic Data structure_solution->data_comparison conclusion Elucidation of Structure-Property Relationships data_comparison->conclusion thermal_properties->conclusion

Figure 1. A flowchart illustrating the key stages in the comparative crystal structure analysis of D- and L-tartaric acid salts.

Conclusion

The chirality of D- and L-tartaric acid profoundly influences the crystal packing and solid-state properties of their respective salts. This comparative guide highlights the importance of detailed crystallographic analysis in understanding these differences. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, enabling the rational design and development of crystalline materials with desired physicochemical properties. The distinct crystal structures arising from the use of different tartaric acid enantiomers underscore the critical role of stereochemistry in crystal engineering and drug formulation.

References

A Comparative Guide to the In Vivo Metabolism of D(-)- and L(+)-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metabolism of the two main enantiomers of tartaric acid: the naturally occurring L(+)-tartaric acid and the "unnatural" D(-)-tartaric acid. The information presented herein is supported by experimental data from various studies, offering insights into their absorption, distribution, metabolism, and excretion.

Executive Summary

L(+)-tartaric acid, being the common natural form found in fruits like grapes, has been more extensively studied than its D(-) enantiomer. In vivo studies reveal significant differences in the metabolic fate of these two isomers, largely influenced by species and the crucial role of the gut microbiota. While both isomers can be absorbed, a substantial portion of orally ingested tartaric acid is metabolized by intestinal flora. Evidence suggests that D(-)-tartaric acid may be eliminated more rapidly in humans than the L(+) form. At high doses, the racemic DL-tartaric acid has shown higher toxicity in rats compared to the pure L(+) form, which is attributed to the lower solubility of its calcium salt and potential for renal accumulation.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the in vivo metabolism of D(-)- and L(+)-tartaric acid from studies in various species. It is important to note that direct comparative studies measuring all pharmacokinetic parameters for both isomers in the same experiment are limited.

ParameterL(+)-Tartaric AcidD(-)-Tartaric Acid (from DL-Tartaric Acid)SpeciesStudy NotesReference
Urinary Excretion (% of oral dose) 15-20%Data not consistently reported, but suggested to be more rapidly eliminated in humans.HumanA significant portion is metabolized by gut bacteria.[1]
Plasma Half-life (initial phase) ~3 hoursNot explicitly stated, but plasma concentrations of radioactivity from DL-[14C]tartrate declined biphasically with a longer initial half-life.RatAdministered as monosodium L(+)-[14C]tartrate.
Renal Retention (µg/g tissue at 6h) 1287 ± 11811202 ± 4469RatHigh dose study (2.73 g/kg/day). Retention of the DL-form is likely due to the precipitation of calcium DL-tartrate.

Experimental Protocols

In Vivo Metabolism Study in Rats

A common experimental design to assess the in vivo metabolism of tartaric acid isomers involves the following steps:

  • Animal Model: Male Wistar rats are often used and are acclimatized in metabolic cages, which allow for the separate collection of urine and feces.[2][3][4][5][6]

  • Dosing: The tartaric acid isomer (e.g., monosodium L(+)-[14C]tartrate or DL-[14C]tartrate) is administered orally via gavage or parenterally. Doses can vary depending on the study's objectives.

  • Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-6h, 6-24h, 24-48h) for several days. Blood samples can be drawn at various time points to determine plasma concentrations. At the end of the study, tissues of interest (e.g., kidneys, bone) can be collected for analysis of compound accumulation.

  • Sample Analysis: The concentration of the tartaric acid isomer and its metabolites in biological samples (urine, feces, plasma, tissues) is determined. This often involves techniques like liquid scintillation counting for radiolabeled compounds and chromatographic methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for separating and quantifying the isomers.[7][8][9][10][11]

Metabolic Pathways and Experimental Workflow

The metabolic pathways of L(+)- and D(-)-tartaric acid are influenced by both host and microbial enzymes. The diagrams below illustrate the known and proposed pathways, as well as a typical experimental workflow.

metabolic_pathway cluster_L_plus L(+)-Tartaric Acid Metabolism cluster_D_minus D(-)-Tartaric Acid Metabolism L_TA L(+)-Tartaric Acid (Oral Ingestion) Gut_L Intestinal Lumen L_TA->Gut_L Absorbed_L Systemic Circulation Excreted_L Urinary Excretion (Unchanged) Absorbed_L->Excreted_L Metabolites_L Metabolites (e.g., CO2) Absorbed_L->Metabolites_L Host Metabolism (minor) Gut_L->Absorbed_L Absorption Microbiota_L Gut Microbiota Metabolism Gut_L->Microbiota_L Microbiota_L->Metabolites_L D_TA D(-)-Tartaric Acid (Oral Ingestion) Gut_D Intestinal Lumen D_TA->Gut_D Absorbed_D Systemic Circulation Excreted_D Urinary Excretion (Unchanged) Absorbed_D->Excreted_D Gut_D->Absorbed_D Absorption Microbiota_D Gut Microbiota Metabolism Gut_D->Microbiota_D Metabolites_D Metabolites Microbiota_D->Metabolites_D

Metabolic pathways of L(+)- and D(-)-tartaric acid.

experimental_workflow start Start: In Vivo Metabolism Study acclimatization Animal Acclimatization (Metabolic Cages) start->acclimatization dosing Oral or Parenteral Administration of Tartaric Acid Isomer acclimatization->dosing sample_collection Collection of Urine, Feces, and Blood Samples dosing->sample_collection analysis Sample Analysis (HPLC, GC-MS, etc.) sample_collection->analysis data Data Analysis (Pharmacokinetic Parameters) analysis->data end End: Comparative Metabolic Profile data->end

Experimental workflow for tartaric acid metabolism studies.

Detailed Comparison of In Vivo Metabolism

Absorption

Both L(+)- and D(-)-tartaric acid can be absorbed from the gastrointestinal tract, though the extent of absorption can vary between species. A significant portion of orally ingested tartaric acid, however, remains in the intestinal lumen and becomes available for microbial metabolism.[12]

Distribution

Following absorption, tartaric acid is distributed in the body. Studies in rats using radiolabeled DL-tartaric acid have shown uptake and retention of radioactivity in blood cells, kidneys, and bones.[13] The retention in the kidneys was significantly higher for the DL-form compared to the L(+)-form, which is a key factor in the observed higher toxicity of the racemic mixture at high doses.[13]

Metabolism

The metabolism of tartaric acid is heavily dependent on the gut microbiota.[1][12] Many species of gut bacteria possess the enzymatic machinery to degrade both L(+)- and D(-)-tartaric acid.[14][15][16][17][18] For L(+)-tartaric acid, after absorption, a minor degree of host metabolism may occur, leading to the formation of carbon dioxide. The metabolic pathway for D(-)-tartaric acid in mammals is less clear, with the primary route of metabolism appearing to be through microbial degradation in the gut.[14]

Excretion

The primary route of excretion for absorbed tartaric acid that is not metabolized is through the urine.[12] In humans, approximately 15-20% of ingested L(+)-tartaric acid is excreted unchanged in the urine.[1] While direct comparative data is scarce, some reports suggest that D(-)-tartaric acid is more rapidly eliminated from the human body than L(+)-tartaric acid.[19] The non-absorbed portion of tartaric acid and its microbial metabolites are excreted in the feces.

Conclusion

The in vivo metabolism of D(-)- and L(+)-tartaric acid exhibits notable differences, primarily driven by the extensive metabolism of both isomers by the gut microbiota and potential differences in renal handling. L(+)-tartaric acid, the natural isomer, has been more thoroughly investigated, and at high doses, the racemic mixture containing D(-)-tartaric acid has demonstrated greater potential for renal toxicity in animal models. Further direct comparative studies are needed to fully elucidate the pharmacokinetics and complete metabolic pathways of D(-)-tartaric acid in mammals. This information is crucial for a comprehensive safety assessment, especially considering the potential use of synthetic tartaric acid in various applications.

References

Chiral Analysis of Tartaric Acid Stereoisomers by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the stereoisomeric composition of chiral molecules is paramount. Tartaric acid, with its two stereogenic centers, presents as three stereoisomers: the enantiomeric pair (R,R)-(+)-tartaric acid and (S,S)-(-)-tartaric acid, and the achiral meso-tartaric acid. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive method for the chiral analysis of these stereoisomers. This guide provides an objective comparison of common NMR-based methods for the chiral analysis of tartaric acid, supported by experimental data and detailed protocols.

In an achiral solvent, enantiomers are indistinguishable by NMR as they exhibit identical chemical shifts. To overcome this, two primary strategies are employed: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). CDAs react with the enantiomers to form diastereomers, which have distinct NMR spectra. CSAs form transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Comparison of Chiral Analysis Methods

The following table summarizes the performance of different NMR-based methods for the chiral analysis of tartaric acid stereoisomers. The key performance metric is the chemical shift difference (Δδ), which indicates the degree of separation between the signals of the different stereoisomers.

MethodChiral AuxiliaryAnalyte ProtonSpectrometer Frequency (MHz)SolventObserved Δδ (ppm)Reference
Chiral Solvating Agent Enantiopure Supramolecular Cageα-pyridine protons of the cageNot SpecifiedNot Specified~0.15[1]
Chiral Derivatizing Agent (S)-(-)-1-PhenylethylamineMethine (CH) of tartaric acid moiety270Acetonitrile-d3Not explicitly stated, but diastereomers resolvedNot explicitly stated in snippets

Note: The Δδ value for the chiral solvating agent method is an estimation based on the provided spectra in the reference. Specific quantitative data for the chiral derivatizing agent method with (S)-(-)-1-phenylethylamine was not available in the provided search results.

Experimental Protocols

Chiral Solvating Agent Method: Enantiopure Supramolecular Cage

This method utilizes an enantiopure supramolecular cage (CSC) that encapsulates the tartaric acid enantiomers, leading to distinct chemical shifts for the cage's protons depending on the encapsulated guest.

Materials:

  • Enantiopure Supramolecular Cage (as described in the reference)

  • Tartaric acid sample (racemic or enantiomerically enriched)

  • Appropriate deuterated solvent (e.g., as used in the reference)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the enantiopure supramolecular cage in the chosen deuterated solvent at a known concentration.

  • Prepare a solution of the tartaric acid sample in the same deuterated solvent.

  • In an NMR tube, mix a specific volume of the supramolecular cage stock solution with a specific volume of the tartaric acid solution. The optimal molar ratio of cage to analyte should be determined empirically.

  • Acquire the ¹H NMR spectrum of the mixture.

  • Identify the signals of the supramolecular cage that show splitting in the presence of the tartaric acid enantiomers (e.g., the α-pyridine protons as indicated in the reference).

  • Integrate the separated signals corresponding to the complexes with each enantiomer to determine the enantiomeric excess (ee) of the tartaric acid sample.

Chiral Derivatizing Agent Method: (S)-(-)-1-Phenylethylamine

This method involves the reaction of tartaric acid with a chiral amine to form diastereomeric amides, which can then be distinguished by NMR.

Materials:

  • Tartaric acid sample

  • (S)-(-)-1-Phenylethylamine (enantiomerically pure)

  • A suitable coupling agent (e.g., DCC, EDC)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile-d3)

  • Deuterated solvent for NMR analysis (e.g., acetonitrile-d3)

  • Standard laboratory glassware for organic synthesis

  • NMR tubes

Procedure:

  • In a clean, dry reaction flask, dissolve the tartaric acid sample in the anhydrous solvent.

  • Add the coupling agent to activate the carboxylic acid groups.

  • Add enantiomerically pure (S)-(-)-1-phenylethylamine to the reaction mixture. The stoichiometry should be carefully controlled to ensure complete derivatization.

  • Allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction to isolate the diastereomeric amide products. This may involve filtration to remove byproducts and solvent evaporation.

  • Dissolve the resulting diastereomeric amides in a suitable deuterated solvent for NMR analysis.

  • Acquire the ¹H NMR spectrum.

  • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers (e.g., the methine protons of the tartaric acid moiety).

  • Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original tartaric acid sample.

Visualizing the Workflow

The general workflow for the chiral analysis of tartaric acid stereoisomers by NMR spectroscopy is illustrated below.

Chiral_Analysis_Workflow cluster_sample Sample Preparation cluster_method Method Selection cluster_nmr NMR Analysis cluster_result Result Tartaric_Acid Tartaric Acid Sample (Enantiomeric Mixture) CSA Chiral Solvating Agent (CSA) Tartaric_Acid->CSA Non-covalent Interaction CDA Chiral Derivatizing Agent (CDA) Tartaric_Acid->CDA Covalent Derivatization NMR_Acquisition NMR Spectrum Acquisition CSA->NMR_Acquisition Diastereomeric Complexes CDA->NMR_Acquisition Diastereomers Data_Analysis Data Analysis (Integration) NMR_Acquisition->Data_Analysis Enantiomeric_Excess Enantiomeric Excess (ee) Determination Data_Analysis->Enantiomeric_Excess

Caption: Workflow for NMR chiral analysis of tartaric acid.

Conclusion

The chiral analysis of tartaric acid stereoisomers by NMR spectroscopy is a versatile and reliable technique. The choice between using a chiral solvating agent or a chiral derivatizing agent will depend on the specific requirements of the analysis, including sample availability, the need for sample recovery, and the desired level of accuracy. The use of novel chiral solvating agents, such as supramolecular cages, shows great promise for rapid and direct analysis, even in complex matrices. Further development and characterization of new chiral auxiliaries will continue to enhance the capabilities of NMR spectroscopy in the field of stereoisomer analysis.

References

Safety Operating Guide

Proper Disposal Procedures for D-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of D-Tartaric acid is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from spill cleanup to final disposal. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound can cause serious eye damage and skin irritation.

PPE RequirementSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Respiratory Protection NIOSH-approved respirator for dusts if ventilation is inadequate or dust is generated.
Protective Clothing Laboratory coat and closed-toe shoes.

Disposal of Uncontaminated this compound

For unused or uncontaminated this compound, several disposal options are available. The primary approach should always follow the waste management hierarchy: Reduce, Reuse, Recycle, and then Dispose.

  • Recycling/Redistribution : If the chemical is in its original, unopened container and is no longer needed, consider offering it to other research groups or through a chemical surplus program.

  • Licensed Waste Disposal : Contact a licensed professional waste disposal company to handle the material. This is the most common and recommended method for chemical waste.[1][2]

  • Incineration : The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Landfill : In some jurisdictions, this compound may be buried in an approved landfill.[3]

Note : All disposal methods must be in strict accordance with local, state, and federal regulations.[4][5]

Spill Cleanup and Disposal

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Ventilate the Area : If the spill occurs indoors, ensure adequate ventilation.

  • Contain the Spill : Prevent the spill from spreading and ensure it does not enter drains, sewers, or waterways.[1][3][6][7]

  • Use Dry Cleanup Procedures : Avoid generating dust.[3][4] Use a scoop or shovel to carefully transfer the spilled solid into a suitable container.[6][7]

  • Containerize Waste : Place the spilled material and any contaminated cleaning materials into a clean, dry, and properly labeled container with a secure lid.[3][6][7]

  • Dispose of Waste : The container with the spilled material should be treated as chemical waste and disposed of through a licensed waste disposal service.

Experimental Protocol: Neutralization of this compound Waste Solution

For aqueous solutions of this compound, neutralization is a common procedure to render the waste less hazardous before final disposal. This protocol outlines the steps for safe neutralization in a laboratory setting.

Objective : To neutralize an acidic this compound solution to a pH between 6.0 and 8.0 for safe disposal.

Materials :

  • This compound solution

  • Weak base (e.g., 5% Sodium Bicarbonate solution or Sodium Carbonate solution)

  • Large beaker (at least twice the volume of the acid solution)

  • Stir bar and magnetic stir plate

  • pH meter or pH indicator strips

  • Appropriate PPE (safety goggles, gloves, lab coat)

  • Ice bath

Procedure :

  • Preparation : Work in a well-ventilated area, preferably within a fume hood. Place the beaker containing the this compound solution in an ice bath to dissipate any heat generated during neutralization.

  • Dilution : If the concentration of the this compound solution is high, dilute it by slowly adding it to a large volume of cold water. A final concentration of around 5% is recommended.

  • Neutralization :

    • Begin stirring the diluted this compound solution.

    • Slowly add the 5% sodium bicarbonate or sodium carbonate solution to the stirring acidic solution. Add the base in small increments to control the reaction, as effervescence (release of CO2 gas) will occur.

    • Monitor the pH of the solution frequently using a pH meter or pH strips.

  • Endpoint : Continue adding the weak base until the pH of the solution is stable within a neutral range (pH 6.0 - 8.0).

  • Final Disposal :

    • Once neutralized, the resulting salt solution (sodium tartrate) can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials (e.g., heavy metals).[6]

    • Always consult your institution's specific guidelines and local regulations before disposing of any neutralized solution into the sanitary sewer system.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Aqueous Solution Path cluster_end End start This compound Waste Generated assess_state Assess Waste Form start->assess_state assess_contamination Is it contaminated? assess_state->assess_contamination Solid neutralize Neutralization Protocol: 1. Dilute with cold water 2. Slowly add weak base (e.g., NaHCO3) 3. Stir and monitor pH assess_state->neutralize Aqueous Solution spill_cleanup Spill Cleanup Protocol: - Use dry methods - Avoid dust - Containerize & label assess_contamination->spill_cleanup Yes (Spill) uncontaminated Unused / Uncontaminated Solid assess_contamination->uncontaminated No disposal_options Disposal Options: 1. Offer to licensed disposal company 2. Chemical Incineration 3. Approved Landfill spill_cleanup->disposal_options uncontaminated->disposal_options end_point Disposal Complete disposal_options->end_point check_ph Check pH neutralize->check_ph drain_disposal Dispose to drain with copious water (Check local regulations) check_ph->drain_disposal pH is 6.0 - 8.0 re_neutralize Adjust pH check_ph->re_neutralize pH is not neutral drain_disposal->end_point re_neutralize->neutralize

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of D-Tartaric acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, the use of appropriate personal protective equipment is mandatory to prevent exposure and ensure safety.

Eye and Face Protection:

  • Safety Glasses: Chemical safety glasses with side shields are the minimum requirement.[1]

  • Goggles: Chemical safety goggles should be worn, especially when there is a risk of dust generation.[1]

  • Face Shield: In addition to goggles, a face shield should be used when handling large quantities or when there is a significant risk of splashing or dust dispersal.

Skin Protection:

  • Gloves: Wear protective gloves. Nitrile rubber gloves are a suitable option.[2] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[2]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat or other body-covering clothing is recommended.[4]

Respiratory Protection:

  • In well-ventilated areas: If adequate ventilation is available and dust formation is minimal, respiratory protection may not be required.

  • In case of inadequate ventilation or dust generation: A NIOSH-approved respirator should be worn.[3][5] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges should be used.[2]

Occupational Exposure Limits

While this compound does not have a specific substance-based occupational exposure limit from major regulatory bodies, it is often regulated as "Particulates Not Otherwise Regulated" (PNOR) or "Nuisance Dust." Adherence to these general dust limits is essential to minimize respiratory irritation.

Regulatory BodyExposure Limit TypeValue (Total Dust)Value (Respirable Fraction)
OSHA (USA) Permissible Exposure Limit (PEL)15 mg/m³[4][6]5 mg/m³[4][6]
ACGIH (USA) Threshold Limit Value (TLV) - TWA10 mg/m³ (as Particulates (Insoluble or Poorly Soluble) [NOS])[4][7]3 mg/m³ (as Particulates (Insoluble or Poorly Soluble) [NOS])
California OSHA Permissible Exposure Limit (PEL)10 mg/m³5 mg/m³
NIOSH (USA) Recommended Exposure Limit (REL)No specific limit establishedNo specific limit established

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect containers for damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[6]

  • Keep containers tightly closed to prevent moisture absorption and dust release.

2. Handling and Use:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

  • Avoid generating dust during handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly with soap and water after handling.[1]

3. Spill Management:

  • Minor Spills:

    • Eliminate all ignition sources.

    • Wear appropriate PPE.

    • Use dry cleanup procedures to avoid generating dust.[1]

    • Carefully sweep or vacuum the spilled material. If vacuuming, use an explosion-proof vacuum cleaner.[1]

    • Place the collected material into a clean, dry, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and restrict access.

    • Alert the appropriate emergency response team.

    • Ensure adequate ventilation.

    • Follow the cleanup procedure for minor spills using appropriate respiratory protection.

Disposal Plan

All waste materials should be handled in accordance with local, state, and federal regulations.

  • Unused Material: If the material is uncontaminated, consider recycling if possible. Otherwise, it should be disposed of as chemical waste.

  • Contaminated Material and Spill Residues:

    • Collect all waste in clearly labeled, sealed containers.

    • Dispose of the waste through a licensed professional waste disposal service.[2]

    • Do not dispose of this compound down the drain.

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_spill Spill Response a Don Appropriate PPE (Goggles, Gloves, Lab Coat) b Ensure Proper Ventilation (Fume Hood) a->b c Weigh this compound (Minimize Dust) b->c Proceed to Handling d Prepare Solution or Use in Experiment c->d e Clean Work Area d->e Experiment Complete f Decontaminate Equipment e->f g Dispose of Waste (Labeled, Sealed Container) f->g h Remove PPE and Wash Hands Thoroughly g->h s1 Evacuate Area (If Major Spill) s2 Wear Additional PPE (Respirator) s1->s2 s3 Contain and Clean Up Spill (Dry Method) s2->s3 s4 Dispose of Spill Waste s3->s4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.